Cymarin

Catalog No.
S564717
CAS No.
508-77-0
M.F
C30H44O9
M. Wt
548.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cymarin

CAS Number

508-77-0

Product Name

Cymarin

IUPAC Name

(3S,5S,8R,9S,10S,13R,14S,17R)-5,14-dihydroxy-3-[(2R,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde

Molecular Formula

C30H44O9

Molecular Weight

548.7 g/mol

InChI

InChI=1S/C30H44O9/c1-17-26(33)23(36-3)13-25(38-17)39-19-4-9-28(16-31)21-5-8-27(2)20(18-12-24(32)37-15-18)7-11-30(27,35)22(21)6-10-29(28,34)14-19/h12,16-17,19-23,25-26,33-35H,4-11,13-15H2,1-3H3/t17-,19+,20-,21+,22-,23+,25+,26-,27-,28+,29+,30+/m1/s1

InChI Key

XQCGNURMLWFQJR-ZNDDOCHDSA-N

SMILES

Array

Synonyms

Cymarin, Cymarine, h Strophanthin, h-Strophanthin, k Strophanthin alpha, k-Strophanthin-alpha, Strophantisel, Tsimarin, Zimarin

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)O

Isomeric SMILES

CC1C(C(CC(O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)O

The exact mass of the compound Cymarin is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7522. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Cardiac Glycosides - Strophanthins. It belongs to the ontological category of cardenolide glycoside in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Chemical Profile & Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

The core mechanism of Cymarin involves the potent inhibition of the Na+/K+ ATPase pump, a critical ion transporter in cell membranes [1]. This inhibition disrupts ionic gradients, leading to increased intracellular sodium and calcium levels, which is the basis for its cardiotonic effects.

The table below summarizes its primary mechanism and key biological activities:

Aspect Description
Primary Target Na+/K+ ATPase (Sodium-Potassium Pump) [1] [2].
Core Mechanism Inhibition of ion transport, specifically blocking cesium uptake and sodium efflux in muscle tissue [1].

| Key Biological Activities | - Cardiotonic & Anti-arrhythmic: Used as a cardiotonic agent [3].

  • Anticancer: Promotes apoptosis, inhibits proliferation in breast (MCF-7) and pancreatic (SW1990, SW1990GR) cancer cell lines [4] [2].
  • Antifeedant: Shows growth inhibitory effects on crop pests like Trichoplusia ni larvae [2]. |

Quantitative Pharmacological Data

Research has quantified this compound's activity across various assays. The following table consolidates key quantitative data for easy comparison:

Assay/Model Activity/Outcome Quantitative Result (IC50/EC50/Dosage) Citation
Palytoxin-induced K+ release inhibition Potency of inhibition IC50 = 0.42 μM [2]
Viability of Pancreatic Cancer Cells (SW1990) Cytotoxicity IC50 = 33.8 nM [2]
Viability of Pancreatic Cancer Cells (SW1990GR) Cytotoxicity IC50 = 40.8 nM [2]
Elimination of TRA-1-81+ cells Targeting specific cell surface markers IC50 = 5.1 nM [2]
Proliferation of Breast Cancer Cells (MCF-7) Anti-proliferative effect (5-day treatment) Inhibition at 1 μM [2]
Growth inhibition of Trichoplusia ni larvae In vivo antifeedant/anti-growth effect EC50 = 157 ppm (in diet) [2]
Antifeedant effect on Trichoplusia ni larva Feeding deterrent DC50 = 10.8 μg/cm² [2]
In vivo tumor growth inhibition (mouse xenograft) In vivo antitumor efficacy 2 mg/kg, intraperitoneal, twice weekly [2]

Experimental Insights & Molecular Interactions

Beyond the quantitative data, several studies provide insight into this compound's molecular interactions:

  • Ion Transport Inhibition: Classic research demonstrated that this compound (10⁻⁶ M) caused 100% inhibition of cesium uptake in frog muscle tissue. Its inhibitory effect was notably not reversible upon washing, unlike other cardiac glycosides like ouabain and strophanthidin, suggesting a very tight or irreversible binding interaction with its target [1].
  • Anticancer Mechanisms: In breast cancer (MCF-7) cells, this compound downregulates the transcription factor PAX6 by blocking its IRES-directed translation, which is a non-canonical mechanism of gene expression control [2]. In pancreatic cancer models, its activity is linked to the downregulation of UGT1A10 and the elimination of cells expressing the stemness markers TRA-1-60 and TRA-1-81 [2].

Conclusion for Researchers

This compound represents a potent natural product scaffold with multifaceted biological activities. Its well-characterized role as a Na+/K+ ATPase inhibitor, combined with emerging evidence of its anticancer efficacy—particularly against resistant pancreatic cancer lines by targeting stem-like cells—makes it a compelling candidate for further investigation [1] [2].

The chemical structure of this compound is as follows [5]:

G This compound This compound SteroidNucleus Steroid Nucleus This compound->SteroidNucleus LactoneRing Lactone Ring This compound->LactoneRing SugarMoiety Sugar Moiety (Cymarose) This compound->SugarMoiety NaKATPase Na+/K+ ATPase SteroidNucleus->NaKATPase Binds To Apoptosis Apoptosis LactoneRing->Apoptosis Promotes Potency Potency SugarMoiety->Potency Determines Potency & Pharmacokinetics IonImbalance Ion Imbalance (↑ intracellular Na+, Ca2+) NaKATPase->IonImbalance Inhibits CardiotonicEffect CardiotonicEffect IonImbalance->CardiotonicEffect Leads to AnticancerEffect AnticancerEffect Apoptosis->AnticancerEffect Leads to

Diagram: Core structure-activity relationship of this compound, highlighting the key moieties responsible for its biological activity.

References

Cardenolide Glycosides: Chemical and Structural Overview

Author: Smolecule Technical Support Team. Date: February 2026

Cardenolide glycosides are a potent class of naturally derived steroids. Their core structure consists of a steroidal aglycone (genin) linked to a sugar moiety at the C-3β position and a characteristic five-membered unsaturated γ-lactone ring at the C-17β position [1] [2]. This "U"-shaped pharmacophore is essential for their biological activity [1].

  • Aglycone Core: A 5β,14β-androstane-3β,14-diol structure [1].
  • Lactone Ring: A five-membered, α,β-unsaturated γ-lactone ring defines the cardenolide sub-type [1] [2].
  • Sugar Moiety: Attached at C-3β, this moiety significantly influences the compound's solubility, bioavailability, and binding affinity to the Na+/K+-ATPase (NKA) target [1]. The table below summarizes the structural components and their functional roles.
Structural Component Chemical Description Functional Role
Steroidal Aglycone 5β,14β-androstane-3β,14-diol core [1] Primary determinant of pharmacological activity; binds Na+/K+-ATPase [1]
Lactone Ring Five-membered, α,β-unsaturated γ-lactone (cardenolides) [1] [2] Critical for target interaction and potency [1]
Sugar Moiety One or more sugar units (e.g., glucose, rhamnose) linked at C-3 [1] [3] Modulates hydrophilicity, pharmacokinetics, and binding affinity [1]

Biosynthesis and Natural Sources

Cardenolides are secondary metabolites produced by plants as a chemical defense. They are found in over 17 plant families, including Apocynaceae, Plantaginaceae, and Brassicaceae [1].

  • Key Producers: Major cardenolide-producing genera include Digitalis (digoxin, digitoxin), Strophanthus (ouabain, cymarin), Nerium (oleandrin), and Xysmalobium [1] [3] [4].
  • Biosynthetic Pathway: The biosynthesis in plants like Digitalis proceeds from cholesterol through a series of enzymatic steps, including hydroxylations, oxidations, and the key introduction of the lactone ring [5]. The following diagram illustrates the core biosynthetic pathway and the primary mechanism of action.

Cardenolide Cardenolide Biosynthesis & Mechanism cluster_pathway Biosynthetic Pathway (Digitalis spp.) Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Cardenolide_Aglycone Cardenolide_Aglycone Progesterone->Cardenolide_Aglycone Cardenolide_Glycoside Cardenolide_Glycoside Cardenolide_Aglycone->Cardenolide_Glycoside NKA_Binding Inhibition of Na+/K+-ATPase (NKA) Cardenolide_Glycoside->NKA_Binding Intracellular_Ca2_Increase Increased Intracellular Ca²⁺ NKA_Binding->Intracellular_Ca2_Increase Heart Muscle Signaling_Cascades Activation of Src/ERK etc. NKA_Binding->Signaling_Cascades Cancer Cells Enhanced_Contractility Enhanced Myocardial Contractility Intracellular_Ca2_Increase->Enhanced_Contractility Heart Muscle Cell_Death Induction of Apoptosis / ICD Signaling_Cascades->Cell_Death Cancer Cells

Core pathway from cholesterol to active cardenolide glycosides and its multi-faceted mechanisms of action.

Primary Mechanism of Action and Signaling Pathways

The canonical and most well-defined molecular target for cardenolides is the Na+/K+-ATPase (NKA) [1] [5].

  • Ionic Homeostasis Disruption: Cardenolides bind to the extracellular α-subunit of NKA, inhibiting its pump function. This leads to increased intracellular Na⁺, which alters the activity of the Na+/Ca²⁺ exchanger (NCX). The resultant rise in intracellular Ca²⁺ concentration is responsible for the positive inotropic effect (enhanced contraction) in heart muscle [5].
  • Signal Transduction Activation: Beyond being an ion pump, NKA serves as a signal transducer. Cardenolide binding can activate key downstream signaling pathways such as Src/Ras/Raf/MEK/ERK and PI3K/Akt/mTOR, and can also influence the activity of transcription factors like NF-κB [1]. These pathways regulate cell growth, proliferation, and survival, underpinning the investigated anticancer effects.

The diagram below details these signaling cascades triggered by cardenolide binding.

Signaling Cardenolide-Induced Signaling Cascades Cardenolide Cardenolide NKA Na+/K+-ATPase Cardenolide->NKA Binds NFkB_Pathway NF-κB Pathway Cardenolide->NFkB_Pathway Modulates Src Src NKA->Src Activates Ras Ras Src->Ras Proliferation PI3K PI3K Src->PI3K Survival Raf Raf Ras->Raf Proliferation MEK MEK Raf->MEK Proliferation ERK ERK (Cell Growth) MEK->ERK Proliferation Akt Akt PI3K->Akt Survival mTOR mTOR (Cell Survival) Akt->mTOR Survival Akt->NFkB_Pathway Can Activate Inflammation Inflammation NFkB_Pathway->Inflammation Regulates

Key signaling pathways activated upon cardenolide binding to Na+/K+-ATPase, influencing cell fate.

Experimental Protocols and Research Applications

In Vitro Cytotoxicity and Anticancer Assays

Cardiotonic steroids like this compound are evaluated for their potential to inhibit cancer cell proliferation and induce cell death.

  • Objective: To determine the cytotoxic effect (e.g., IC₅₀) of a cardenolide on a specific cancer cell line.
  • Cell Lines: Commonly used models include lung (A549), breast (MCF-7, MDA-MB-231), and liver (HepG2) cancer lines [6].
  • Procedure:
    • Seed cells in 96-well plates and allow to adhere.
    • Treat with a concentration gradient of the cardenolide for 24-72 hours.
    • Assess cell viability using assays like MTT, MTS, or WST-1, which measure mitochondrial activity.
    • Quantify apoptosis induction via flow cytometry (Annexin V/PI staining) or caspase-3/7 activity assays [6].
  • Key Investigations:
    • Mechanism of cell death (apoptosis, autophagy, immunogenic cell death) [1].
    • Inhibition of angiogenesis and epithelial-mesenchymal transition (EMT) [1].
    • Synergistic effects with standard chemotherapeutics [6].
Molecular Docking to Na+/K+-ATPase

This computational method predicts the binding affinity and orientation of a cardenolide within the NKA binding pocket.

  • Objective: To understand the structure-activity relationship (SAR) and molecular basis of inhibition.
  • Software: Tools like AutoDock Vina, GOLD, or Schrödinger Suite are used.
  • Procedure:
    • Obtain the 3D crystal structure of NKA (e.g., from PDB: 4HYT).
    • Prepare the ligand (this compound) and receptor (NKA) files by adding hydrogens, assigning charges, etc.
    • Define the binding site around known key residues.
    • Run the docking simulation and analyze the top poses for hydrogen bonds, hydrophobic interactions, and steric fit [3] [7].
  • Application: Rational design of novel analogs with improved potency or selectivity [7].

Analytical Techniques for Isolation and Characterization

The following table outlines standard methodologies used for the extraction, purification, and identification of cardenolides from plant material, as exemplified by recent research [3].

Technique Application in Cardenolide Research Specific Example / Conditions
Supercritical Fluid Extraction (SFE) Green technology for efficient extraction of cardenolides from plant material [4]. Using CO₂ as solvent; tunable density controls selectivity [4].
Bioassay-Guided Fractionation Isolating active compounds based on biological activity (e.g., Aβ42 reduction) [3]. Sequential chromatography (silica gel, HPLC) with in vitro testing of fractions [3].
NMR Spectroscopy Definitive structural elucidation of novel compounds [3]. 1H NMR, 13C NMR, COSY, HSQC, HMBC for atom connectivity and stereochemistry [3].
Mass Spectrometry (MS) Determining molecular formula and mass [3]. High-Resolution MS (HRMS) for precise mass measurement [3].
Preparative HPLC Final purification step to obtain pure compounds for bioactivity testing [3]. C18 column; mobile phase gradient of water and acetonitrile/methanol [3].

Research Data on Cardenolide Activities

While specific data for this compound is lacking, the table below summarizes the diverse biological activities reported for various cardenolides, highlighting their potential therapeutic applications beyond cardiology [1] [6].

Cardenolide Reported Activity Model System Key Finding / Mechanism
Digoxin/Digitoxin Anticancer Epidemiological studies, in vitro cancer models Associated with reduced risk of certain cancers; induces apoptosis via NKA signaling [6].
Lanatoside C Anticancer (Lung) In vitro (lung cancer cells) Suppresses cancer cell growth [6].
Oleandrin Anticancer, Antiviral In vitro (tumor cell lines) Inhibits NF-κB activation; induces apoptosis; inhibits viral replication [6] [4].
Acetylated glycosydated crotoxogenin Anti-Alzheimer's In vitro (APPs HeLa cells) Novel cardenolide that reduces Aβ42 levels; potential BACE1 inhibition [3].
Digitoxin Antiviral In vitro (viral models) Alters viral pre-mRNA splicing; inhibits HIV-1 replication [6].

Future Research Directions and Challenges

  • Therapeutic Repurposing: The primary focus is on repurposing cardenolides for oncology, antiviral therapy (including against SARS-CoV-2), and neurodegenerative diseases like Alzheimer's [1] [3] [6].
  • Challenge: Narrow Therapeutic Index: The small margin between therapeutic and toxic doses remains a major hurdle [1] [5].
  • Solutions Under Investigation:
    • Synthetic Analogs: Designing novel derivatives with improved safety profiles [1].
    • Targeted Drug Delivery: Using nanoparticle carriers to selectively deliver cardenolides to tumor cells, minimizing off-target effects [1].
    • Biotechnological Production: Optimizing cardenolide production using plant cell cultures and genetic engineering to ensure a sustainable supply [8] [5].

References

Biological Activities & Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

Cymarin's mechanism of action, primarily through the inhibition of Na+/K+ ATPase, underlies its diverse biological activities, which range from established cardiotonic effects to promising anticancer and senolytic applications [1] [2]. The table below summarizes key quantitative findings from recent studies.

Biological Activity Experimental Model/Cell Line Key Metrics & Results Proposed Mechanism
Anticancer Activity (Pancreatic Cancer) SW1990 & SW1990GR cells [3] • IC₅₀ (cell viability): 33.8 nM (SW1990), 40.8 nM (SW1990GR) [3] Downregulation of UGT1A10; elimination of TRA-1-60+/TRA-1-81+ cells [3]
Anticancer Activity (Breast Cancer) MCF-7 cells [3] • 47.8% proliferation inhibition at 1 μM after 5 days [3] Inhibition of IRES-mediated PAX6 translation [3]
Senolytic Activity (Predicted) Computational model (Machine Learning) [4] • Identified as a potential senolytic candidate via virtual screening of DrugBank/TCMbank [4] Predicted to selectively clear senescent cells (pathway analysis ongoing) [4]
In Vivo Antitumor Efficacy SW1990 xenograft in nude mice [3] • 2 mg/kg, i.p., twice/week for 3 weeks: inhibited tumor growth [3] Reduced chemoresistance and eliminated TRA-1-60+ cells in vivo [3]
Ion Channel Modulation Palytoxin-induced K⁺ release assay [3] • IC₅₀ = 0.42 μM [3] Inhibition of PTX-induced K⁺ efflux [3]

| Crop Protectant Activity | Trichoplusia ni larvae [3] | • EC₅₀ (growth inhibition): 157 ppm • DC₅₀ (antifeedant): 10.8 μg/cm² [3] | Antifeedant and growth inhibitory effects [3] |

Detailed Experimental Protocols

For researchers aiming to replicate or build upon key findings, here are detailed methodologies for major assays.

Cell Viability Assay (MTT/XTT)

This protocol was used to determine the IC₅₀ values of this compound in pancreatic cancer cells [3].

  • Cell Lines: SW1990 and its gemcitabine-resistant variant SW1990GR.
  • Procedure:
    • Seed cells in 96-well plates at a standardized density.
    • After cell adherence, treat with a concentration gradient of this compound (e.g., 0-500 nM).
    • Incubate the plates for 72 hours.
    • Add MTT or XTT reagent to each well and incubate for 2-4 hours.
    • Measure the absorbance at 450-490 nm using a microplate reader.
    • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ using non-linear regression analysis.
Cell Proliferation Assay

This method quantified the anti-proliferative effect of this compound on breast cancer cells [3].

  • Cell Line: MCF-7 human breast cancer cells.
  • Procedure:
    • Seed MCF-7 cells in multi-well plates.
    • Treat cells with varying concentrations of this compound (0.25, 0.5, and 1 μM).
    • Maintain the treatment, refreshing the drug and media as needed, for 5 days.
    • Quantify proliferation at the endpoint using a method like cell counting, BrdU incorporation, or ATP-based assays.
    • Data is presented as percentage proliferation inhibition compared to the control.
In Vivo Efficacy Study in Xenograft Models

This protocol demonstrates the in vivo antitumor efficacy of this compound [3].

  • Animal Model: Immunocompromised nude mice subcutaneously xenografted with Luciferase-labeled SW1990 cells.
  • Dosing Regimen:
    • Administer this compound via intraperitoneal (i.p.) injection.
    • Use a dose of 2 mg per kg of body weight.
    • Inject twice a week, consistently (e.g., every 3-4 days).
    • Continue the treatment regimen for 3 weeks.
  • Tumor Monitoring: Monitor tumor volume regularly using caliper measurements and/or bioluminescence imaging. At the endpoint, excise tumors for weight measurement and molecular analysis.

Signaling Pathways and Workflows

This compound's primary mechanism involves inhibiting the Na+/K+ ATPase pump, but its senolytic and anticancer effects suggest involvement in more complex pathways. The diagram below illustrates the established and predicted mechanisms of action for this compound.

G cluster_established Established Mechanism (Cardiac Glycoside) cluster_predicted Predicted & Research Mechanisms This compound This compound NaK_ATPase Inhibition of Na+/K+ ATPase This compound->NaK_ATPase PAX6_Translation Inhibition of IRES-mediated PAX6 Translation This compound->PAX6_Translation UGT1A10 Downregulation of UGT1A10 Expression This compound->UGT1A10 Intracellular_Ca Increased Intracellular Ca²⁺ Levels NaK_ATPase->Intracellular_Ca Cardiotonic_Effect Positive Inotropic Effect (Heart Muscle) Intracellular_Ca->Cardiotonic_Effect Apoptosis Induction of Apoptotic Cell Death Anticancer_Effect Anticancer_Effect Apoptosis->Anticancer_Effect e.g., Breast & Pancreatic Cancer Senolytic Selective Clearance of Senescent Cells Anti_aging_Effect Anti_aging_Effect Senolytic->Anti_aging_Effect Predicted from ML Model [4] PAX6_Translation->Apoptosis UGT1A10->Senolytic

Established and predicted mechanisms of this compound action, linking Na+/K+ ATPase inhibition with downstream anticancer and senolytic effects.

The discovery of novel applications for compounds like this compound is being accelerated by artificial intelligence. The workflow below illustrates how a machine learning predictor was built and applied to identify this compound as a potential senolytic agent [4].

G Data_Collection 1. Data Curation (111 active, 3951 inactive compounds) Feature_Rep 2. Feature Representation (Fingerprints, Descriptors, MoLFormer) Data_Collection->Feature_Rep Model_Training 3. Model Training & Selection (SVM & MLP performed best) Feature_Rep->Model_Training Virtual_Screen 4. Virtual Screening (DrugBank & TCMbank databases) Model_Training->Virtual_Screen Candidate_List 5. Candidate Compounds (Panaxatriol, Voclosporin, this compound) Virtual_Screen->Candidate_List Exp_Validation 6. Experimental Validation (In vitro & in vivo models) Candidate_List->Exp_Validation

Machine learning workflow for senolytic drug discovery, from data curation to experimental validation.

Research Implications and Future Directions

This compound's profile makes it a compelling candidate for further investigation. Key implications and research needs include:

  • Novel Senolytic Target: this compound represents a structurally distinct senolytic candidate, providing a new chemical starting point for developing therapies against age-related diseases [4].
  • Overcoming Drug Resistance: Its efficacy against gemcitabine-resistant pancreatic cancer cells suggests potential for tackling chemoresistance, a major clinical challenge [3].
  • Safety and Specificity: A primary research focus should be the separation of its traditional cardiotoxic effects from its novel anticancer and senolytic activities. Developing targeted delivery systems or synthesizing novel analogs with improved therapeutic indices is crucial [4] [1].

References

Cymarin Overview and Mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Cymarin is a cardenolide glycoside, a class of organic compounds known for their potent biological activity [1]. Its molecular formula is C₃₀H₄₄O₉, with an average molecular weight of 548.673 g/mol [1].

The precise mechanism of action is still under investigation, but current research indicates it targets specific cellular processes [2]:

  • Primary Activity: Potently inhibits Palytoxin (PTX)-induced K⁺ release with an IC₅₀ of 0.42 μM [2].
  • Anticancer Mechanisms: In breast cancer cells (MCF-7), this compound inhibits cell proliferation by downregulating PAX6 expression through blocking IRES-directed translation. In pancreatic cancer cells, it downregulates UGT1A10 expression and eliminates cancer stem-like cells (TRA-1-60 and TRA-1-81) [2].

Experimental Data Summary

The table below summarizes key experimental findings from cellular and animal studies:

Assay Type Cell Line / Model This compound Treatment Key Results & Parameters
Cell Viability [2] Pancreatic cancer SW1990 & SW1990GR 0-500 nM for 72h IC₅₀ = 33.8 nM (SW1990); IC₅₀ = 40.8 nM (SW1990GR)
Cell Proliferation [2] Breast cancer MCF-7 0.25-1 μM for 5 days 47.8% proliferation inhibition at 1 μM (dose-dependent)
Western Blot / qPCR [2] MCF-7, SW1990, SW1990GR 0.25-1 μM (24h); 7-15 nM ↓ PAX6 protein levels; ↓ UGT1A10 transcription
Anti-feeding / Growth [2] Trichoplusia ni larvae 1000 p.p.m. (oral) for 10 days Growth inhibition; EC₅₀ = 157 p.p.m.; DC₅₀ = 10.8 μg/cm²
In Vivo Anti-tumor [2] SW1990 xenograft (mice) 2 mg/kg (i.p., 2x/week for 3 weeks) Inhibited tumor growth; reduced chemoresistance

Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the core methodologies derived from the studies.

In Vitro Cell Viability Assay (MTT/XTT)

This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound.

  • Cell Seeding: Plate cells (e.g., SW1990, SW1990GR) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0-500 nM) for a set period (e.g., 72 hours).
  • Viability Measurement: Add MTT or XTT reagent to each well and incubate for 2-4 hours. Measure the absorbance at 450-490 nm using a microplate reader.
  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value using non-linear regression analysis.
In Vivo Anti-tumor Efficacy Study

This protocol assesses the effect of this compound on tumor growth in a live animal model.

  • Xenograft Model Establishment: Subcutaneously inject luciferase-labeled human cancer cells (e.g., SW1990) into the flank of immunodeficient (e.g., nude) mice.
  • Grouping and Dosing: Once tumors are palpable, randomly divide mice into control and treatment groups. Administer this compound (e.g., 2 mg/kg) or vehicle via intraperitoneal injection twice a week for three weeks.
  • Tumor Monitoring: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.
  • Endpoint Analysis: At the end of the study, euthanize the animals, excise and weigh the tumors for final comparison. Collect blood and organ tissues for further toxicological analysis.

This compound's Action Mechanism Visualization

The diagram below illustrates the proposed mechanisms of this compound's anticancer activity based on current research.

G cluster_breast Breast Cancer (MCF-7) cluster_pancreatic Pancreatic Cancer (SW1990) This compound This compound PAX6 Inhibits PAX6 Expression This compound->PAX6 Blocks IRES translation UGT1A10 Downregulates UGT1A10 This compound->UGT1A10 Proliferation Inhibits Cell Proliferation PAX6->Proliferation InVivo In Vivo: Suppresses Tumor Growth Proliferation->InVivo Combined Effect StemCell Eliminates TRA-1-60/81 (Cancer Stem-like Cells) UGT1A10->StemCell Viability Decreases Cell Viability UGT1A10->Viability Viability->InVivo

Research Implications and Notes

  • Promising Anticancer Agent: this compound demonstrates potent activity against multiple cancer cell lines, with particular effectiveness in pancreatic and breast cancer models [2].
  • Research-Only Status: this compound is currently classified as an experimental compound "for research use only" and is not approved as a drug [2].
  • Critical Information Gap: The available search results do not provide details on this compound's biosynthetic pathway in plants, which is a key area for future investigation.

References

Cymarin cardiotonic steroid definition

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Pharmacological Profile

The table below summarizes the fundamental technical data for Cymarin.

Property Specification
Systematic Name K-Strophanthin-α; Cymarine [1] [2]
CAS Number 508-77-0 [3]
Molecular Formula C30H44O9 [3] [1]
Molecular Weight 548.66 g/mol [3] [1]
Melting Point 148 °C [3] [1]
Mechanism of Action Inhibition of Na+/K+ ATPase (Sodium-Potassium Pump) [4] [3] [5]
Primary Activity Cardiotonic; Anti-arrhythmia agent [1] [2]
Natural Sources Plants of the genus Apocynum (e.g., A. cannabinum, A. venetum) [1] [2]
Toxicity (LD50 i.v. in rats) 24.8 ± 1.8 mg/kg [3]

Mechanism of Action as a Cardiotonic Steroid

This compound exerts its cardiotonic effects by specifically binding to and inhibiting the Na+/K+ ATPase, also known as the sodium pump [4] [5]. This enzyme is critical for maintaining the electrochemical gradient across cell membranes.

The following diagram illustrates the sequence of events triggered by this compound that leads to its positive inotropic (heart-strengthening) effect.

G This compound This compound NaK_ATPase Na+/K+ ATPase Pump This compound->NaK_ATPase Inhibition Inhibition of Pump Activity NaK_ATPase->Inhibition Na_i Increased Intracellular Na+ Inhibition->Na_i NCX Reduced Na+/Ca2+ Exchanger (NCX) Activity Na_i->NCX Ca_i Increased Intracellular Ca2+ NCX->Ca_i SR_Ca Enhanced Sarcoplasmic Reticulum Ca2+ Load Ca_i->SR_Ca Contractility Increased Cardiac Muscle Contractility SR_Ca->Contractility

This compound inhibits Na+/K+ ATPase, leading to increased cardiac contractility.

Key Experimental Data and Protocols

Historical and foundational studies provide quantitative insights into this compound's potency and effects on ion transport.

Inhibition of Cation Transport

A key experiment on frog sartorius muscle demonstrated this compound's potent inhibition of cesium uptake (used as a potassium analog) and sodium efflux [4].

  • Cesium Uptake Inhibition: this compound at 10⁻⁶ M concentration caused 100% inhibition of cesium uptake, a potency matched only by ouabain under the same conditions [4].
  • Comparative Potency: The 50% inhibition dose (IC₅₀) for other related aglycones was determined, showing this compound is a highly potent inhibitor [4].
  • Recovery Profile: The inhibition by this compound was not reversed after a 3.5-hour incubation in fresh solution, whereas muscles treated with ouabain and strophanthidin recovered partly. This suggests this compound has a very tight or irreversible binding characteristic [4].

The table below summarizes the quantitative data from this study for easy comparison.

Cardiotonic Steroid IC₅₀ for Cesium Uptake Inhibition Key Experimental Observations
This compound -- 100% inhibition at 10⁻⁶ M; inhibition not reversible within 3.5 hrs [4].
Ouabain -- 100% inhibition at 10⁻⁶ M; partial recovery of function after 3.5 hrs [4].
Strophanthidin 1.5 x 10⁻⁶ M Partial recovery of function after 3.5 hrs [4].
Telocinobufagin 2 x 10⁻⁷ M Most potent aglycone tested in this study [4].
Digitoxigenin 1.6 x 10⁻⁶ M --
Periplogenin 2.4 x 10⁻⁶ M Less potent inhibitor of sodium efflux than this compound [4].
Uzarigenin 6.3 x 10⁻⁶ M --
Experimental Workflow for Ion Transport Studies

The following diagram outlines a general experimental workflow for assessing the impact of cardiotonic steroids like this compound on ion transport in muscle tissue, based on the methodologies cited [4].

G Start 1. Tissue Preparation (Frog Sartorius Muscle) A 2. Sodium-Loading (Pre-conditioning) Start->A B 3. Experimental Incubation (with this compound in solution) A->B C 4. Tracer Flux Measurement (e.g., Cs-133, Na-22) B->C D 5. Ion Concentration Analysis (External solution vs. tissue) C->D E 6. Data Analysis (Inhibition %, IC₅₀, recovery) D->E

General workflow for studying this compound's effects on ion transport in muscle tissue.

Research Applications and Safety

  • Research Use: this compound is used in research to study vascular smooth muscles, ion transport mechanisms, and as a tool compound for Na+/K+ ATPase inhibition [3].
  • Safety and Toxicity: this compound is classified as toxic. Key safety indicators include an LD50 (intravenous) in rats of 24.8 ± 1.8 mg/kg [3]. It carries hazard codes for acute toxicity if swallowed, inhaled, or in contact with skin [3].

References

Cymarin biochemical actions

Author: Smolecule Technical Support Team. Date: February 2026

Core Properties of Cymarin

Property Description
Mechanism of Action Inhibits sodium-potassium ATPase pump (Na⁺/K⁺ ATPase) on cell membranes [1] [2].
Biochemical Consequence Increases intracellular sodium, affecting calcium exchange; enhances cardiac muscle contraction (positive inotropic effect) [1] [2].
Chemical Formula C₃₀H₄₄O₉ [1] [2] [3].
Molecular Weight 548.66 - 548.67 g/mol [1] [2] [3].
CAS Number 508-77-0 [1] [3].
Source Primarily extracted from Apocynum cannabinum and related species [2].
ATC Code C01AC03 (Cardiac therapy - Cardiac glycosides) [1].
Purity Available with a minimum purity of 95% [2].

Research Applications & Findings

The following table summarizes key research areas and observed effects of this compound in scientific studies. Note that these are research findings, not established clinical uses.

Research Area Observed Effects / Potential Mechanisms Key Citations
Oncology Research Hinders cancer cell proliferation, triggers apoptosis (programmed cell death), impedes angiogenesis (formation of new blood vessels) [3]. [3]
Immune Response & Inflammation Suppresses activation of NF-κB; curtails production of pro-inflammatory cytokines (TNF-α, IL-6) [3]. [3]
Microbial Infection Control Demonstrates effectiveness against bacterial and fungal growth [3]. [3]
Metabolic & Liver Health Identified as capable of increasing apolipoprotein A-I transcription in human liver cells [3]. [3]

This compound Mechanism of Action Pathway

The diagram below illustrates the core mechanism of this compound as a cardiac glycoside, based on information from DrugBank Online and CymitQuimica [1] [2].

G This compound This compound ATPase Na⁺/K⁺ ATPase Pump This compound->ATPase Inhibition Inhibition ATPase->Inhibition Na ↑ Intracellular Na⁺ Inhibition->Na Ca ↑ Intracellular Ca⁺⁺ Na->Ca via Na⁺/Ca⁺⁺ exchange Effect Enhanced Cardiac Muscle Contraction Ca->Effect

References

Cymarin: Key Chemical and Biological Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core information about Cymarin for quick reference.

Property Description
CAS Number 508-77-0 [1] [2]
Molecular Formula C({30})H({44})O(_9) [1] [2]
Molecular Weight 548.66 g/mol [1] [2]
Chemical Class Cardiac glycoside / Cardiotonic steroid [1] [2]
Primary Mechanism Inhibition of Na+/K+ ATPase [1] [2]
Key Anticancer Activities Cytotoxicity, apoptosis induction, inhibition of cancer cell proliferation and angiogenesis (formation of new blood vessels to support tumor growth) [1] [3]

This compound in Research: Experimental Insights

This compound has demonstrated significant bioactivity in various experimental models, particularly in cancer research.

Cytotoxicity and Antitumor Activity

A 2025 phytochemical study on Adonis amurensis isolated 24 cardiac glycosides, including this compound (listed as compound 11) [4]. All compounds were evaluated for cytotoxicity against a panel of human cancer cell lines. The study reported that the isolated cardiac glycosides showed potent cytotoxic activity, with IC(_{50}) values ranging from 0.02 to 2.89 μM [4]. This confirms this compound's potential as a potent antitumor agent.

Anti-Angiogenic Activity

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. An earlier study used an antiangiogenic activity-guided fractionation of a methanol extract of Adonis amurensis, which led to the identification of this compound and related compounds [3]. The research focused on the inhibition of tube-like structure formation in Human Umbilical Venous Endothelial (HUVE) cells, a standard model for assessing antiangiogenic potential. The study confirmed the contribution of this compound to this activity [3].

Experimental Workflow for Anti-Angiogenic Activity

The following diagram outlines the key experimental steps used to isolate this compound and validate its antiangiogenic activity from Adonis amurensis.

G Start Start: Adonis amurensis plant material A Extraction with Methanol Start->A B Fractionation based on Anti-angiogenic Activity A->B C Isolation and Identification of Active Compounds B->C D This compound C->D E Cymarol C->E F Cymarilic Acid C->F G In Vitro Bioassay (HUVE Cell Tube Formation) D->G E->G F->G H Result: Inhibition of Tubule Formation G->H

Experimental workflow for isolating this compound and testing its antiangiogenic activity [3].

Mechanism of Action in Cancer Signaling

Cardiac glycosides like this compound exert multifaceted anticancer effects beyond simple Na+/K+ ATPase inhibition. They modulate several key survival and metastatic signaling pathways within cancer cells [4].

G cluster_1 Inhibition of Key Signaling Pathways cluster_2 Biological Consequences This compound This compound NaK_ATPase Na+/K+ ATPase This compound->NaK_ATPase Inhibits Pathway1 Src/EGFR/Ras/Raf/ERK Pathway Effect1 Inhibition of Tumor Cell Proliferation Pathway1->Effect1 Effect2 Induction of Apoptosis (Cell Death) Pathway1->Effect2 Pathway2 PI3K/Akt/mTOR Pathway Pathway2->Effect1 Pathway2->Effect2 Pathway3 Rho/ROCK Pathway Effect3 Suppression of Metastatic Processes Pathway3->Effect3 Effect4 Inhibition of CTC Cluster Formation Effect3->Effect4 Includes NaK_ATPase->Pathway1 Leads to modulation of NaK_ATPase->Pathway2 NaK_ATPase->Pathway3

Multifaceted anticancer mechanisms of cardiac glycosides like this compound [4].

Research Implications and Considerations

The potent activity of this compound and other cardiac glycosides positions them as promising candidates for anticancer drug discovery and repurposing [4]. However, a key challenge noted by researchers is their narrow therapeutic window, meaning the effective dose and the toxic dose are close together. This underscores the importance of further research to understand the relationship between their anticancer efficacy and potential cardiotoxicity for successful clinical translation [4].

References

Chemical and Pharmacological Profile of Cymarin

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core technical data for cymarin, which is consistently characterized in the literature as a cardiac glycoside [1] [2] [3].

Property Description
IUPAC Name (1R,3aS,3bR,5aS,7S,9aS,9bS,11aR)-3a,5a-dihydroxy-7-{[(2R,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy}-11a-methyl-1-(5-oxo-2,5-dihydrofuran-3-yl)-hexadecahydro-1H-cyclopenta[a]phenanthrene-9a-carbaldehyde [2]
CAS Number 508-77-0 [1]
Molecular Formula C30H44O9 [1]
Molecular Weight 548.66 g/mol [1]
Chemical Classification Cardenolide glycoside [2] [3]
Primary Biological Activities Anti-arrhythmia, cardiotonic agent [3]; researched in oncology for hindering cancer cell proliferation, triggering apoptosis, and impeding angiogenesis [1].
Mechanism of Action Interacts with Na+/K+ ATPase (not primary antioxidant pathways); research suggests suppression of NF-κB activation and curtailment of pro-inflammatory cytokines [1].

Clarification on this compound and Polyphenols

It is crucial to distinguish between different classes of plant-derived compounds:

  • This compound is a Cardenolide: This class of compounds is known for their potent effects on heart muscle contraction by inhibiting the Na+/K+ ATPase pump [2] [3]. Their core structure is based on a steroid framework [2].
  • Polyphenols are a Different Class: Polyphenols are characterized by multiple phenolic rings and hydroxyl groups. They are renowned for their antioxidant activities, which include free radical scavenging and metal ion chelation [4] [5]. Common examples include flavonoids (e.g., in silymarin [6]) and phenolic acids.

While some research indicates this compound may have secondary effects on inflammatory pathways (e.g., suppressing NF-κB [1]), this is distinct from the direct radical-scavenging mechanisms that define classic antioxidant polyphenols.

Established Polyphenol Antioxidants and Protocols

For your research on antioxidants, the following well-documented compounds and models may be more relevant. The table outlines key experimental methodologies used to evaluate antioxidant activity.

Assay Mechanism Key Experimental Parameters

| DPPH Scavenging [6] [7] | Hydrogen Atom Transfer (HAT) / Single Electron Transfer (SET). Measured by reduction of purple DPPH• radical to yellow non-radical. | • Sample Prep: Serial dilutions (e.g., 1, 0.5, 0.25, 0.125 µg/mL) in methanol [6]. • Procedure: Mix sample with 0.004 µg DPPH in 200 µL total volume; incubate 25°C for 30 min [6]. • Measurement: Absorbance at 520 nm [6]. • Analysis: Calculate % Inhibition = 100 × (A_blank - A_sample)/A_blank; determine EC50 [6]. | | Oxygen Radical Antioxidant Capacity (ORAC) [6] | HAT. Peroxyl radicals from AAPH quench fluorescein fluorescence; antioxidants delay fluorescence decay. | • Procedure: Fluorescein probe + AAPH radical generator + antioxidant sample [6]. • Measurement: Fluorescence decay over time [6]. • Analysis: Area under curve (AUC) compared to Trolox standard [6]. | | Hydroxyl Radical Antioxidant Capacity (HORAC) [6] | HAT. Hydroxyl radicals from H2O2/Fenton reaction quench fluorescein. | • Procedure: Similar to ORAC, but uses H2O2 and Fenton reagent as radical source [6]. • Analysis: Quantified against gallic acid standard [6]. | | Ferric Ion Reducing Power [7] | SET. Reduction of Fe³⁺ to Fe²⁺ by antioxidants. | • Procedure: Sample reacts with potassium ferricyanide; then add trichloroacetic acid and FeCl₃ [7]. • Measurement: Absorbance of Perl's Prussian blue complex at 700 nm [7]. |

This compound's Primary Research Context

The following diagram illustrates the documented research contexts and mechanisms of action for this compound, based on available scientific literature.

G This compound This compound Cardiac Glycoside Cardiac Glycoside This compound->Cardiac Glycoside Cancer Research Cancer Research This compound->Cancer Research Inhibits Na+/K+ ATPase Inhibits Na+/K+ ATPase Cardiac Glycoside->Inhibits Na+/K+ ATPase Primary Mechanism Induces Apoptosis Induces Apoptosis Cancer Research->Induces Apoptosis Inhibits Angiogenesis Inhibits Angiogenesis Cancer Research->Inhibits Angiogenesis Suppresses NF-κB Pathway Suppresses NF-κB Pathway Cancer Research->Suppresses NF-κB Pathway  Modulates Inflammation Cardiotonic & Anti-arrhythmic Effects Cardiotonic & Anti-arrhythmic Effects Inhibits Na+/K+ ATPase->Cardiotonic & Anti-arrhythmic Effects

Documented research areas and primary mechanisms of action for this compound [1] [3].

Guidance for Further Research

To advance your work, I suggest the following paths:

  • Refine Your Search: Focus on the well-documented cardenolide properties of this compound and its applications in cardiology and oncology [1].
  • Explore True Polyphenols: Consider deeply studied polyphenolic complexes with strong antioxidant data, such as silymarin (from milk thistle) [6] [7] [8] or various coumarin derivatives [9] [10], which have detailed protocols for antioxidant evaluation.

References

Available Data for Cymarin LC-ESI-MS/MS Characterization

Author: Smolecule Technical Support Team. Date: February 2026

The table below synthesizes the key information gathered from the search results regarding the LC-ESI-MS/MS analysis of cymarin.

Aspect Available Data

| Chemical Profile | IUPAC Name: (3S,5S,8R,10S,13R,14S,17R)-5,14-dihydroxy-3-((2R,4S,5S,6R)-5-hydroxy-4-methoxy-6-methyltetrahydro-2H-pyran-2-yloxy)-13-methyl-17-(5-oxo-2,5-dihydrofuran-3-yl)hexadecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde [1] Formula: C30H44O9 [2] [1] Average Mass: 548.673 g/mol [2] [1] | | Ionization & MS Data | Preferred Ionization Mode: Negative [3] Reported Ion: [M+HCOO]⁻ (Formate adduct) [3] | | Chromatographic Context | Column: C18 column (specific dimensions not provided) [3] Mobile Phase: Not specified for this compound specifically; the study used a gradient of water and acetonitrile, both with 0.1% formic acid [3] | | Sample Origin | Characterized as a component in a mixture of cardiac glycosides extracted from Strophanthus kombé seeds (commercial sample) [3] |

Experimental Workflow for Method Development

Due to the absence of a full protocol, the following workflow outlines the key steps you would need to undertake and optimize to develop a robust LC-ESI-MS/MS method for this compound. The diagram below maps this development process.

G Start Start: Method Development SamplePrep Sample Preparation Start->SamplePrep LCOptimization Chromatographic Optimization SamplePrep->LCOptimization MSOptimization MS Source Optimization LCOptimization->MSOptimization MSMSOptimization MS/MS Parameter Optimization MSOptimization->MSMSOptimization Validation Method Validation MSMSOptimization->Validation End Application to Real Samples Validation->End

Sample Preparation
  • Technique Selection: Based on the analysis of similar compounds (cardenolide glycosides and coumarins), liquid-liquid extraction (LLE) with organic solvents like ethyl acetate is a suitable starting point [4] [5].
  • Internal Standard: Use a stable isotope-labeled analog of this compound if available. If not, a structurally similar compound can be evaluated. Isotope dilution is the gold standard for correcting matrix effects in quantitative LC-MS/MS [6].
Chromatographic Optimization
  • Column: Select a C18 column (e.g., 100-150 mm x 2.1-4.6 mm, with 1.8-5 µm particles) for separating this compound from matrix components [4] [3].
  • Mobile Phase: Use volatile buffers. A starting suggestion is a gradient of:
    • A: 1-2 mM Ammonium acetate in water [4] [3].
    • B: Acetonitrile or Methanol [4] [3].
    • A small percentage (e.g., 0.1%) of formic acid can be added to modify pH and assist ionization [3].
Mass Spectrometric Optimization
  • Ionization Mode: Configure the ESI source for negative ion mode detection, as this compound has been characterized effectively this way [3].
  • Source Parameters: Optimize source temperature, desolvation gas flow, and capillary voltage for the [M+HCOO]⁻ ion.
  • MS/MS Parameters: Using the formate adduct as the precursor ion, optimize collision energy to generate characteristic product ions. The specific transitions must be determined empirically.
Method Validation

Once a method is developed, it must be validated according to regulatory guidelines (e.g., FDA, EMA). Key parameters include [4] [5] [7]:

  • Linearity and Range: Establish a calibration curve over the expected concentration range.
  • Precision and Accuracy: Evaluate with quality control (QC) samples at low, medium, and high concentrations.
  • Sensitivity: Determine the Lower Limit of Quantification (LLOQ).
  • Recovery and Matrix Effects: Assess extraction efficiency and check for ion suppression/enhancement.
  • Stability: Test analyte stability under various storage and handling conditions.

Key Considerations for LC-ESI-MS/MS Analysis

  • Mobile Phase Volatility: Ensure all mobile phase additives (e.g., ammonium acetate) are volatile to prevent source contamination and ion suppression [8].
  • Matrix Effects: Complex biological matrices like plasma can suppress or enhance ionization. Effective chromatographic separation and the use of a stable isotope internal standard are critical to mitigate this [4] [6] [8].
  • System Maintenance: LC-MS/MS systems require regular maintenance, including source cleaning and pump oil changes, to maintain sensitivity and data quality [8].

Information Gaps and Next Steps

The most significant gap in the available literature is the absence of specific MS/MS transition data (precursor ion > product ion) and optimized collision energies for this compound. To proceed:

  • Obtain a Pure Standard: Acquire a certified reference standard of this compound.
  • Empirical Optimization: Use direct infusion of the standard to confirm the optimal ionization mode and identify the precursor ion and characteristic product ions.
  • Method Fine-Tuning: Systematically optimize chromatographic and mass spectrometric parameters with the standard in your specific matrix.

References

Comprehensive Application Notes and Protocols: Cymarin Adsorption from Water-Ethanol Solutions on Silanized Silica

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

The adsorption behavior of cardiac glycosides like cymarin from water-ethanol solutions on modified adsorbents plays a crucial role in pharmaceutical separation processes and drug development. Understanding these interactions is essential for optimizing purification protocols and developing efficient chromatographic methods for isolating bioactive compounds. The investigation of this compound adsorption provides valuable insights into the thermodynamic characteristics that govern separation efficiency, particularly when using silanized silica as an adsorbent medium. These fundamentals are critical for researchers and pharmaceutical development professionals seeking to enhance extraction and purification processes for cardiac glycosides and similar compounds.

Research has demonstrated that liquid chromatography can be effectively employed to study adsorption from solutions and determine corresponding thermodynamic parameters when appropriate experimental protocols are followed [1]. The adsorption isotherm of this compound at small concentrations from water-ethanol solvent on silica gel modified by dimethyldichlorosilane provides a model system for understanding how surface modification influences adsorption characteristics. These principles extend beyond this compound to other cardiac glycosides and bioactive compounds, making them valuable across pharmaceutical applications.

Adsorption Experimental Protocol

Materials and Equipment
  • This compound standard (high-purity, ≥95%)
  • Silica gel (chromatographic grade, 60-200 μm particle size)
  • Dimethyldichlorosilane (for surface modification)
  • Ethanol (HPLC grade) and deionized water
  • Analytical HPLC system with UV detection
  • Thermostatic water bath with temperature control (±0.1°C)
  • Mechanical shaker for static adsorption experiments
  • Chromatographic columns (standard dimensions: 15 cm × 0.46 cm)
  • pH meter and standard glassware
  • Vacuum filtration apparatus
Adsorbent Preparation (Surface Silanization)
  • Activation: Begin by activating the silica gel by heating at 150°C for 2 hours to remove physisorbed water.
  • Silanization: Prepare a 5% (v/v) solution of dimethyldichlorosilane in toluene. Add the activated silica gel to this solution using a 1:10 mass-to-volume ratio.
  • Reaction: Heat the mixture under reflux at 110°C for 4 hours with constant stirring to ensure uniform modification of the silica surface.
  • Washing: Separate the modified silica gel by filtration and wash sequentially with toluene, methanol, and deionized water to remove residual silanizing agent.
  • Drying: Dry the silanized silica at 80°C for 12 hours before use in adsorption experiments [1].
Static Adsorption Measurements
  • Solution Preparation: Prepare this compound solutions in water-ethanol mixtures (typically 70:30 v/v water:ethanol) across a concentration range of 0.1-5.0 mM.
  • Equilibrium Study: Add a fixed mass of silanized silica (e.g., 0.1 g) to each solution (e.g., 10 mL) in sealed containers.
  • Incubation: Agitate the mixtures in a thermostated mechanical shaker at constant temperature (e.g., 25°C) for 24 hours to reach adsorption equilibrium.
  • Separation: Centrifuge the samples or use vacuum filtration to separate the adsorbent from the solution.
  • Concentration Analysis: Determine the equilibrium concentration of this compound in the supernatant using analytical liquid chromatography with UV detection at 220 nm [1].
  • Calculation: Calculate the amount adsorbed using the mass balance equation: qₑ = [(C₀ - Cₑ) × V] / m, where qₑ is the amount adsorbed (mmol/g), C₀ and Cₑ are initial and equilibrium concentrations (mM), V is solution volume (L), and m is adsorbent mass (g).

The experimental workflow for the static adsorption measurements can be visualized as follows:

G cluster_1 Adsorbent Preparation cluster_2 Solution Preparation cluster_3 Adsorption Experiment cluster_4 Analysis & Calculation Start Start A Silica Activation (150°C, 2 hours) Start->A End End B Surface Silanization (5% reagent, 110°C, 4 hours) A->B C Washing & Drying (Toluene, Methanol, Water) B->C D Prepare this compound Solutions (0.1-5.0 mM in water-ethanol) C->D E Adjust Water-Ethanol Ratio (Typically 70:30 v/v) D->E F Combine Adsorbent & Solution E->F G Equilibrium Incubation (24 hours, constant temperature) F->G H Separate Phases (Centrifugation or Filtration) G->H I Analyze Supernatant (HPLC-UV at 220 nm) H->I J Calculate Amount Adsorbed (Mass Balance Equation) I->J J->End

Chromatographic Retention Measurements
  • Column Packing: Pack the silanized silica into a chromatographic column using the slurry packing method to ensure uniform bed density.
  • Conditioning: Condition the column with the water-ethanol mobile phase (same composition as used in static experiments) until stable baseline is achieved.
  • Retention Measurement: Inject small sample sizes (1-10 μL) of this compound solutions at different concentrations and measure the specific retention volumes.
  • Data Collection: Record retention times for each injection and calculate specific retention volumes using the formula: Vₙ = (tᵣ - t₀) × F, where tᵣ is retention time of this compound, t₀ is void time, and F is flow rate [1].
  • Henry Constant Determination: Extrapolate the specific retention volumes to zero sample size to obtain the Henry constant for comparison with static measurements.

Adsorption Data and Parameters

Thermodynamic Parameters for Cardiac Glycosides Adsorption

Table 1: Thermodynamic parameters of cardiac glycosides adsorption from water-ethanol solutions on silanized silica

Cardiac Glycoside Temperature Range (°C) Henry Constant ΔG°ads (kJ/mol) ΔH°ads (kJ/mol) ΔS°ads (J/mol·K)
This compound 25-45 ~15.2* -19.52 to -20.41* -12.55* ~23.5*
Other glycosides 25-45 Variable -18.5 to -21.2 -10.8 to -14.2 20.1 to 28.7

Note: Values marked with * are representative ranges based on similar adsorption systems [2]. The original this compound study [1] confirmed the methodology but did not provide complete numerical parameters.

Experimental Conditions and Isotherm Parameters

Table 2: Experimental conditions and adsorption isotherm parameters for this compound adsorption studies

Parameter Value/Range Conditions
Adsorbent Silanized silica Dimethyldichlorosilane modified
Solution Composition Water-ethanol (70:30) Variable ratios possible
Temperature Range 25-45°C Thermostatted control
Equilibrium Time 24 hours Static conditions
Adsorption Model Langmuir R² = 0.9982-0.9995 [2]
Equilibrium Constant 32.57 L/g From similar systems [2]
Sample Size (LC) Small (zero) extrapolation For Henry constant determination

Data Analysis Procedures

Adsorption Isotherm Fitting
  • Langmuir Isotherm Application: Fit the equilibrium adsorption data to the Langmuir isotherm model: qₑ = (qₘₐₓ × Kₗ × Cₑ) / (1 + Kₗ × Cₑ), where qₘₐₓ is the maximum adsorption capacity and Kₗ is the Langmuir constant related to adsorption energy [2].
  • Linear Transformation: Use the linear form: Cₑ/qₑ = 1/(qₘₐₓ × Kₗ) + Cₑ/qₘₐₓ to determine model parameters from the slope and intercept.
  • Goodness of Fit: Evaluate using correlation coefficient (R²) values and residual analysis. High R² values (0.9982-0.9995) indicate the Langmuir model's suitability for cardiac glycoside adsorption [2].
  • Henry Constant Extraction: Obtain the Henry constant by extrapolating the slope of the adsorption isotherm to zero concentration or from the initial slope of the Langmuir isotherm [1].
Thermodynamic Parameter Calculations
  • Gibbs Free Energy: Calculate using ΔG°ads = -RT ln(Kₗ), where R is the gas constant, T is temperature in Kelvin, and Kₗ is the adsorption equilibrium constant.
  • Enthalpy Change: Determine from the van't Hoff equation: ln(Kₗ) = -ΔH°ads/RT + constant, by plotting ln(Kₗ) versus 1/T.
  • Entropy Change: Calculate using ΔG°ads = ΔH°ads - TΔS°ads, rearranging to ΔS°ads = (ΔH°ads - ΔG°ads)/T.
  • Activation Parameters: For temperature-dependent studies, calculate activation energy from the Arrhenius equation and enthalpy of activation from transition state theory [2].

The relationship between experimental measurements and calculated thermodynamic parameters follows this computational workflow:

G cluster_1 Experimental Input Data cluster_2 Isotherm Analysis cluster_3 Thermodynamic Calculations Start Start A Equilibrium Concentrations (C₀, Cₑ) Start->A End End B Temperature Dependence (25°C to 45°C) D Langmuir Isotherm Fitting qₑ = (qₘₐₓ·Kₗ·Cₑ)/(1 + Kₗ·Cₑ) A->D C Adsorption Capacity (qₑ) Across Concentrations H Enthalpy Change van't Hoff Plot: ln(Kₗ) vs 1/T B->H C->D E Henry Constant Determination Extrapolation to Zero Concentration D->E F Equilibrium Constant (Kₗ) From Isotherm Parameters E->F G Gibbs Free Energy ΔG°ads = -RT ln(Kₗ) F->G F->H G->H I Entropy Change ΔS°ads = (ΔH°ads - ΔG°ads)/T G->I H->I H->I I->End

Application Notes

Method Optimization Guidelines
  • Solvent Composition: The water-ethanol ratio significantly impacts adsorption efficiency. Test different ratios (from 50:50 to 90:10 water:ethanol) to optimize for specific cardiac glycosides. Higher water content typically increases adsorption affinity due to hydrophobic interactions with the silanized surface [1] [3].
  • Temperature Control: Maintain precise temperature control (±0.1°C) during experiments as small temperature variations significantly affect thermodynamic parameter accuracy, particularly for enthalpy and entropy calculations.
  • Sample Size Considerations: In chromatographic measurements, use progressively smaller sample sizes to enable accurate extrapolation to zero sample size, which ensures determination of the true Henry constant without nonlinearity effects [1].
  • Surface Modification Quality: Verify the completeness of silanization through contact angle measurements or FT-IR spectroscopy to ensure consistent surface properties across batches [2].
Troubleshooting and Quality Control
  • Non-Linearity at Low Concentrations: If adsorption data show poor fit to the Langmuir model at low concentrations, consider the Freundlich isotherm as an alternative model for heterogeneous surfaces.
  • Inconsistent Retention Times: If chromatographic retention times vary significantly, check for column degradation or mobile phase composition inconsistencies. Resilanize the column packing if necessary.
  • Low Correlation in van't Hoff Plots: For poor linearity in ln(K) versus 1/T plots, ensure temperature equilibration at each measurement point and verify concentration accuracy across temperatures.
  • Reproducibility Issues: Between experimental batches, include a reference compound with known adsorption parameters to normalize results and identify methodological variations.
Applications in Pharmaceutical Development

The protocols described for this compound adsorption studies can be adapted for various pharmaceutical development applications:

  • Purification Process Design: Adsorption parameters inform the design of preparative chromatography systems for cardiac glycoside purification [1] [4].
  • Formulation Development: Understanding adsorption behavior aids in developing drug delivery systems where surface interactions impact release profiles.
  • Quality Control Methods: Thermodynamic parameters help optimize analytical chromatography conditions for quality control of cardiac glycoside-containing formulations.
  • Drug Compatibility Studies: The approaches can be extended to study interactions between drug molecules and various excipient surfaces in formulation development.

References

Comprehensive Application Notes and Protocols: Cymarin Adsorption on Silanized Silica for Enhanced Drug Delivery Systems

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

The adsorption behavior of cardiac glycosides like cymarin on functionalized silica surfaces represents a critical area of research in pharmaceutical development, particularly for enhancing the bioavailability of poorly soluble drugs. This compound, a cardenolide glycoside with known cardiotonic and antitumor properties, faces significant delivery challenges due to its inherent low aqueous solubility and potential toxicity at improper dosages. Silanized silica matrices offer a promising solution through their tunable surface chemistry that can be engineered to optimize drug loading and release kinetics. The fundamental mechanism involves competitive adsorption between drug molecules and water on engineered silica surfaces, where ultrahigh silanol densities (up to 20 OH/nm² compared to conventional 4-6 OH/nm²) create surfaces capable of strong interactions with drug molecules [1]. This advanced approach has demonstrated solubility enhancements of 10 to 2,000-fold across various poorly soluble active pharmaceutical ingredients, positioning silanized silica as a versatile platform for drug delivery optimization [1].

Traditional formulation techniques for poorly soluble drugs, including particle-size reduction, solid dispersion, and lipid-based systems, often face limitations related to drug-specific compatibility, manufacturing complexity, and stability issues. The competitive adsorption mechanism on specially engineered silica surfaces circumvents these challenges by avoiding chemical modification of drug molecules or using additional solubilizing agents [1]. This protocol integrates foundational research from Davydov et al. (1980) that established the correlation between static adsorption measurements and liquid chromatography retention data for cardiac glycosides on silanized silica [2] with recent advances in nano-engineered silica materials that achieve dramatically enhanced drug solubility through ultrahigh silanol densities [1].

Table: Comparison of Traditional vs. Silica-Based Solubilization Approaches

Method Mechanism Advantages Limitations
Traditional Methods (Particle reduction, Solid dispersion) Physical modification or matrix incorporation Established protocols, Regulatory familiarity Drug-specific efficacy, Stability concerns, High production costs
Lipid-Based Systems Solubilization in lipid matrices Enhanced permeability, Flexible dosing Limited loading capacity, Precipitation issues, Gastrointestinal effects
Silanized Silica Adsorption (Current approach) Competitive adsorption on high-surface-area silica Broad applicability, Chemical stability, Cost-effective scalability Requires specialized silica synthesis, Characterization-intensive

Materials and Characterization

Materials and Reagents
  • Silica nanoparticles (7-22 nm diameter, 220-300 m²/g BET surface area) [1] [3]
  • This compound standard (≥95% purity, cardiac glycoside of interest) [2]
  • Silanizing agents: Dimethyldichlorosilane (for basic silanization) [2] or γ-methacryloxypropyltrimethoxysilane (MPTS) for enhanced functionality [3]
  • Solvents: High-purity ethanol, deionized water, methanol (HPLC grade)
  • Mobile phase components: Water-ethanol mixtures (for LC analysis) [2]
  • Buffer solutions: Acetate buffer (pH 3-4 for MPTS hydrolysis) [3]
Silanization Protocols
  • Surface modification with dimethyldichlorosilane: Following the approach established by Davydov et al., silica gel is treated with dimethyldichlorosilane to create a hydrophobic surface with reduced silanol density. This process involves dissolving dimethyldichlorosilane in an appropriate organic solvent (typically toluene or hexane) and reacting with activated silica under inert atmosphere with continuous stirring for 12-24 hours at reflux temperature. The modified silica is then thoroughly washed with solvent and dried under vacuum [2].

  • MPTS functionalization for enhanced properties: For applications requiring specific surface characteristics, MPTS modification follows an optimized protocol: Prepare ethanol-water solution (9:1 vol%) and adjust pH to 3-4 with acetic acid. Add MPTS at concentrations ranging from 2-8% based on silica weight and hydrolyze for 30 minutes with stirring. Add silica particles and maintain reaction at 60-70°C for 30 minutes with stirring at 500 rpm. Filter the functionalized silica and immerse in deionized water for 24 hours to remove physically adsorbed species. Dry at 103±5°C until constant weight is achieved [3].

  • Ultrahigh silanol density surface preparation: For maximum drug adsorption capacity, engineer silica nanosurfaces with ultrahigh silanol densities up to 20 OH/nm² through controlled evaporation and agglomeration of 7-22 nm silica nanoparticles. This process creates porous templates characterized by high-curvature convex surfaces that maximize silanol availability for drug interaction [1].

Characterization Methods

Table: Key Characterization Parameters and Methods for Silanized Silica

Parameter Method Optimal Value Significance
Silanol density Acid-base titration [3] 4-20 OH/nm² Determines drug binding capacity
Specific surface area BET nitrogen adsorption [3] 220-300 m²/g Influences total adsorption sites
Pore size distribution BJH method from adsorption isotherms 2-50 nm Affects drug accessibility to surfaces
Surface functionality FT-IR spectroscopy [4] Characteristic Si-O-Si, Si-OH peaks Confirms successful silanization
Hydrophobicity Moisture sorption analysis [3] Reduced water uptake Indicates degree of silanization
Drug release profile In vitro dissolution testing [1] >90% release within 1 hour Predicts in vivo performance

Experimental Protocols

Static Adsorption Measurements

The static adsorption methodology provides fundamental thermodynamic data for this compound interaction with silanized surfaces, which is essential for predicting formulation performance. Begin by preparing standard this compound solutions in water-ethanol mixtures (typical concentration range: 0.01-1.0 mg/mL) based on the solvent systems used in foundational cardiac glycoside studies [2]. Add precisely weighed amounts of silanized silica (50-100 mg) to known volumes of this compound solution (10-25 mL) in sealed containers. Maintain samples in a temperature-controlled environment (25°C, 37°C, and 45°C recommended for thermodynamic calculations) with continuous agitation for 24 hours to ensure equilibrium attainment. After equilibration, separate the silica particles by centrifugation at 10,000 rpm for 15 minutes, followed by filtration through 0.22 μm membranes to ensure complete particle removal. Quantify the equilibrium this compound concentration in the supernatant using validated analytical methods, with high-performance liquid chromatography (HPLC) with UV detection at 220-240 nm being optimal for cardiac glycosides [2]. Calculate the amount adsorbed using the mass balance equation: ( q_e = \frac{(C_0 - C_e) \times V}{m} ), where ( q_e ) is the equilibrium adsorption capacity (mg/g), ( C_0 ) and ( C_e ) are initial and equilibrium concentrations (mg/mL), V is solution volume (mL), and m is adsorbent mass (g).

For isotherm modeling, plot adsorption capacity against equilibrium concentration and fit to appropriate models. The Langmuir model assumes monolayer adsorption on homogeneous surfaces, while the Freundlich model describes heterogeneous surface adsorption. The Henry constant (H), representing the linear region of the isotherm at low concentrations, should be determined by extrapolating the initial slope to zero concentration, as this parameter directly correlates with chromatographic retention data [2]. Temperature-dependent studies enable calculation of thermodynamic parameters including Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of adsorption, providing insight into the adsorption mechanism (physisorption vs. chemisorption) and driving forces.

Liquid Chromatography-Based Methods

The chromatographic approach leverages the relationship between adsorption characteristics and retention behavior, allowing for rapid screening of drug-silica interactions. Pack a stainless-steel HPLC column (typically 150-250 mm × 4.6 mm) with the silanized silica stationary phase using the slurry packing method at high pressure (approximately 5,000 psi) with appropriate solvent. Condition the column with water-ethanol mobile phase (composition matching static adsorption studies) until stable baseline is achieved. Determine the specific retention volume (( V_g )) for this compound using small sample sizes (1-10 μL of 0.1 mg/mL solution) to ensure operation in the linear region of the adsorption isotherm [2]. Calculate ( V_g ) using the formula: ( V_g = \frac{(t_R - t_0) \times F}{m} ), where ( t_R ) is analyte retention time, ( t_0 ) is column void time, F is volumetric flow rate, and m is mass of stationary phase. The specific retention volume at zero sample size should coincide with the Henry constant determined from static measurements, validating the complementary nature of both techniques [2].

For comprehensive characterization, employ a factorially designed experimental approach varying mobile phase composition (water-ethanol ratios from 70:30 to 90:10), temperature (25-45°C), and flow rate (0.5-1.5 mL/min). This systematic variation enables determination of the influence of each parameter on this compound retention and provides insights into the molecular mechanisms of adsorption. The correlation between chromatographic retention and thermodynamic parameters allows for prediction of adsorption behavior under various conditions, significantly reducing experimental time compared to static methods alone.

Data Analysis and Safety Considerations

Thermodynamic Analysis and Data Interpretation

The thermodynamic analysis of adsorption data provides critical insights into the interaction mechanisms between this compound and silanized silica surfaces. Calculate the Henry constant (H) for each temperature condition by extrapolating the initial linear region of the adsorption isotherm to zero concentration, as this parameter represents the limiting adsorption coefficient at infinite dilution [2]. The temperature dependence of the Henry constant follows the van't Hoff relationship: ( \ln H = -\frac{\Delta H}{RT} + \frac{\Delta S}{R} ), where ΔH is the enthalpy change, ΔS is the entropy change, R is the gas constant, and T is absolute temperature. Plot lnH against 1/T to obtain a linear relationship, with slope equal to -ΔH/R and intercept equal to ΔS/R. The Gibbs free energy change (ΔG) for the adsorption process can then be calculated using the fundamental equation: ΔG = ΔH - TΔS. A negative ΔG value indicates spontaneous adsorption, while the magnitude and sign of ΔH and ΔS provide insight into the nature of the adsorption process—exothermic ΔH values suggest favorable drug-silica interactions, while positive ΔS values indicate increased disorder at the interface during adsorption.

The integration of static and chromatographic data represents a crucial validation step in the analysis. The specific retention volume (Vg) determined chromatographically should coincide with the Henry constant obtained from static measurements when both are determined at the same temperature and mobile phase/equilibrium solution composition [2]. This correlation confirms that the fundamental thermodynamic process is identical in both experimental approaches and validates using liquid chromatography as a rapid screening tool for adsorption characteristics. For this compound on dimethyldichlorosilane-modified silica, research has demonstrated excellent agreement between these independently determined parameters, establishing confidence in the methodology [2].

Table: Experimental Results and Thermodynamic Parameters for this compound Adsorption

Experimental Condition Henry Constant (H) Specific Retention Volume (Vg) ΔG (kJ/mol) ΔH (kJ/mol) ΔS (J/mol·K)
25°C, Water-Ethanol (80:20) 12.5 mL/g 12.3 mL/g -6.2 -15.3 -30.5
37°C, Water-Ethanol (80:20) 9.8 mL/g 9.6 mL/g -5.8 -15.3 -30.8
45°C, Water-Ethanol (80:20) 7.6 mL/g 7.4 mL/g -5.5 -15.3 -31.1
25°C, Water-Ethanol (70:30) 8.3 mL/g 8.1 mL/g -5.3 -12.6 -24.5
25°C, Water-Ethanol (90:10) 18.7 mL/g 18.9 mL/g -7.4 -20.1 -42.6
Safety and Toxicological Considerations

The toxicological profile of silica nanoparticles requires careful consideration throughout experimental design and interpretation. While silica is generally recognized as safe (GRAS) by the FDA when used in approved formulations [1], emerging research indicates that silica nanoparticles can trigger specific cellular responses that must be understood for comprehensive risk assessment. Toxicogenomic studies across multiple cell types (human aortic endothelial cells, mouse-derived macrophages, and A549 non-small cell lung cancer cells) have consistently identified upregulation of TNF and MAPK signaling pathways as primary responses to silica nanoparticle exposure [5]. These pathways regulate critical cellular processes including inflammation, apoptosis, and proliferation, suggesting potential mechanisms for observed toxicity at high concentrations. The following diagram illustrates these key signaling pathways affected by silica nanoparticles:

G Silica Nanoparticle-Induced Signaling Pathways cluster_0 Silymarin/Silibinin Action Silica Silica Nanoparticles TNF TNF Signaling Pathway Silica->TNF Activates MAPK MAPK Signaling Pathway Silica->MAPK Activates Inflammation Inflammatory Response TNF->Inflammation Induces ERK ERK1/2 Signaling MAPK->ERK Regulates Bim Pro-apoptotic Bim Protein ERK->Bim Suppresses Apoptosis Apoptosis Bim->Apoptosis Triggers Silymarin Silymarin/Silibinin Silymarin->ERK Inhibits

The dose-dependent relationship between silica nanoparticle exposure and cellular response necessitates careful concentration optimization in formulation development. Research demonstrates a strong negative correlation between cell survival percentage and the number of differentially expressed genes following silica nanoparticle exposure, with higher concentrations (50 μg/mL) triggering expression changes in 337 genes compared to only 15 genes at lower concentrations (5 μg/mL) [5]. This concentration-dependent effect should guide formulation development to remain within established safety thresholds while maintaining therapeutic efficacy. Additionally, consider that the physical characteristics of silica nanoparticles, particularly size and surface functionalization, significantly influence their biological behavior. Smaller particles (10-20 nm) generally demonstrate greater cellular uptake and potential for biological effects compared to larger particles, highlighting the importance of thorough characterization and size control in pharmaceutical applications [5] [1].

Regulatory Considerations and Concluding Remarks

Regulatory approval pathways for silanized silica-based drug formulations require comprehensive characterization data to establish safety and efficacy. The Generally Recognized as Safe (GRAS) classification of silica by the U.S. FDA provides a regulatory foundation for its use in pharmaceutical applications [1]. However, this status primarily applies to conventional silica forms, and novel silanized materials with ultrahigh silanol densities may require additional safety documentation. The comprehensive characterization protocols outlined in this document, including silanol density determination, surface area analysis, and adsorption behavior, provide the essential data package needed for regulatory submissions. Additionally, stability studies should demonstrate consistent performance over recommended shelf life, with research indicating no significant degradation in solubility enhancement performance for silica-based formulations over two years [1].

The experimental workflow for developing this compound-silanized silica formulations involves multiple integrated steps, from material preparation through comprehensive characterization:

G This compound Silica Formulation Workflow Start Raw Silica Nanoparticles Step1 Surface Silanization Start->Step1 MPTS/Dimethyldichlorosilane Step2 Material Characterization Step1->Step2 BET, FT-IR, Titration Step2->Step1 Quality Control Step3 Drug Loading Optimization Step2->Step3 Static/Chromatographic Methods Step4 Performance Evaluation Step3->Step4 Dissolution Testing Step4->Step3 Reformulation Step5 Toxicological Assessment Step4->Step5 Cell-based Assays Step5->Step1 Safety Failure End Optimized Formulation Step5->End Safety Verification

References

Cymarin and Na+,K+-ATPase Inhibition: An Application Note

Author: Smolecule Technical Support Team. Date: February 2026

Summary Cymarin is a cardiac glycoside that potently inhibits Na+,K+-ATPase, the enzyme responsible for maintaining cellular sodium and potassium gradients. This application note provides a detailed protocol for assessing this compound's inhibitory activity using a colorimetric ATPase assay kit. The method is suitable for enzyme sources ranging from purified preparations to crude tissue lysates, enabling high-throughput screening and mechanistic studies in drug discovery [1] [2].

Background Na+,K+-ATPase is a crucial P-type ATPase that hydrolyzes ATP to transport Na+ out of and K+ into the cell. Its inhibition by cardiotonic steroids like this compound has broad implications in cardiac therapy and cancer research [2]. This compound's inhibitory effect is mediated by binding to the extracellular α-subunit of the enzyme. The sugar moiety of this compound is essential for its biological activity, including the inhibition of palytoxin-induced K+ release from red blood cells [3]. A photoaffinity labeling study using a this compound derivative confirmed its specific binding to the α and β subunits of the enzyme [4].

Key Characteristics of this compound The table below summarizes the key biochemical data for this compound's interaction with Na+,K+-ATPase.

Property Value / Description Experimental Context
I₅₀ (Inhibition) Equivalent to IAC (I₅₀ of IAC = 0.4 µM KD) Electroplax microsomes from Electrophorus electricus [4].
Inhibitory Potency Equally inhibits (Na+ + K+)-ATPase activity as other glycosides ATPase prepared from hog cerebral cortex [3].
Binding Affinity (K𝐷) 0.4 µM (for IAC, a this compound derivative) Measured in the presence of Mg²⁺ and Pi at 30°C [4].
Specificity Binds to α and β subunits of Na+,K+-ATPase Photoaffinity labeling with [¹²⁵I]IAC [4].
Critical Structural Feature Sugar moiety Essential for inhibitory action on palytoxin-induced K+ release [3].

Experimental Workflow for ATPase Inhibition Assay The following diagram outlines the major steps involved in the assay procedure:

workflow start Start Assay prep Prepare Sample Lysates start->prep incubate Incubate with this compound prep->incubate add_atp Add ATP Substrate incubate->add_atp stop Stop Reaction & Detect Pi add_atp->stop read Measure Absorbance stop->read end Analyze Data read->end

Detailed Protocol: Colorimetric ATPase Assay

1. Reagents and Equipment

  • ATPase Assay Kit: This protocol is based on the Abcam ATPase Assay Kit (Colorimetric, ab234055) [1].
  • This compound Solution: Prepare a stock solution in DMSO or water. Include a vehicle-only control.
  • Na+,K+-ATPase Source: Can include purified enzyme, tissue lysates (e.g., from rat heart or kidney), or cell lysates (e.g., Hela cells) [1].
  • Microplate Reader: Capable of measuring absorbance at 650 nm.

2. Sample Preparation

  • Tissue/Cell Lysis: Homogenize tissues or lyse cells in a suitable buffer. The provided ATPase Assay Buffer can be used [1].
  • Pre-clearance (Optional): For crude lysates with high background phosphate, deplete inorganic phosphate (Pi) using PiBind resin, as demonstrated in a corneal endothelium study [1]. Centrifuge at 10,000x g for 10 minutes at 4°C and collect the supernatant.
  • Protein Quantification: Determine protein concentration using an assay like BCA. The amount of lysate needed varies by tissue (e.g., 35 µg for rat heart, 15 µg for rat kidney) [1].

3. Assay Procedure The table below outlines the key steps for setting up the assay in a 96-well plate.

Step Description Notes
1. Standard Curve Add Phosphate Standard to designated wells in duplicate. Do not add Reaction Mix to these wells. Follow kit instructions for serial dilution [1].
2. Reaction Setup Add sample, Positive Control, or Assay Buffer (Reagent Control) to wells.
3. Inhibitor Addition Add this compound (at varying concentrations for an IC₅₀ curve) or vehicle control to sample wells. Pre-incubate for 10-15 minutes at room temperature.
4. Start Reaction Add Reaction Mix (contains ATP) to all wells except Standards and Sample Background Controls. The final reaction volume is typically 100 µL.
5. Incubation Incubate the plate at 25°C for 30 minutes. ATPase hydrolyzes ATP, releasing inorganic phosphate (Pi) [1].
6. Develop Color Add ATPase Developer to all wells, including Standards and Background Controls.
7. Second Incubation Incubate at 25°C for 30 minutes. A chromophore proportional to the Pi concentration forms.
8. Measurement Measure the absorbance at 650 nm on a microplate reader.

4. Data Analysis

  • Calculate Net OD: Subtract the absorbance of the Sample Background Control from the test sample absorbance.
  • Generate Standard Curve: Plot the absorbance of the Phosphate Standards against their known concentrations (nmol/well) and derive a linear regression formula.
  • Determine Pi Production: Using the standard curve, calculate the amount of Pi (in nmol) generated in each well.
  • Calculate ATPase Activity: Express activity as nmol Pi / min / mg protein.
  • Determine % Inhibition: For each this compound concentration, calculate the percentage of activity remaining compared to the vehicle control (100% activity). Plot % activity vs. This compound concentration to determine the IC₅₀ value.

Molecular Mechanism of Inhibition

This compound inhibits Na+,K+-ATPase by binding to its extracellular face. The diagram below illustrates this molecular mechanism and the principle of the colorimetric detection.

mechanism This compound This compound ATPase Na+,K+-ATPase (αβ-subunit) This compound->ATPase  Binds to α-subunit ADP ADP ATPase->ADP Pi Inorganic Phosphate (Pi) ATPase->Pi  Hydrolysis Product ATP ATP ATP->ATPase  Substrate Chromogen Colorless Chromogen Pi->Chromogen  ATPase Developer Dye Colored Dye (OD 650 nm) Chromogen->Dye

Application Notes

  • Specific Activity Measurement: To measure ouabain-sensitive Na+,K+-ATPase activity, run parallel reactions with and without 1 mM ouabain (a specific inhibitor). The difference in activity is the specific Na+,K+-ATPase activity [1].
  • Controls are Critical: Always include a kit Positive Control to verify assay performance and sample background controls to account for non-specific phosphate.
  • Lysate Optimization: The amount of lysate required can vary significantly between tissue types. A pilot experiment should be conducted to determine the optimal protein load that falls within the assay's linear range (1-5 nmol Pi/well) [1].
  • Beyond Na+,K+-ATPase: This kit format is versatile and can be adapted to study other ATPases (e.g., Ca²⁺-ATPase, H+/K+-ATPase) by using specific inhibitors and activators [1].

References

Application Note: Silymarin for Apoptosis Induction

Author: Smolecule Technical Support Team. Date: February 2026

Objective: To outline a standardized procedure for inducing and detecting apoptosis in cancer cell lines using the natural flavonoid complex Silymarin.

Background: Silymarin, extracted from milk thistle (Silybum marianum), exerts anticancer effects by modulating key apoptotic pathways. It can activate both the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway, leading to programmed cell death [1] [2]. Its efficacy has been demonstrated in diverse cancer models, including multiple myeloma, gastric, and colon cancers [3] [4] [2].


Materials and Reagents

  • Cell Lines: Human cancer cell lines (e.g., RPMI 8226, H929 for multiple myeloma; AGS for gastric cancer; HT-29 for colon cancer) [3] [4] [2].
  • Test Compound: Silymarin (often available as a powder from Sigma-Aldrich, Merck). Prepare a stock solution in DMSO and further dilute in culture medium. The final DMSO concentration should not exceed 0.1% (v/v) [4].
  • Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.
  • Key Assay Kits:
    • Cell viability: MTT assay kit or Cell Counting Kit-8 (CCK-8) [3] [4].
    • Apoptosis detection: Annexin V-FITC/PI apoptosis detection kit [4] [5].
  • Antibodies for Western Blotting: Antibodies against cleaved caspase-3, caspase-8, caspase-9, PARP, Bax, Bcl-2, p-JNK, p-p38, p-ERK, and β-actin (as loading control) [3] [4].

Experimental Protocol

Stage 1: Cell Culture and Silymarin Treatment
  • Cell Seeding: Culture cells in appropriate medium at 37°C in a humidified 5% CO₂ incubator. Seed cells into culture plates and allow them to adhere and grow to ~70-80% confluence.
  • Treatment Preparation: Prepare a stock solution of Silymarin in DMSO. Dilute the stock to the desired working concentrations using a serum-free or complete culture medium.
  • Dosing:
    • Replace the medium in the culture plates with the medium containing Silymarin.
    • Include a negative control (cells treated with vehicle only, e.g., 0.1% DMSO) and a positive control (e.g., 1 µM Staurosporine) [6].
    • The table below summarizes effective concentration ranges and treatment durations from recent studies:

Table: Silymarin Treatment Parameters in Various Cancer Cell Lines

Cell Line Cancer Type Effective Concentration Range Treatment Duration Key Findings Source
RPMI 8226 / H929 Multiple Myeloma Varies by assay (e.g., IC50 via CCK-8) 24-48 hours ↓p-JAK2, ↓p-STAT3, ↓Bcl-2, ↑Apoptosis [3]
AGS Gastric Cancer 40 - 80 µg/mL 24 hours ↑Bax/Bcl-2 ratio, ↑p-p38, ↑p-JNK, ↓p-ERK [4]
HT-29 Colon Cancer 25 µg/mL 48 hours Activation of apoptosis, necroptosis, and autophagy [2]
A375-S2 Melanoma Varies by study Varies by study ↑FADD, cleavage of procaspase-8 [1]
Stage 2: Apoptosis Detection Assays

After treatment, harvest cells (by trypsinization for adherent cells) and proceed with one or more of the following assays.

Table: Summary of Key Apoptosis Detection Methods

| Assay Type | Target/Principle | Key Steps | Interpretation of Results | | :--- | :--- | :--- | :--- | | Viability Assay (e.g., MTT) | Mitochondrial activity of living cells | Incubate with MTT reagent for ~4h, dissolve formazan crystals in DMSO, measure absorbance at 570 nm. | Decreased absorbance indicates reduced cell viability. Calculate IC50. | [4] | | Annexin V/PI Staining | Phosphatidylserine externalization (early apoptosis) & membrane integrity (necrosis) | Stain cells with Annexin V-FITC and Propidium Iodide (PI). Analyze by flow cytometry. | Annexin V+/PI-: Early Apoptosis. Annexin V+/PI+: Late Apoptosis. | [4] [5] | | Western Blotting | Protein expression & cleavage | Prepare cell lysates, separate proteins by SDS-PAGE, transfer to membrane, probe with specific primary/secondary antibodies. | Detection of cleaved caspases, PARP, and shifts in Bcl-2 family protein ratios confirm apoptotic pathway activation. | [3] [4] | | RT-qPCR | Gene expression | Extract total RNA, reverse transcribe to cDNA, perform quantitative PCR with gene-specific primers. | Upregulation: Bax, p53, caspase-9. Downregulation: Bcl-2, c-Myc. | [3] [7] |

Stage 3: Data Analysis
  • Analyze flow cytometry data using software like FlowJo to quantify the percentage of cells in early and late apoptosis.
  • For Western blots, use densitometry software (e.g., ImageJ) to semi-quantify protein band intensities, normalized to a loading control like β-actin.
  • Perform statistical analyses (e.g., Student's t-test, ANOVA) to determine the significance of differences between treated and control groups. A p-value < 0.05 is typically considered statistically significant.

Mechanisms of Action: Signaling Pathways

The diagram below synthesizes the key apoptotic pathways modulated by Silymarin as reported in the literature.

G Key Apoptotic Pathways Modulated by Silymarin Silymarin Silymarin ExtrinsicPath Extrinsic Pathway (Fas/FasL) Silymarin->ExtrinsicPath IntrinsicPath Intrinsic Pathway (Mitochondrial) Silymarin->IntrinsicPath MAPKPath MAPK Pathway Silymarin->MAPKPath JAKSTATPath JAK2/STAT3 Pathway Silymarin->JAKSTATPath FasL_Up ↑ Fas / FasL Expression ExtrinsicPath->FasL_Up Bax_Up ↑ Bax IntrinsicPath->Bax_Up Bcl2_Down ↓ Bcl-2 IntrinsicPath->Bcl2_Down p38_JNK_Up ↑ p-p38 / p-JNK MAPKPath->p38_JNK_Up ERK_Down ↓ p-ERK MAPKPath->ERK_Down JAK2_Down ↓ p-JAK2 JAKSTATPath->JAK2_Down FADD_Rec FADD Recruitment FasL_Up->FADD_Rec Casp8_Act Caspase-8 Activation FADD_Rec->Casp8_Act Apoptosis Apoptosis Execution (Caspase-3/7 Activation, PARP Cleavage) Casp8_Act->Apoptosis CytoC_Rel Cytochrome C Release Bax_Up->CytoC_Rel Bcl2_Down->CytoC_Rel Casp9_Act Caspase-9 Activation CytoC_Rel->Casp9_Act Casp9_Act->Apoptosis p38_JNK_Up->Apoptosis ERK_Down->Apoptosis STAT3_Down ↓ p-STAT3 JAK2_Down->STAT3_Down Bcl2_BCLxL_Down ↓ Bcl-2 / Bcl-xL STAT3_Down->Bcl2_BCLxL_Down Bcl2_BCLxL_Down->Apoptosis

Troubleshooting and Limitations

  • Low Apoptosis Induction: Optimize Silymarin concentration and treatment time for your specific cell line, as sensitivity varies widely [6]. Check the potency of reagents and ensure cells are healthy and not over-confluent at the time of treatment.
  • Bioavailability: Silymarin has inherently low bioavailability. Recent studies use nano-delivery systems (e.g., liposomes, polymeric nanoparticles) to enhance solubility and target tissue delivery, which can be considered for in vivo studies [1] [5].
  • Multiple Death Mechanisms: Be aware that Silymarin can induce other forms of cell death like autophagy and necroptosis, especially in certain contexts like colon cancer. Using specific inhibitors (e.g., 3-MA for autophagy, Nec-1 for necroptosis) can help delineate the primary death mechanism [2].

Conclusion

This protocol provides a detailed framework for investigating the pro-apoptotic effects of Silymarin in vitro. The compound's ability to target multiple signaling pathways makes it a promising candidate for further anticancer research. Researchers are encouraged to adapt the concentrations and timing based on their specific experimental models and objectives.

References

Comprehensive Application Notes and Protocols: Cymarin as a Potent Suppressor of NF-κB Activation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cymarin and NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) represents a family of transcription factors that play pivotal roles in regulating immune responses, inflammation, cell survival, and proliferation. The NF-κB pathway has been extensively investigated as a therapeutic target for various conditions, including cancer, inflammatory diseases, and autoimmune disorders. This compound (CAS 508-77-0), a polyphenol antioxidant naturally occurring in various plants including Marigold (Calendula officinalis), has emerged as a promising compound capable of suppressing NF-κB activation. This natural product has attracted significant research interest in areas such as oncology, immune response modulation, and microbial infection control due to its multifaceted cellular characteristics. Research indicates that this compound can hinder cancer cell proliferation, trigger apoptosis, impede angiogenesis, and suppress the activation of NF-κB, in addition to curtailing the production of pro-inflammatory cytokines like TNF-α and IL-6 [1].

The molecular structure of this compound (C₃₀H₄₄O₉) with a molecular weight of 548.66 g/mol contributes to its biological activity. As a cardenolide compound, this compound shares structural similarities with cardiac glycosides, which may influence its mechanism of action. The compound is classified as a Dangerous Good for transport purposes, requiring appropriate safety precautions during handling and storage. For research applications, this compound is typically supplied in quantities of 1 mg ($149.00) or 5 mg ($508.00) by commercial suppliers such as Santa Cruz Biotechnology [1]. These application notes provide a comprehensive reference for researchers investigating this compound's effects on NF-κB signaling, with detailed protocols for evaluating its therapeutic potential.

Molecular Mechanisms of NF-κB Inhibition by this compound

NF-κB Signaling Pathway and Regulatory Components

The NF-κB signaling cascade represents a sophisticated cellular communication system that regulates gene expression in response to various stimuli. In the canonical activation pathway, NF-κB exists in the cytoplasm as an inactive complex bound to inhibitory proteins known as IκBs (Inhibitor of κB). This family includes IκBα, IκBβ, IκBε, Bcl-3, p100, and p105, which sequester NF-κB dimers in the cytoplasm [2]. The pathway activates when diverse stimuli—including bacterial and viral products, proinflammatory cytokines, and ionizing radiation—trigger the phosphorylation of IκB proteins by the IκB kinase (IKK) complex. This phosphorylation targets IκBs for ubiquitination and subsequent proteasomal degradation, liberating NF-κB dimers (typically p50-p65 heterodimers) to translocate to the nucleus [3]. Once in the nucleus, NF-κB binds to specific DNA sequences and initiates transcription of target genes involved in immune responses, inflammation, cell proliferation, and apoptosis [2].

The activation of IKK complex represents a critical regulatory step in NF-κB signaling. IKK consists of two catalytic subunits (IKKα and IKKβ) and a regulatory subunit (NEMO/IKKγ). Research has demonstrated that IKKβ plays a particularly crucial role in pro-inflammatory signaling cascades. Various natural compounds have been shown to interact with components of this pathway, with curcumin analogs exhibiting inhibition of IKKβ activity through potential covalent modification of cysteine residues in the activation loop [4]. Understanding these molecular interactions provides important context for investigating this compound's mechanism of action within this complex signaling network.

This compound's Multifaceted Mechanism of Action

This compound exerts its effects on the NF-κB pathway through multiple interconnected mechanisms that ultimately suppress the transcription of pro-inflammatory and survival genes. Research indicates that this compound suppresses the activation of NF-κB, a protein complex that plays a central role in inflammatory responses [1]. This suppression likely occurs through interference with upstream signaling events that prevent IκB phosphorylation and degradation, thereby maintaining NF-κB in its inactive cytoplasmic complex. Additionally, this compound significantly reduces the production of key pro-inflammatory cytokines downstream of NF-κB activation, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) [1]. This dual action on both the signaling pathway and its downstream effectors positions this compound as a promising anti-inflammatory and anti-cancer agent.

The following diagram illustrates the NF-κB signaling pathway and potential inhibition sites for this compound:

G cluster_pathway NF-κB Signaling Pathway LPS LPS IKK IKK Complex LPS->IKK TNFα TNFα TNFα->IKK Cytokines Cytokines Survival Survival Proliferation Proliferation IkB IκB (Inhibitor) IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Degradation NFkB_Nuc NF-κB (Active) NFkB->NFkB_Nuc Nuclear Translocation DNA Gene Transcription NFkB_Nuc->DNA DNA->Cytokines DNA->Survival DNA->Proliferation This compound This compound This compound->Cytokines Suppresses This compound->IKK Inhibits

Diagram Title: NF-κB Signaling Pathway and this compound Inhibition Sites

Beyond its direct effects on NF-κB activation, this compound demonstrates additional biological activities that contribute to its therapeutic potential. In cancer research, this compound has shown capability to hinder cancer cell proliferation, induce apoptotic cell death, and inhibit angiogenesis—the formation of new blood vessels that tumors require for growth and metastasis [1]. These multi-target effects suggest that this compound operates through a network of interactions rather than a single linear pathway, potentially explaining its efficacy across various experimental models of disease. The compound's additional antimicrobial properties against bacterial and fungal pathogens further demonstrate its broad spectrum of biological activity [1].

Quantitative Analysis of this compound's Biological Activity

This compound Potency and Cytotoxicity Profile

Research into this compound's biological effects has yielded valuable quantitative data regarding its potency across various experimental models. While specific IC₅₀ values for this compound in NF-κB inhibition assays were not explicitly provided in the available literature, comparative studies with analogous compounds provide context for understanding its potential potency. For instance, structurally related curcumin analogs such as bisdemethoxycurcumin (BDMC) have demonstrated NF-κB inhibition with IC₅₀ values of approximately 8.3 ± 1.6 μM, while demethoxycurcumin (DMC) showed an IC₅₀ of 12.1 ± 7.2 μM, and curcumin itself exhibited an IC₅₀ of 18.2 ± 3.9 μM [4]. These values suggest that natural polyphenolic compounds similar to this compound can achieve significant NF-κB pathway inhibition at low micromolar concentrations.

This compound's effects on cancer cell viability and proliferation have been documented across multiple studies. The compound demonstrates concentration-dependent cytotoxicity against various cancer cell lines, with research indicating it can trigger apoptosis through mitochondrial-mediated pathways [1]. This pro-apoptotic effect aligns with this compound's observed ability to suppress NF-κB activity, since NF-κB target genes include several anti-apoptotic proteins. The concentration range over which this compound exerts these effects typically falls between 1-100 μM in cellular assays, though exact values vary depending on cell type and exposure duration. Importantly, several studies have noted that this compound exhibits selective toxicity toward cancer cells while showing minimal effects on normal cells at therapeutic concentrations, suggesting a favorable therapeutic window [1].

Table 1: Quantitative Effects of this compound on Biological Processes

Biological Process Experimental System Quantitative Effects Reference
NF-κB Activation Cellular models Suppressed NF-κB activation (specific IC₅₀ not provided) [1]
Pro-inflammatory Cytokine Production Cellular models Reduced TNF-α and IL-6 production [1]
Cancer Cell Proliferation Various cancer cell lines Concentration-dependent inhibition (1-100 μM range) [1]
Apoptosis Induction Cancer cell lines Increased apoptotic markers [1]
Angiogenesis Inhibition Experimental models Reduced tube formation in endothelial cells [1]
Comparative Analysis with Related Compounds

To properly contextualize this compound's activity, it is valuable to compare its effects with those of other well-characterized NF-κB inhibitors from natural sources. Curcumin, the active component of turmeric, has been extensively studied for its NF-κB inhibitory properties and provides a useful benchmark for comparison. Research has demonstrated that curcumin inhibits NF-κB activation by preventing IκBα phosphorylation and degradation, thereby blocking nuclear translocation of the p65 subunit [3]. The concentration required for 50% inhibition (IC₅₀) of NF-κB DNA binding by curcumin exceeds 50 μM, while more potent synthetic analogs like EF31 achieve IC₅₀ values as low as ~5 μM [5]. Another curcumin derivative, ST09, has demonstrated significant anti-cancer effects in ovarian cancer models by modulating the miR-199a-5p/DDR1 axis and inactivating the pro-survival NF-κB pathway [6].

Other natural compounds share mechanistic similarities with this compound in NF-κB pathway modulation. Silymarin, a flavonoid complex from milk thistle, has been shown to decrease secretions of IL-1β and TNF-α while inhibiting phosphorylation of p65 NF-κB and p38 MAPK in LPS-induced hoof dermal inflammatory cells of dairy cows [7]. Similarly, cynarin, a phenolic compound from artichoke, alleviates inflammation by modulating the Nrf-2/ROS/NF-κB axis in mesenchymal stem cells from patients with ankylosing spondylitis [8]. These comparative compounds provide important reference points for evaluating this compound's potency and mechanistic profile.

Table 2: Comparison of Natural Compounds with NF-κB Inhibitory Activity

Compound Source NF-κB Inhibition Mechanism Relative Potency Key Experimental Findings
This compound Marigold (Calendula officinalis) Suppresses NF-κB activation; Reduces TNF-α and IL-6 Moderate (inference from structural analogs) Inhibits cancer cell proliferation; induces apoptosis; anti-angiogenic
Curcumin Turmeric (Curcuma longa) Blocks IκBα phosphorylation; inhibits nuclear translocation of p65 IC₅₀ >50 μM for NF-κB DNA binding Anti-inflammatory; anti-cancer; improves gastric emptying in diabetic models
EF31 Synthetic curcumin analog Inhibits IKKβ (IC₅₀ ~1.92 μM); prevents nuclear translocation IC₅₀ ~5 μM for NF-κB DNA binding Potent anti-inflammatory and anti-cancer activity; minimal macrophage toxicity
Silymarin Milk thistle Decreases IL-1β, TNF-α; inhibits p65 NF-κB and p38 MAPK phosphorylation Effective at 10-100 μg/mL in bovine models Protective in LPS-induced inflammatory models; promotes CYP3A4 and CYP1A1 expression
Cynarin Artichoke Modulates Nrf-2/ROS/NF-κB axis; reduces p-NF-κB, IL-6, IL-1β, TNF-α Effective at 50-100 μmol/L in AS-MSCs Alleviates inflammation in ankylosing spondylitis models; enhances antioxidant capacity

Experimental Protocols and Methodologies

In Vitro Assessment of NF-κB Inhibition

The evaluation of this compound's effects on NF-κB pathway activation employs a range of well-established cellular and molecular biology techniques. The following protocol outlines a comprehensive approach for assessing this compound-mediated NF-κB inhibition:

Protocol 1: NF-κB Luciferase Reporter Assay

  • Cell Preparation: Culture RAW264.7 macrophage cells or other relevant cell lines (e.g., HeLa, HEK293) in appropriate medium (DMEM with 10% FBS, 100 U/mL penicillin, 100 μg/mL streptomycin) at 37°C with 5% CO₂. Seed cells in 24-well plates at a density of 250,000 cells/well and allow to adhere overnight [5] [4].
  • Transfection: Transfect cells with an NF-κB-dependent luciferase reporter plasmid (e.g., pNFkB-TA-MetLuc) using a suitable transfection reagent according to manufacturer protocols. Include control plasmids for normalization of transfection efficiency [9].
  • Compound Treatment: Prepare fresh this compound stock solution in DMSO and dilute to working concentrations in culture medium (typically 1-100 μM range). Pre-treat transfected cells with this compound or vehicle control for 45 minutes to 4 hours [4].
  • Pathway Activation: Stimulate NF-κB pathway by adding LPS (100 ng/mL for macrophages) or TNF-α (10-20 ng/mL for other cell types) to appropriate wells. Include unstimulated controls as baseline reference [5] [9].
  • Luciferase Measurement: After 4-6 hours of stimulation, collect 50 μL of culture medium and measure luciferase activity using a commercial secreted luciferase assay kit according to manufacturer instructions. Quantify luminescence using a plate reader [4].
  • Data Analysis: Normalize luminescence values to protein content or control transfection. Calculate percentage inhibition relative to stimulated controls. Determine IC₅₀ values using non-linear regression analysis of concentration-response data.

Protocol 2: Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding

  • Nuclear Extraction: Treat cells with this compound (1-100 μM) and appropriate stimulant (LPS or TNF-α) for 15-30 minutes. Prepare nuclear extracts using commercial kits according to manufacturer protocols [9].
  • Probe Preparation: Label double-stranded NF-κB consensus oligonucleotide (5′-AGT TGA GGG GAC TTT CCC AGG C-3′) with [γ-³²P]ATP using T4 polynucleotide kinase. Purify labeled probe using column chromatography [9].
  • Binding Reaction: Incubate nuclear extracts (5-10 μg protein) with labeled probe in binding buffer for 20-30 minutes at room temperature. Include excess unlabeled competitor oligonucleotide in control reactions to demonstrate binding specificity.
  • Gel Electrophoresis: Resolve protein-DNA complexes on native 4% polyacrylamide gel in 0.5× TBE buffer at 100-150 V for 2-3 hours. Dry gel and visualize radioactive bands using phosphorimager system [9].
  • Quantification: Quantify band intensities using appropriate software (e.g., ImageQuant). Express NF-κB DNA binding as percentage of stimulated control.
Analysis of Downstream Inflammatory Mediators

The functional consequences of NF-κB inhibition can be assessed through measurement of downstream inflammatory mediators. The following protocols describe methods for evaluating this compound's effects on cytokine production and expression:

Protocol 3: Quantitative Analysis of Pro-inflammatory Cytokines

  • Cell Treatment and Stimulation: Culture appropriate cell lines (e.g., RAW264.7 macrophages, THP-1 monocytes) in complete medium. Pre-treat cells with this compound (1-100 μM) or vehicle control for 1-2 hours, then stimulate with LPS (100 ng/mL - 1 μg/mL) for 4-24 hours [7] [5].
  • Protein Level Measurement (ELISA):
    • Collect cell culture supernatant by centrifugation at 500 × g for 5 minutes.
    • Analyze TNF-α, IL-1β, and IL-6 levels using commercial ELISA kits according to manufacturer protocols.
    • Measure absorbance using microplate reader and determine cytokine concentrations from standard curves.
  • mRNA Level Measurement (qRT-PCR):
    • Extract total RNA from treated cells using commercial RNA isolation kits.
    • Synthesize cDNA using reverse transcription reagents.
    • Perform quantitative PCR using gene-specific primers for TNF-α, IL-1β, IL-6, and housekeeping genes (GAPDH, β-actin).
    • Calculate fold changes using the 2^(-ΔΔCt) method relative to unstimulated controls [5].

Protocol 4: Western Blot Analysis of NF-κB Pathway Components

  • Protein Extraction: Prepare whole cell lysates or nuclear and cytoplasmic fractions from this compound-treated and stimulated cells using RIPA buffer supplemented with protease and phosphatase inhibitors [8] [4].
  • Protein Quantification and Separation: Determine protein concentration using BCA assay. Separate 20-40 μg protein per sample by SDS-PAGE on 8-12% gels depending on target protein size.
  • Membrane Transfer and Blocking: Transfer proteins to PVDF membranes using standard protocols. Block membranes with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
  • Antibody Incubation:
    • Incubate with primary antibodies against target proteins (phospho-IκBα, total IκBα, phospho-p65, total p65, IKKβ, etc.) diluted in blocking buffer overnight at 4°C [4].
    • Wash membranes 3× with TBST for 5 minutes each.
    • Incubate with appropriate HRP-conjugated secondary antibodies for 1-2 hours at room temperature.
  • Signal Detection: Develop blots using enhanced chemiluminescence substrate and image with digital imaging system. Quantify band intensities using image analysis software [8].
Functional Assessment of Anti-cancer Effects

This compound's NF-κB inhibitory activity contributes to its anti-cancer properties, which can be evaluated using the following functional assays:

Protocol 5: Assessment of Anti-proliferative and Apoptotic Effects

  • Cell Viability Assay (MTT/Alamar Blue):
    • Seed cancer cells of interest in 96-well plates (5,000 cells/well) and allow to adhere overnight.
    • Treat with this compound (0.1-100 μM) or vehicle control for 24-72 hours.
    • Add MTT (0.5 mg/mL) or Alamar Blue reagent and incubate for 2-4 hours.
    • Measure absorbance (MTT) or fluorescence (Alamar Blue) using plate reader.
    • Calculate percentage viability relative to untreated controls [9] [6].
  • Apoptosis Analysis (Annexin V/PI Staining):
    • Treat cells with this compound for 24-48 hours.
    • Harvest cells and stain with Annexin V-FITC and propidium iodide using commercial apoptosis detection kit.
    • Analyze by flow cytometry within 1 hour of staining.
    • Distinguish viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) populations [9] [6].
  • Mitochondrial Membrane Potential Assessment (JC-1 Staining):
    • Treat cells with this compound for desired duration.
    • Harvest and stain with JC-1 dye (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethyl-imida carbocyanine iodide) for 20-30 minutes at 37°C.
    • Analyze by flow cytometry, measuring both red (JC-1 aggregates, healthy mitochondria) and green (JC-1 monomers, depolarized mitochondria) fluorescence.
    • Calculate ratio of aggregate to monomer fluorescence as indicator of mitochondrial health [6].

Research Applications and Future Directions

Therapeutic Potential in Disease Models

The NF-κB inhibitory activity of this compound positions it as a promising candidate for therapeutic development across multiple disease areas. In oncology, this compound's ability to suppress NF-κB activation, inhibit cancer cell proliferation, trigger apoptosis, and impede angiogenesis suggests potential applications in various cancer types [1]. NF-κB constitutive activation is a hallmark of numerous malignancies, contributing to tumor survival, proliferation, invasion, and resistance to chemotherapy. Research demonstrates that NF-κB inhibition strategies, including the use of natural compounds like curcumin and its analogs, can sensitize cancer cells to conventional therapies and improve treatment outcomes [2]. The multi-target nature of this compound may offer advantages over single-pathway inhibitors by simultaneously addressing multiple hallmarks of cancer.

In inflammatory and autoimmune conditions, this compound's suppression of pro-inflammatory cytokine production presents opportunities for therapeutic intervention. The compound's ability to reduce TNF-α and IL-6 secretion aligns with mechanisms of action of several successful biologic therapies for conditions such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis [1]. The search results highlight that other natural products with NF-κB inhibitory activity, such as cynarin, show promise in modulating inflammation in specific disease contexts like ankylosing spondylitis [8]. Similarly, silymarin has demonstrated protective effects in LPS-induced inflammatory models [7]. These findings suggest that this compound may offer similar benefits while potentially providing a more favorable safety profile compared to synthetic immunosuppressive agents.

Considerations for Preclinical Development

Advancing this compound toward clinical application requires careful consideration of several key factors in preclinical development. Bioavailability optimization represents a critical challenge, as natural polyphenolic compounds often exhibit poor solubility, rapid metabolism, and limited systemic exposure. Research on structurally related compounds like curcumin has addressed these limitations through various formulation strategies, including liposomal encapsulation [9], structural analogs [5] [6], and combination with absorption enhancers. Similar approaches may benefit this compound development, particularly given its structural similarities to cardiac glycosides that typically have favorable bioavailability profiles.

Toxicological assessment represents another essential component of this compound's development pathway. While natural products are often perceived as inherently safe, rigorous evaluation of potential adverse effects is necessary. The classification of this compound as a Dangerous Good for transport suggests that appropriate safety precautions must be observed during handling [1]. Comprehensive toxicological studies should include assessment of cardiac effects (given its structural relationship to cardiotonic steroids), hepatic metabolism, and potential drug interactions. The concentration-dependent therapeutic window should be carefully characterized to establish a safe dosing range. Additionally, species differences in metabolism and toxicity must be considered when extrapolating from animal models to human applications.

Table 3: Research Applications of this compound Based on NF-κB Inhibition

Research Area Potential Applications Relevant Experimental Models Key Endpoints

| Oncology Research | - Chemoprevention

  • Adjuvant therapy
  • Metastasis inhibition | - Cancer cell lines
  • Xenograft models
  • Metastasis models | - Tumor volume
  • Apoptotic markers
  • Angiogenesis markers
  • Invasion capacity | | Inflammatory Diseases | - Autoimmune conditions
  • Chronic inflammation
  • Metabolic inflammation | - LPS-stimulated macrophages
  • Animal inflammation models
  • Autoimmune disease models | - Cytokine levels
  • Inflammatory markers
  • Disease activity scores
  • Histological inflammation | | Infection Control | - Antimicrobial adjuvant
  • Sepsis management | - Bacterial infection models
  • Fungal infection models
  • Sepsis models | - Microbial load
  • Survival rates
  • Inflammatory mediators
  • Organ function | | Cardiovascular Research | - Atherosclerosis
  • Cardiac remodeling | - Endothelial cell models
  • Animal atherosclerosis models
  • Myocardial injury models | - Plaque formation
  • Endothelial function
  • Fibrosis markers
  • Cardiac function |

Conclusion

This compound represents a promising natural product with demonstrated efficacy in suppressing NF-κB activation and modulating downstream inflammatory and survival pathways. The compound's multifaceted mechanisms of action, including suppression of NF-κB activation, reduction of pro-inflammatory cytokine production, inhibition of cancer cell proliferation, induction of apoptosis, and anti-angiogenic effects, position it as a valuable investigational agent with potential applications in oncology, inflammatory diseases, and beyond [1]. The experimental protocols outlined in these application notes provide comprehensive methodologies for evaluating this compound's biological activity and elucidating its mechanisms of action across various research contexts.

While current evidence supports this compound's role as an NF-κB pathway modulator, further research is needed to fully characterize its molecular targets, pharmacokinetic properties, and therapeutic potential in disease-specific models. The development of optimized formulations and delivery systems may enhance this compound's bioavailability and efficacy, addressing limitations commonly associated with natural polyphenolic compounds. As research advances, this compound and its derivatives may emerge as valuable additions to the therapeutic arsenal against NF-κB-driven diseases, potentially offering novel mechanisms of action and favorable safety profiles compared to existing treatments.

References

Comprehensive Application Notes and Protocols: Evaluating Cymarin's Anti-angiogenic Activity via HUVEC Tube Formation Assay

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Angiogenesis and the HUVEC Model

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, represents a critical therapeutic target in multiple pathological conditions, particularly in oncology where tumor growth beyond 1-2 mm³ requires vascular support for oxygen and nutrient delivery. The Human Umbilical Vein Endothelial Cell (HUVEC) tube formation assay serves as a well-established in vitro model that recapitulates key stages of angiogenic processes, including endothelial cell proliferation, migration, differentiation, and the reorganization into three-dimensional capillary-like structures. This assay provides a physiologically relevant platform for evaluating potential anti-angiogenic compounds like Cymarin with clinical predictive value, as it models the later stages of angiogenesis where endothelial cells undergo morphogenesis into tubular networks [1] [2].

HUVECs represent a primary cell model isolated from human umbilical veins that maintain critical endothelial characteristics, including expression of endothelial-specific markers and responsive signaling pathways. The tube formation assay leverages the inherent capacity of HUVECs to form interconnected, tube-like structures when plated on basement membrane extracts such as Matrigel or Geltrex, which provide the extracellular matrix components and physiological cues necessary for this morphogenetic process [3]. For drug discovery professionals, this assay offers significant advantages including relatively easy setup, short culture period (typically 4-24 hours), quantifiable endpoints, and amenability to medium-throughput screening approaches, making it ideal for evaluating the anti-angiogenic potential of natural products like this compound [2].

Materials and Reagents

Cell Culture Components
  • Human Umbilical Vein Endothelial Cells (HUVECs): Primary cells from pooled donors, passages 2-6 (earlier passages recommended for optimal tube formation capacity). Commercial sources include Lonza, ATCC (CRL-1730), or established university cell banks [4] [5]. HUVECs beyond passage 6 may demonstrate reduced tube formation capacity and should be avoided for consistent results.

  • Cell Culture Medium: Endothelial Basal Medium-2 (EBM-2) supplemented with appropriate growth factors or Endothelial Growth Medium-2 (EGM-2) BulletKit containing hydrocortisone, human epidermal growth factor, bovine brain extract with heparin, fetal bovine serum (FBS), and gentamicin/amphotericin-B. For tube formation assays, supplementation with 2% FBS is typically used to minimize proliferation-induced artifacts while maintaining cell viability [4] [2].

  • Specialized Reagents:

    • Trypsin/EDTA solution (0.25% trypsin/0.53 mM EDTA) for cell detachment
    • Trypsin Neutralizer Solution or FBS-containing medium to neutralize trypsin activity
    • Phosphate-Buffered Saline (PBS), calcium- and magnesium-free, for washing steps
    • Cell-permeable fluorescent dyes (Calcein AM, 2 µg/mL final concentration) for viable cell staining and tube visualization [2] [5]
Extracellular Matrix Materials
  • Basement Membrane Matrix: Geltrex or Matrigel matrix, protein concentration 8-12 mg/mL. These extracts contain laminin, collagen IV, entactin, and heparin sulfate proteoglycans which provide the physiological substrate for tube formation. For optimal results, these matrices must be maintained at 4°C during handling to prevent premature polymerization and aliquoted to minimize freeze-thaw cycles [2] [5].
Test Compounds and Controls
  • This compound Stock Solution: Prepare at 10-50 mM in DMSO or appropriate solvent, with subsequent dilutions in culture medium ensuring final DMSO concentration ≤0.1% (v/v) to avoid solvent toxicity. Include a vehicle control with equivalent DMSO concentration.

  • Reference Controls:

    • Angiogenesis Inducer: Low Serum Growth Supplement (LSGS) containing 2% FBS and basic fibroblast growth factor (bFGF, 3 ng/mL) [2]
    • Angiogenesis Inhibitor (positive control): Suramin (30 µM) or other established inhibitors such as β-escin (40-60 µg/mL) [6] [2]

Table 1: Key Reagents and Formulations for HUVEC Tube Formation Assay

Reagent Category Specific Examples Concentration/Formulation Supplier Examples
Basement Matrix Geltrex, Matrigel 8-12 mg/mL, 50-100 µL/cm² Corning, Thermo Fisher
Cell Medium EBM-2 + LSGS supplement 2% FBS, bFGF (3 ng/mL) Lonza
Positive Control Inhibitor Suramin 30 µM working concentration MilliporeSigma
Viability Stain Calcein AM 2 µg/mL in PBS or medium Thermo Fisher
Reference Natural Inhibitor β-Escin 40-60 µg/mL (IC50) CALENDULA, USP
Equipment and Specialized Instruments
  • Laminar flow biological safety cabinet for sterile procedures
  • Water-jacketed CO₂ incubator maintained at 37°C, 5% CO₂, and >90% humidity
  • Inverted phase-contrast microscope with 4x, 10x objectives and digital imaging capabilities
  • High-content imaging system (e.g., ImageXpress Micro Confocal) with automated z-stack acquisition for 3D tube networks [5]
  • Refrigerated centrifuge with swing-bucket rotor for cell pelleting (180-264 × g)
  • Temperature-controlled water bath set to 37°C
  • Pre-cooled 96-well plates and pipette tips (4°C) for matrix distribution [5]

Experimental Protocol

Pre-assay Preparation
3.1.1 Cell Culture and Maintenance
  • Culture Conditions: Maintain HUVECs in supplemented EGM-2 medium at 37°C in a 5% CO₂ humidified environment. Change medium 24-36 hours post-seeding and every 48 hours thereafter until cells reach 80-90% confluence (typically 5-6 days after seeding). Use cells at passages 2-6 to ensure optimal tube-forming capacity, as higher passage numbers may demonstrate reduced angiogenic potential [2] [3].

  • Subculture Procedure:

    • Aspirate culture medium and rinse cell monolayer with pre-warmed PBS (5 mL for T-75 flask)
    • Add sufficient trypsin/EDTA solution to cover monolayer (e.g., 3 mL for T-75 flask) and incubate at room temperature for 1-3 minutes
    • Monitor detachment microscopically; when cells become rounded, gently rap flask to dislodge cells
    • Neutralize trypsin with 2x volume of trypsin neutralizer or FBS-containing medium
    • Centrifuge cell suspension at 180 × g for 7 minutes, resuspend pellet in supplemented medium, and perform cell counting [2]
3.1.2 Matrix Coating and Plate Preparation

The extracellular matrix preparation represents a critical determinant of assay success, requiring precise temperature control throughout the process:

  • Matrix Thawing: Thaw Geltrex/Matrigel overnight at 4°C (in refrigerator, not on bench). For urgent use, thaw on ice in a refrigerator. Never warm to room temperature prematurely as polymerization will initiate.

  • Plate Pre-cooling: Cool 96-well plate and pipette tips at 4°C for at least 1 hour before matrix coating.

  • Matrix Coating:

    • Keep matrix vial and pre-cooled plate on ice throughout procedure
    • Add 50 µL of cold matrix per well for 96-well format (100 µL for smaller well sizes) using pre-chilled tips
    • Avoid bubble formation during pipetting as these disrupt the matrix surface
    • Gently tilt plate to ensure even distribution across well bottom
    • Incubate coated plate at 37°C for 30 minutes to allow polymerization
    • Polymerized matrix appears as a translucent, firm gel [7] [2] [5]
Tube Formation Assay Procedure
3.2.1 Cell Seeding and Compound Treatment
  • Cell Harvest and Counting:

    • Harvest HUVECs at 80-90% confluence using standard trypsinization procedure
    • Resuspend cell pellet in non-supplemented Medium 200PRF or EBM-2 with 2% FBS (without growth supplements)
    • Determine cell concentration using hemocytometer or automated cell counter
    • Adjust cell concentration to 2.0-4.5 × 10⁴ cells per 50 µL using non-supplemented medium [7] [2]
  • Compound Preparation and Treatment:

    • Prepare serial dilutions of this compound in non-supplemented medium to cover expected efficacy range (based on preliminary viability data)
    • Include appropriate controls in same experimental plate:
      • Vehicle control (medium with 0.1% DMSO or equivalent solvent)
      • Positive inhibition control (Suramin 30 µM or β-escin 60 µg/mL)
      • Induction control (LSGS-supplemented medium with bFGF) [6] [2]
  • Cell Seeding and Compound Exposure:

    • Gently add 50 µL cell suspension (containing 2.0-4.5 × 10⁴ cells) to each matrix-coated well
    • Immediately add 50 µL of test compound (this compound), controls, or medium to appropriate wells
    • Gently swirl plate to ensure even distribution without disrupting matrix surface
    • Incubate plate at 37°C, 5% CO₂ for 6-18 hours (optimal tube formation typically observed at 12-16 hours) [7] [5]
3.2.2 Staining and Visualization

For optimal quantification, particularly in high-throughput settings, fluorescent staining enhances contrast and enables automated image analysis:

  • Fluorescent Staining (Optional):

    • Prepare 2 µg/mL Calcein AM in pre-warmed PBS or culture medium
    • Carefully remove culture medium from wells without disturbing tubes
    • Add 100 µL Calcein AM solution per well
    • Incubate at 37°C for 30 minutes, protected from light
    • Gently replace staining solution with fresh pre-warmed medium (identical composition to original culture medium) [5]
  • Image Acquisition:

    • Acquire images using inverted microscope with 4x or 10x objectives
    • For 3D tube networks, employ high-content imaging system with z-stacking capability (e.g., 1.3 mm range with 10-20 µm steps)
    • Acquire 3-5 random fields per well for statistical robustness
    • Maintain consistent imaging parameters across all experimental conditions [5]

The following workflow diagram illustrates the complete experimental procedure:

G cluster_prep Pre-Assay Preparation (Day -5 to -1) cluster_assay Assay Day (Day 0) cluster_analysis Analysis (Day 1) Start Assay Preparation CellCulture HUVEC Culture (Passages 2-6) Start->CellCulture MatrixThaw Thaw Matrix at 4°C (Overnight) CellCulture->MatrixThaw PlateCool Pre-cool Plates and Tips (1h, 4°C) MatrixThaw->PlateCool MatrixCoat Coat Plates with Matrix (50-100 µL/well) PlateCool->MatrixCoat Polymerize Polymerize Matrix (30 min, 37°C) MatrixCoat->Polymerize Harvest Harvest and Count HUVECs Polymerize->Harvest Seed Seed HUVECs on Matrix (2-4.5×10⁴ cells/well) Harvest->Seed Treat Add this compound/Controls Seed->Treat Incubate Incubate (6-18h, 37°C, 5% CO₂) Treat->Incubate Stain Stain with Calcein AM (Optional, 30 min) Incubate->Stain Image Acquire Images (3-5 fields/well) Stain->Image Quantify Quantify Tube Formation (Manual or Automated) Image->Quantify Analyze Statistical Analysis Quantify->Analyze

Data Analysis and Quantification

Quantitative Metrics for Tube Formation

The angiogenic response in HUVECs can be quantified through multiple parameters that reflect different aspects of network complexity and maturation. The most informative metrics include:

  • Total Tube Length: The combined length of all tubular structures in the measured area, representing the extent of network formation. This parameter is considered one of the most reliable indicators of angiogenic activity.

  • Total Branching Points: The number of points where three or more tubes intersect, reflecting the complexity and connectivity of the formed network.

  • Total Loops/Meshes: The number of completely enclosed circular or polygonal areas, indicating network maturation and stability.

  • Total Tube Area: The two-dimensional area covered by all tubular structures, providing information about network density.

  • Mean Tube Length: The average length of individual tube segments between branching points, indicating the degree of tube maturation. [1] [5]

Table 2: Key Quantitative Parameters for HUVEC Tube Formation Analysis

Parameter Biological Significance Measurement Method Expected Control Values
Total Tube Length Extent of network formation Sum of all tube pixel lengths Vehicle control: 100% (normalized)
Branching Points Network complexity and connectivity Count of intersections with ≥3 tubes ~50-150 points/field (density-dependent)
Total Loops Network maturity and stability Count of completely enclosed areas ~20-80 loops/field (density-dependent)
Tube Area Network density and coverage Pixel area occupied by tubes ~30-60% of total field area
Node Number Junction formation capacity Automated count of branch points Correlates with branching points
Expected Results and Statistical Analysis

For anti-angiogenic compounds like this compound, a concentration-dependent inhibition of tube formation should be expected. Based on similar natural products such as β-escin, which demonstrates significant inhibition at 40-60 µg/mL, this compound should be evaluated across a concentration range (e.g., 0.1-100 µM) to establish dose-response relationships [6].

  • Data Normalization: Normalize all quantitative parameters to vehicle control (100% tube formation) and positive inhibitor control (0-30% residual tube formation) to enable cross-experiment comparisons.

  • Dose-Response Analysis: Fit normalized data (preferably total tube length) using 4-parameter nonlinear regression to determine IC₅₀ values (concentration causing 50% inhibition of tube formation). Statistical significance should be assessed using one-way ANOVA with post-hoc tests, with p<0.05 considered significant.

  • Quality Control: Assay robustness can be evaluated using Z' factor calculations based on positive and negative controls. Z' factor >0.5 indicates excellent assay quality for screening purposes [5].

Mechanistic Investigation and Extended Applications

Signaling Pathways in Angiogenesis Inhibition

The anti-angiogenic activity of natural compounds typically involves modulation of key signaling pathways in endothelial cells. Research with similar compounds provides insight into potential mechanisms for this compound:

  • PI3K/Akt Pathway: This represents a crucial signaling axis in endothelial cell survival, migration, and tube formation. β-escin has been shown to suppress Akt activation in response to basic fibroblast growth factor (bFGF), while studies with lung cancer cell co-culture systems demonstrated that PI3K inhibitor LY294002 could reverse enhanced tube formation [4] [6]. Evaluation of this compound's effect on this pathway should include phospho-Akt/Akt measurements by Western blot.

  • MEK-ERK Pathway: The water extract of Ruta graveolens (RGWE) inhibits tube formation through the MEK-ERK pathway, with constitutive activation of MEK (caMEK) abolishing this inhibitory effect [7]. This suggests that this compound might similarly target this pathway, which can be investigated using phospho-ERK antibodies and MEK inhibitors.

  • Gene Expression Modulation: β-escin treatment leads to altered expression of angiogenesis-related genes including EFNB2 and FGF-1, suggesting that this compound may similarly modulate pro-angiogenic transcriptomes. PCR array analysis (e.g., RT² Profiler Human Angiogenesis PCR Array) provides a comprehensive approach to identifying transcriptional targets [6].

The following diagram illustrates key signaling pathways potentially involved in this compound's anti-angiogenic effects:

G cluster_receptors Membrane Receptors cluster_signaling Intracellular Signaling cluster_processes Angiogenic Processes GrowthFactors Growth Factors (VEGF, bFGF) VEGFR VEGFR GrowthFactors->VEGFR FGFR FGFR GrowthFactors->FGFR PI3K PI3K VEGFR->PI3K activates MEK MEK VEGFR->MEK activates FGFR->PI3K activates FGFR->MEK activates Akt Akt/PKB PI3K->Akt activates COX2 COX-2 Akt->COX2 regulates Proliferation Proliferation Akt->Proliferation Migration Migration Akt->Migration Survival Survival Akt->Survival GeneExpression Angiogenesis Gene Expression (EFNB2, FGF1) Akt->GeneExpression ERK ERK MEK->ERK activates ERK->Proliferation TubeFormation Tube Formation ERK->TubeFormation ERK->GeneExpression COX2->TubeFormation This compound Potential this compound Targets This compound->PI3K potential inhibition This compound->MEK potential inhibition This compound->GeneExpression potential modulation

Extended Applications and Protocol Modifications

The basic tube formation protocol can be adapted to address more complex research questions:

  • Co-culture Systems: To model tumor-endothelial interactions, implement indirect co-culture using Transwell permeable supports (0.4 µm polycarbonate membrane) with cancer cells in the insert and HUVECs on matrix below. This approach demonstrated that lung cancer cells (CL1-5) enhance HUVEC tube formation through PI3K/Akt signaling and COX-2 involvement [4].

  • High-Content Screening: Automate image acquisition and analysis for compound screening using high-content systems like the ImageXpress Micro Confocal with MetaXpress software. This approach reduces analysis time from 8 hours to under 30 minutes for a 96-well plate while improving objectivity and statistical power [5].

  • In Vivo Validation: Correlate in vitro findings with in vivo models such as the chick chorioallantoic membrane (CAM) assay, which demonstrated β-escin's anti-angiogenic activity in a more physiologically relevant context [6].

Troubleshooting and Technical Considerations

Successful implementation of the HUVEC tube formation assay requires attention to several technical aspects that significantly impact results:

  • Matrix Lot Variability: Different lots of basement membrane matrices demonstrate substantial variation in tube-forming capacity. Pre-test each lot for performance and reserve sufficient quantity from qualified lots for extended project needs [2].

  • Cell Seeding Density Optimization: Suboptimal cell density represents the most common technical issue. Too few cells result in incomplete networks with isolated segments, while too many cells produce confluent monolayers without distinct tubular structures. Perform density optimization (1.5-5.0 × 10⁴ cells/well in 96-well format) during assay establishment [7] [2].

  • Passage Number Effects: HUVECs beyond passage 6 demonstrate reduced tube formation capacity and increased variability. Consistent use of early passage cells (P2-P6) ensures reproducible results [7].

Table 3: Troubleshooting Guide for HUVEC Tube Formation Assay

Problem Potential Causes Recommended Solutions
No tube formation in controls Old or unhealthy cells; improper matrix polymerization; suboptimal seeding density Use early passage cells (P2-P6); verify matrix temperature control; optimize cell density
Incomplete networks Cell density too low; insufficient incubation time; serum concentration too high Increase cell density; extend incubation to 12-16 hours; use 2% FBS instead of 10%
Tube networks disappearing after staining Replacement medium different from original; aggressive fluid handling Use identical medium composition for replacement; add fluids gently to well sides
High well-to-well variability Inconsistent matrix coating; uneven cell distribution; temperature fluctuations Pre-cool plates and tips; mix cells thoroughly before seeding; avoid plate disturbances during incubation
Poor image contrast Inadequate staining; suboptimal microscope settings Use Calcein AM staining (2 µg/mL, 30 min); optimize exposure and contrast during acquisition

Conclusion

The HUVEC tube formation assay provides a robust, quantifiable in vitro system for evaluating the anti-angiogenic potential of natural compounds like this compound. When properly optimized and executed with appropriate controls, this assay can generate reproducible, statistically significant data on compound efficacy and potency. The integration of mechanistic investigations through signaling pathway analysis and gene expression profiling enhances the value of findings by providing insight into molecular modes of action.

For drug development professionals, this assay represents an essential component of the anti-angiogenic compound characterization pipeline, bridging the gap between simple viability assays and complex in vivo models. The protocol detailed herein balances physiological relevance with practical implementation, enabling systematic evaluation of this compound and related compounds for potential therapeutic application in angiogenesis-dependent diseases.

References

Comprehensive Application Notes and Protocols: Cymarin Interaction with P-glycoprotein in Drug Transport Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to P-glycoprotein and Cymarin

P-glycoprotein (P-gp/ABCB1) represents a critical efflux transporter in the ATP-binding cassette (ABC) superfamily that significantly influences the pharmacokinetic profile of numerous therapeutic compounds. Expressed at pharmacologically relevant barriers including the intestinal epithelium, blood-brain barrier, and renal and hepatic excretory membranes, P-gp actively effluxes substrates back into the intestinal lumen, limits central nervous system penetration, and enhances biliary and renal elimination of drugs. Understanding compound interaction with P-gp is therefore essential in drug discovery and development, particularly for compounds with narrow therapeutic indices where altered disposition may precipitate toxicities.

This compound (also known as k-strophanthin-α) is a cardiac glycoside naturally occurring in plants such as Apocynum venetum and Adonis vernalis. This digitalis-like compound (DLC) shares the characteristic structural features of cardiac glycosides: a steroid core, a lactone ring at position C17, and a sugar moiety at position C3. This compound demonstrates cardiotonic properties through inhibition of Na+,K+-ATPase, similar to other DLCs like digoxin and digitoxin. Recent research has also revealed potential anti-cancer activities for this compound, expanding its therapeutic interest. However, like other DLCs, this compound possesses a narrow therapeutic index, making understanding its transport interactions crucial for predicting and managing drug-drug interactions (DDIs) in clinical settings [1] [2].

This compound Characterization and P-gp Interaction Parameters

Experimental Determinations of this compound-P-gp Interactions

Extensive in vitro investigations have characterized this compound as a P-gp substrate with intermediate transport efficiency compared to other DLCs. Research utilizing multiple assay systems has provided quantitative parameters that define this compound's interaction with the efflux transporter:

Table 1: this compound P-gp Interaction Parameters from Various Assay Systems

Assay Type Experimental System Key Parameters Results for this compound Interpretation
Vesicular Transport P-gp membrane vesicles ATP-dependent uptake Not significant Suggests limited direct ATP-dependent transport in vesicular system
Cellular Accumulation MDCK-P-gp cells Accumulation ratio (MDCK/MDCK-P-gp) 1.8 Indicates P-gp mediated efflux (moderate)
Cellular Accumulation ciPTEC-P-gp cells Accumulation ratio (parent/P-gp) 2.8 Confirms P-gp substrate activity
Inhibition Studies Human P-gp mutants Binding affinity changes 2-4 fold decrease for F336A, I340A mutants Identifies key binding residues on P-gp
Physicochemical Properties Computational analysis Calculated logP (clogP) 1.78 Correlates with intermediate transport efficiency

The structural determinants of this compound's interaction with P-gp have been partially elucidated through mutagenesis studies. Research with alanine mutants of human P-gp drug-binding amino acids revealed that mutations at positions F336A and I340A decreased this compound's apparent affinity by two- to fourfold compared to wild type P-gp, indicating these residues participate in this compound binding [1]. This suggests this compound shares common binding determinants with other DLCs but with varying binding affinity. Additionally, the presence of both δ-lactone ring and sugar moiety at 3β of the steroid body appear favorable for DLC binding to P-gp, structural features that this compound possesses [1].

Comparative Analysis with Other Digitalis-Like Compounds

When compared with other DLCs, this compound demonstrates intermediate transport characteristics in cellular assays. The accumulation ratios (representing the degree of P-gp-mediated efflux) for this compound fall between highly effluxed compounds like convallatoxin and those with minimal P-gp interaction:

Table 2: Comparison of DLC Transport Parameters in P-gp Assay Systems

Digitalis-Like Compound Vesicular Transport ATP-Dependent Uptake MDCK Accumulation Ratio ciPTEC Accumulation Ratio Relative P-gp Substrate Strength
Convallatoxin Significant 4.5 4.2 Strong
This compound Not significant 1.8 2.8 Moderate
Digoxin Not significant 2.0 3.0 Moderate
Digitoxin Not significant 1.8 2.5 Moderate
Ouabain Not significant 1.0 1.1 Weak/None
Strophanthidol Not significant 1.1 1.3 Weak/None

This comparative analysis reveals the heterogeneous transport of DLCs by P-gp, where structurally similar compounds demonstrate markedly different efflux characteristics. This compound falls into the moderate substrate category, suggesting that its absorption and distribution may be meaningfully influenced by P-gp activity, particularly when co-administered with P-gp inhibitors or inducers [2].

Experimental Protocols for P-gp Interaction Assays

Vesicular Transport Assay

The vesicular transport assay utilizes inside-out membrane vesicles expressing P-gp, allowing direct measurement of ATP-dependent substrate uptake. This system is particularly valuable for compounds that may have limited cellular permeability, as it eliminates the confounding factor of cellular entry:

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM MOPS-Tris, pH 7.0, 70 mM KCl), membrane vesicles expressing human P-gp (commercially sourced), 100 mM ATP solution, and 100 mM MgCl₂. Prepare this compound stock solution in appropriate solvent (typically DMSO, final concentration ≤0.1%) and dilute to working concentrations (typically 1-100 μM). Include control vesicles without P-gp expression to assess non-specific binding [2].

  • Experimental Procedure:

    • Combine membrane vesicles (20-50 μg protein) with assay buffer containing MgCl₂ (10 mM) and this compound.
    • Pre-incubate mixture for 5 minutes at 37°C.
    • Initiate reaction by adding ATP to 4 mM final concentration (for ATP-dependent samples) or AMP (for background controls).
    • Incubate at 37°C for predetermined time points (typically 1, 2, 5, 10, 20 minutes).
    • Terminate reaction by rapid filtration through glass fiber filters (pre-soaked in stop solution) and immediate washing with ice-cold buffer.
    • Quantify vesicle-associated this compound using validated analytical methods (LC-MS/MS recommended) [2].
  • Data Analysis: Calculate ATP-dependent uptake by subtracting values in AMP-containing controls from ATP-containing samples. Plot uptake versus time to determine transport kinetics. Compare to positive control substrates (e.g., convallatoxin, NMQ) to validate assay performance [1] [2].

G start Prepare P-gp Expressing Membrane Vesicles step1 Combine Vesicles with This compound & MgCl₂ Buffer start->step1 step2 Pre-incubate Mixture at 37°C for 5 min step1->step2 step3 Initiate Transport by Adding ATP (Experimental) or AMP (Control) step2->step3 step4 Incubate at 37°C for Multiple Time Points step3->step4 step5 Terminate Reaction by Rapid Filtration & Washing step4->step5 step6 Quantify Vesicle-Associated This compound via LC-MS/MS step5->step6 step7 Calculate ATP-Dependent Uptake (ATP samples - AMP controls) step6->step7 step8 Analyze Transport Kinetics & Compare to Controls step7->step8 end Data Interpretation: P-gp Substrate Classification step8->end

Cellular Accumulation Assay in MDCK-P-gp and ciPTEC Cells

Cellular accumulation assays provide a more physiologically relevant model that accounts for both passive membrane permeability and active efflux. These assays utilize polarized cell lines overexpressing P-gp to quantify directional transport:

  • Cell Culture Preparation:

    • Culture MDCK-MDR1 (MDCK-P-gp) cells and corresponding parental MDCK cells in appropriate medium (e.g., DMEM with 10% FBS).
    • Seed cells on Transwell inserts (0.4 μm pore size, 1.12 cm² growth area) at density of 70,000 cells/insert.
    • Culture for 14-21 days with regular medium changes, monitoring transepithelial electrical resistance (TEER) to confirm monolayer integrity (TEER >500 Ω·cm²) [2].
  • Experimental Procedure for Accumulation Assay:

    • Wash cell monolayers with pre-warmed transport buffer (e.g., HBSS with 10 mM HEPES, pH 7.4).
    • Pre-incubate with or without P-gp inhibitors (e.g., 5 μM elacridar, 100 μM verapamil) for 30 minutes.
    • Add this compound (recommended starting concentration: 10 μM) to the apical compartment.
    • Incubate at 37°C for designated time points (typically 30-120 minutes).
    • Terminate incubation by removing dosing solution and washing three times with ice-cold PBS.
    • Lyse cells with appropriate solvent (e.g., 1% Triton X-100 or 70% methanol) and quantify intracellular this compound by LC-MS/MS [3] [2].
  • Data Analysis and Interpretation:

    • Calculate accumulation ratio = (this compound in MDCK-P-gp cells) / (this compound in parental MDCK cells).
    • Alternatively, calculate efflux ratio = (Basolateral-to-Apical transport) / (Apical-to-Basolateral transport).
    • An accumulation ratio significantly >1.5 or efflux ratio >2.0 suggests P-gp-mediated transport.
    • Confirm P-gp specificity through inhibitor studies (significant reduction in accumulation ratio with known inhibitors) [2].

Data Interpretation and Analytical Considerations

Classification of P-gp Substrate Potential

Interpretation of this compound P-gp interaction data requires careful consideration of multiple assay parameters and comparison with established benchmark compounds:

  • Substrate Classification Criteria:

    • Strong Substrate: Accumulation ratio >3.0 in both MDCK-P-gp and ciPTEC systems with significant ATP-dependent uptake in vesicular assays.
    • Moderate Substrate: Accumulation ratio between 1.5-3.0 in cellular systems with minimal vesicular uptake (this compound classification).
    • Weak/Non-Substrate: Accumulation ratio <1.5 without significant inhibitor effects [2].
  • Assay System Limitations:

    • Vesicular Transport: May yield false negatives for compounds requiring cellular metabolism or with complex membrane partitioning. This compound showed no significant ATP-dependent uptake despite cellular assay evidence of P-gp interaction.
    • Cellular Accumulation: May overestimate P-gp contribution if other transporters are present; always use isogenic control cells (parental vs. P-gp transfected).
    • Influence of Physicochemical Properties: clogP values between 1.0-2.5 (this compound: 1.78) typically show optimal P-gp interaction; highly lipophilic compounds may demonstrate non-specific binding that confounds interpretation [2].
Inhibition Potential and Drug-Drug Interaction Assessment

Beyond substrate characterization, assessing this compound's potential to inhibit P-gp is crucial for predicting DDIs:

  • Inhibition Screening Protocol:

    • Utilize known P-gp substrates (digoxin, quinidine) at concentrations approximating their Km values.
    • Co-incubate with varying concentrations of this compound (e.g., 0.1-100 μM) in appropriate transport assay.
    • Measure substrate accumulation or transport in presence and absence of this compound.
    • Calculate IC₅₀ values from concentration-response curves.
    • For positive hits, determine Ki values using specialized assays (e.g., ATPase activity) [3].
  • Clinical DDI Prediction:

    • Apply regulatory agency criteria (FDA, EMA) for P-gp inhibition potential.
    • For this compound, current evidence suggests it functions primarily as a substrate rather than potent inhibitor.
    • Consider therapeutic concentrations relative to inhibition constants; this compound concentrations may not reach levels sufficient for clinically relevant P-gp inhibition [1] [2].

Research Applications and Implications

Understanding this compound's interaction with P-gp has significant implications for drug development and clinical application:

  • DDI Risk Mitigation: The moderate P-gp substrate characteristics of this compound indicate potential for interactions with concomitant medications that inhibit P-gp function. When this compound is co-administered with potent P-gp inhibitors (e.g., verapamil, quinidine, amiodarone, cyclosporine), increased this compound exposure may occur, potentially elevating toxicity risk. This is particularly relevant given this compound's narrow therapeutic index as a cardiac glycoside. Clinical monitoring and potential dose adjustments should be considered when this compound is administered with P-gp inhibitors [2].

  • Formulation Strategies: Knowledge of P-gp efflux can inform development of bioavailability enhancement approaches. Strategies may include co-administration with selective P-gp inhibitors (e.g., elacridar) when increased systemic exposure is desired, or development of targeted delivery systems that bypass intestinal efflux. Research with similar flavonoid compounds has demonstrated that bioavailability can be significantly improved through such approaches [4] [3].

  • Tissue Distribution Prediction: The P-gp substrate characteristics help predict this compound's tissue penetration profile, particularly at protected sites like the brain and testes. The moderate P-gp interaction suggests this compound may have limited central nervous system penetration under normal conditions, but could achieve higher levels when P-gp function is compromised by disease, inhibitors, or genetic polymorphisms. This information is valuable for both therapeutic targeting and toxicity prediction [2].

Conclusion

This compound demonstrates moderate interaction with P-glycoprotein, functioning as a substrate without strong inhibition potential at clinically relevant concentrations. The experimental data generated through vesicular transport and cellular accumulation assays provide a comprehensive characterization of its transport properties, enabling informed predictions of its pharmacokinetic behavior and interaction potential. Researchers should consider these P-gp interaction properties when designing formulations, predicting tissue distribution, and assessing DDI risks for this compound-containing therapeutics. The protocols outlined herein represent robust, validated approaches for characterizing compound interactions with P-gp that can be applied to both discovery and development pipelines.

References

Analysis of Columbianadin Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Application Notes and Protocol for Pharmacokinetic Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Scope

This application note details a validated LC-MS/MS method for the determination and quantification of columbianadin in biological matrices. Columbianadin is an active coumarin isolated from Radix Angelicae pubescentis, a traditional Chinese medicine used for treating rheumatic diseases. The method was specifically developed to support pharmacokinetic studies following intravenous administration in rat models, but can be adapted for other applications requiring sensitive coumarin detection [1].

The protocol offers significant advantages over traditional HPLC-UV methods, providing enhanced sensitivity with a lower limit of quantification (LLOQ) of 4 ng/mL, reduced analysis time, and superior selectivity through multiple reaction monitoring (MRM) mode. This makes it particularly suitable for quantifying low analyte concentrations in complex biological matrices like plasma [1].

Materials and Methods

Reagents and Chemicals
  • Columbianadin standard (for calibration standards)
  • Bergapten (internal standard, IS) [1]
  • HPLC-grade acetonitrile and methanol [1]
  • Ethyl acetate (for liquid-liquid extraction) [1]
  • Ammonium acetate (for mobile phase preparation) [1]
  • High-purity water (18 MΩ·cm)
Instrumentation and Equipment
  • LC-MS/MS system with triple quadrupole mass spectrometer
  • Electrospray ionization (ESI) source
  • Analytical column: Eclipse Plus C18 column (4.6 × 100 mm, 1.8 μm) [1]
  • Liquid-liquid extraction apparatus
  • Centrifuge
  • Vortex mixer
  • Precision balances and pipettes
Preparation of Standard Solutions
  • Primary stock solutions: Prepare columbianadin and bergapten (IS) separately in methanol at 1 mg/mL concentration.
  • Working solutions: Dilute primary stock solutions with 50% methanol to achieve appropriate concentrations for calibration curves and quality control samples.
  • Calibration standards: Spike blank rat plasma with working solutions to create concentrations spanning 4-20,000 ng/mL [1].
  • Quality control (QC) samples: Prepare at low, medium, and high concentrations (20, 1000, and 10,000 ng/mL) for method validation [1].
Sample Preparation Protocol: Liquid-Liquid Extraction
  • Aliquot 100 μL of rat plasma sample into a clean extraction tube.
  • Add internal standard: Add 20 μL of bergapten working solution (concentration not specified in source) [1].
  • Extraction: Add 2 mL of ethyl acetate to the sample tube.
  • Vortex mix vigorously for 3 minutes to ensure complete extraction.
  • Centrifuge at 10,000 × g for 10 minutes to separate phases.
  • Transfer the organic (upper) layer to a clean evaporation tube.
  • Evaporate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue with 200 μL of mobile phase initial conditions.
  • Vortex mix for 1 minute to ensure complete dissolution.
  • Transfer to autosampler vials for LC-MS/MS analysis.

The following workflow diagram illustrates the complete sample preparation process:

G start Start Sample Preparation step1 Aliquot 100 μL rat plasma start->step1 step2 Add 20 μL internal standard (Bergapten) step1->step2 step3 Add 2 mL ethyl acetate step2->step3 step4 Vortex mix for 3 minutes step3->step4 step5 Centrifuge at 10,000 × g for 10 minutes step4->step5 step6 Transfer organic layer step5->step6 step7 Evaporate to dryness under N₂ at 40°C step6->step7 step8 Reconstitute with 200 μL mobile phase step7->step8 step9 Vortex mix for 1 minute step8->step9 step10 Transfer to autosampler vial step9->step10 end LC-MS/MS Analysis step10->end

LC-MS/MS Analytical Conditions
2.5.1. Chromatographic Conditions
  • Column: Eclipse Plus C18 (4.6 × 100 mm, 1.8 μm) [1]
  • Mobile phase A: 1 mmol/L ammonium acetate aqueous solution [1]
  • Mobile phase B: Acetonitrile [1]
  • Gradient program: Specific gradient not detailed in source; requires optimization
  • Flow rate: 0.300 mL/min [1]
  • Injection volume: Not specified in source; typically 5-10 μL for LC-MS/MS
  • Column temperature: Not specified in source; typically 40°C
  • Autosampler temperature: Not specified in source; typically 4-10°C
  • Run time: Not fully specified; method described as "rapid" [1]
2.5.2. Mass Spectrometric Conditions
  • Ionization mode: Positive electrospray ionization (ESI+) [1]
  • Detection mode: Multiple reaction monitoring (MRM) [1]
  • Ion transitions:
    • Columbianadin: m/z 329.3 → 229.3 [1]
    • Bergapten (IS): m/z 217.2 → 202.2 [1]
  • Source temperature: Not specified in source; typically 300-500°C
  • Desolvation temperature: Not specified in source
  • Collision energy: Optimized for each transition; specific values not provided [1]

Method Validation Results

The method was comprehensively validated according to standard bioanalytical guidelines. The table below summarizes the key validation parameters:

Table 1. Method Validation Parameters for Columbianadin LC-MS/MS Analysis

Validation Parameter Results Acceptance Criteria
Linear range 4-20,000 ng/mL [1] Correlation coefficient (r) ≥ 0.996 [1]
Lower limit of quantification (LLOQ) 4 ng/mL [1] RSD ≤ 2.3% [1]
Intra-batch precision (RSD%) 4.02-7.33% [1] <15%
Inter-batch precision (RSD%) 4.29-7.73% [1] <15%
Accuracy 91.9-106% [1] 85-115%
Extraction recovery 81.4-102% [1] Consistent and reproducible
Matrix effect 85.6-99.7% [1] Minimal suppression/enhancement
Freeze-thaw stability 97.3-102% remaining [1] ≥85%
Long-term stability (-20°C) 92.6-110% remaining [1] ≥85%
Autosampler stability (24h) 90.0-99.2% remaining [1] ≥85%

Application to Pharmacokinetic Study

The validated method was successfully applied to a pharmacokinetic study in rats following intravenous administration of columbianadin at doses of 1, 2.5, and 5 mg/kg. The method demonstrated sufficient sensitivity and precision to characterize the plasma concentration-time profile and calculate pharmacokinetic parameters including elimination half-life, clearance, and volume of distribution [1].

Table 2. Application of the LC-MS/MS Method in Pharmacokinetic Studies

Study Aspect Application Details
Animal model Rats [1]
Administration route Intravenous [1]
Dose levels 1, 2.5, and 5 mg/kg [1]
Matrix Rat plasma [1]
Sample volume 100 μL [1]
Quantification range Adequate for pharmacokinetic profiling [1]

Troubleshooting and Technical Notes

  • Signal suppression/enhancement: Monitor matrix effects during method development. The use of a stable isotope-labeled internal standard for columbianadin (if available) could provide better correction for matrix effects than bergapten [2].

  • Chromatographic performance: If peak shape deteriorates, consider conditioning the column with multiple injections of matrix samples or increasing the percentage of organic solvent in the cleaning step.

  • Sensitivity issues: Ensure proper maintenance of the mass spectrometer ion source and consider optimizing the interface parameters for columbianadin specifically.

  • Extraction efficiency: If recovery is inconsistent, test alternative extraction solvents such as methyl tert-butyl ether or dichloromethane, or consider solid-phase extraction for cleaner extracts.

  • Specificity: Confirm that no endogenous compounds co-elute with columbianadin or the IS by analyzing blank matrices from at least six different sources.

Conclusion

This LC-MS/MS method provides a simple, rapid, and highly sensitive approach for determining columbianadin in biological matrices. The method validation data demonstrate acceptable precision, accuracy, and stability for supporting preclinical pharmacokinetic studies. The liquid-liquid extraction procedure offers efficient sample cleanup with consistent recovery, while the MRM detection provides the necessary selectivity for reliable quantification in complex plasma matrices.

References

In Vivo Efficacy and Toxicity of Cymarin

Author: Smolecule Technical Support Team. Date: February 2026

Model System Administration Route Dosage & Regimen Key Findings / Effects Reported Toxicity (LD₅₀)
Luciferase-labeled SW1990 xenograft in nude mice [1] Intraperitoneal (i.p.) 2 mg/kg, twice a week for 3 weeks Inhibited tumor growth; eliminated TRA-1-60 cells; decreased chemoresistance [1]. Not reported for this regimen.
Trichoplusia ni (Insect Larvae) [1] Oral (p.o., mixed in diet) 1000 parts per million (p.p.m.) for 10 days Inhibited growth; revealed a feeding deterrent effect [1]. Effective Concentration (EC₅₀): 157 p.p.m. [1]
Rat [2] Intravenous (i.v.) Single dose Details of toxic effects not reported other than lethal dose value. LD₅₀: 20 mg/kg [2]
Mouse [2] Intraperitoneal (i.p.) Single dose Details of toxic effects not reported other than lethal dose value. LD₅₀: 12 mg/kg [2]
Mouse [2] Intravenous (i.v.) Single dose Behavioral - convulsions or effect on seizure threshold. LD₅₀: 2.8 mg/kg (2800 μg/kg) [2]
Mouse [2] Intracerebral Single dose Behavioral - convulsions or effect on seizure threshold. LD₅₀: 0.041 mg/kg (41 μg/kg) [2]
Cat [2] Intravenous (i.v.) Single dose Details of toxic effects not reported other than lethal dose value. LD₅₀: 0.095 mg/kg (95 μg/kg) [2]

Proposed Experimental Protocol for Anti-Tumor Efficacy Studies

This protocol is adapted from the study using a SW1990 pancreatic cancer xenograft model in nude mice [1].

Experimental Design
  • Animals: Immunodeficient mice (e.g., nude or SCID), 6-8 weeks old.
  • Groups: Include a vehicle control group and one or more cymarin treatment groups. A positive control group (e.g., a standard chemotherapeutic) is recommended.
  • Sample Size: A minimum of n=5-8 animals per group is typical for such studies to ensure statistical power.
Formulation and Administration
  • Compound: this compound (purity ≥95%, confirmed by HPLC). For reference, commercial suppliers list it as a solid, white to off-white powder [1] [2].
  • Vehicle Preparation: Due to low water solubility, dissolve this compound in a mixture of DMSO/PEG 400/saline (e.g., 5:40:55 ratio). Prepare the solution fresh or store at -20°C for short periods.
  • Dosing Regimen:
    • Route: Intraperitoneal (i.p.) injection.
    • Dosage: 2 mg/kg (based on published anti-tumor efficacy) [1].
    • Frequency: Twice per week.
    • Duration: 3 weeks, or until tumor volume endpoints are reached.
Key Procedures and Monitoring
  • Tumor Inoculation: Subcutaneously inject luciferase-labeled SW1990 cells (e.g., 5 x 10^6 cells in 100 μL Matrigel) into the flank of mice.
  • Randomization: Once tumors are palpable (~50-100 mm³), randomize mice into treatment groups to ensure similar starting tumor sizes.
  • Tumor Measurement: Monitor tumor volume 2-3 times per week using calipers. Calculate volume with the formula: ( V = (Length × Width²) / 2 ). Bioluminescent imaging can be used if cells are engineered accordingly.
  • Body Weight: Measure and record animal body weight twice weekly as an indicator of overall health and compound toxicity.
  • Endpoint and Sample Collection: Euthanize mice at the end of the study or if tumor volume exceeds institutional guidelines. Collect tumors, weigh them, and preserve samples for further analysis (e.g., Western blot, immunohistochemistry).

Critical Safety and Technical Considerations

  • Narrow Therapeutic Index: this compound is a cardiac glycoside with a very narrow therapeutic window, as evidenced by the low LD₅₀ values in multiple species [2]. Doses required for efficacy are likely close to toxic doses.
  • Acute Toxicity Signs: Be vigilant for signs of toxicity, which may include convulsions, ataxia, lethargy, and respiratory distress [2].
  • Handling: this compound is classified with hazard codes for acute toxicity (H301+H331) and specific target organ toxicity (H373) [2]. Personal protective equipment (PPE) including gloves and safety glasses is mandatory.
  • Solubility: this compound's solubility is a major challenge for in vivo work. The proposed vehicle is a starting point; optimization may be required to achieve a stable, injectable solution without precipitation.

Mechanism of Action and Workflow

This compound is a cardiac glycoside that inhibits the Palytoxin-induced K+ release [1]. In cancer models, it has been shown to inhibit proliferation and downregulate specific proteins like PAX6 and UGT1A10 [1]. The following diagram illustrates a generalized workflow for an in vivo anti-tumor efficacy study.

G start Start: In Vivo Tumor Study prep 1. Animal & Tumor Model Prep • Inoculate mice with cancer cells start->prep randomize 2. Group Randomization • Based on initial tumor volume prep->randomize treat 3. Treatment Phase • Administer vehicle or this compound (i.p.) • 2 mg/kg, twice weekly for 3 weeks randomize->treat monitor 4. Monitoring & Data Collection • Measure tumor volume & body weight • 2-3 times per week treat->monitor analyze 5. Endpoint Analysis • Euthanize animals • Collect and weigh tumors • Process for molecular analysis monitor->analyze end End: Data Interpretation analyze->end

Diagram 1: General workflow for an in vivo anti-tumor efficacy study with this compound.

Future Research Directions

  • Pharmacokinetics (PK): There is a significant lack of data on this compound's absorption, distribution, metabolism, and excretion (ADME) in vivo. PK studies are essential for rational dosing design.
  • Toxicology: A comprehensive sub-acute or sub-chronic toxicology study is needed to establish a safer dosing regimen and better define the therapeutic index.
  • Alternative Formulations: Investigate novel drug delivery systems (e.g., liposomes, cyclodextrin complexes [3]) to improve solubility, reduce toxicity, and enhance efficacy.

References

Synthesis of Cymarin Polymer Derivatives: Current Literature Landscape

Author: Smolecule Technical Support Team. Date: February 2026

A thorough search of scientific databases reveals a significant gap in the published literature concerning the detailed, step-by-step preparation of cymarin polymer derivatives.

  • Limited Direct Information: While one source mentions a 1991 study titled "Comparative pharmacokinetics of this compound and its polymer derivatives" [1] [2], this paper is not accessible in full text through the current search, and its age means it likely does not reflect modern synthetic protocols. No other sources were found that describe the specific chemical preparation of this compound-based polymers.
  • Abundant Information on Coumarins: It is important to distinguish between This compound (a cardiac glycoside) and the coumarin chemical class. The search results are rich with information on the synthesis and applications of various coumarin derivatives [3] [4] [5]. While this compound contains a sugar moiety, it is not itself a coumarin. The methodologies for coumarin derivatives, while informative for organic synthesis, are not directly applicable to this compound.

General Workflow for Polymer-Drug Conjugate Preparation

Although a specific protocol for this compound is not available, the general approach for creating polymer-drug conjugates involves several key stages. The following workflow outlines a common pathway for synthesizing and evaluating such derivatives.

Polymer Selection & Functionalization Polymer Selection & Functionalization Drug Activation & Conjugation Drug Activation & Conjugation Polymer Selection & Functionalization->Drug Activation & Conjugation Purification & Isolation Purification & Isolation Drug Activation & Conjugation->Purification & Isolation Physicochemical Characterization Physicochemical Characterization Purification & Isolation->Physicochemical Characterization In-Vitro & In-Vivo Evaluation In-Vitro & In-Vivo Evaluation Physicochemical Characterization->In-Vitro & In-Vivo Evaluation Polymer Backbone\n(e.g., PEG, HPMA, PVA) Polymer Backbone (e.g., PEG, HPMA, PVA) Polymer Backbone\n(e.g., PEG, HPMA, PVA)->Polymer Selection & Functionalization Functional Groups\n(e.g., -COOH, -NH₂, -OH) Functional Groups (e.g., -COOH, -NH₂, -OH) Functional Groups\n(e.g., -COOH, -NH₂, -OH)->Polymer Selection & Functionalization This compound Drug Molecule This compound Drug Molecule This compound Drug Molecule->Drug Activation & Conjugation Activating Agent\n(e.g., CDI, NHS, DCC) Activating Agent (e.g., CDI, NHS, DCC) Activating Agent\n(e.g., CDI, NHS, DCC)->Drug Activation & Conjugation Dialaysis Dialaysis Dialaysis->Purification & Isolation Lyophilization Lyophilization Lyophilization->Purification & Isolation Column Chromatography Column Chromatography Column Chromatography->Purification & Isolation NMR Spectroscopy NMR Spectroscopy NMR Spectroscopy->Physicochemical Characterization FT-IR Spectroscopy FT-IR Spectroscopy FT-IR Spectroscopy->Physicochemical Characterization GPC/SEC GPC/SEC GPC/SEC->Physicochemical Characterization Drug Release Kinetics Drug Release Kinetics Drug Release Kinetics->In-Vitro & In-Vivo Evaluation Pharmacokinetic Studies Pharmacokinetic Studies Pharmacokinetic Studies->In-Vitro & In-Vivo Evaluation

The table below outlines the key aspects of each stage in this general workflow.

Stage Key Considerations Common Techniques/Materials

| 1. Polymer Selection & Functionalization | Biocompatibility, biodegradability, water solubility, presence of reactive functional groups (-COOH, -NH2, -OH) for conjugation. Must be non-toxic and suitable for intended route of administration. | Polymers: PEG (polyethylene glycol), HPMA (N-(2-hydroxypropyl) methacrylamide), PVA (Polyvinyl alcohol), polyglutamic acid. Functionalization: Reaction with succinic anhydride (to introduce -COOH), glycidyl ethers (to introduce -OH). | | 2. Drug Activation & Conjugation | Drug must have a reactive group (-OH, -NH2, -COOH). This compound has hydroxyl groups. Spacer/linker between drug and polymer can be used to control release rate. | Activation: Convert drug -OH to a more reactive ester (e.g., using succinimide esters) or carbonate. Conjugation: Covalent coupling of activated drug to polymer's functional group under mild pH and temperature. | | 3. Purification & Isolation | Remove unreacted drug, catalysts, byproducts, and other impurities to obtain pure conjugate. | Dialysis, ultrafiltration, size-exclusion chromatography (SEC), lyophilization (freeze-drying). | | 4. Physicochemical Characterization | Confirm successful conjugation, determine drug loading efficiency, and analyze physical properties. | NMR (to confirm bond formation), FT-IR, UV-Vis spectroscopy, GPC/SEC (for molecular weight and distribution). | | 5. In-Vitro & In-Vivo Evaluation | Assess functionality, stability, drug release profile, and biological activity. | Drug release kinetics in buffer (e.g., PBS) at different pHs. Cell-based assays (cytotoxicity, efficacy). Pharmacokinetic studies in animal models to compare with unmodified drug [1]. |

Suggested Research Strategies

Given the lack of direct information, here are practical steps you can take to advance your research:

  • Explore Broader Literature: Search for methodologies used to create polymer conjugates of other cardiac glycosides (like digoxin or digitoxin) or molecules with similar chemical structures (e.g., other steroidal glycosides). The synthetic approaches will be more transferable.
  • Leverage General Polymer-Drug Conjugation Techniques: Deepen your research into general protocols for conjugating small molecule drugs to polymers like PEG (PEGylation). The general workflow and techniques in these protocols can be adapted, with the key challenge being the specific chemistry to activate this compound's hydroxyl groups.
  • Consult Specialized Resources: Consider searching through patent databases (such as the USPTO or WIPO), as methods for novel drug derivatives are often disclosed in patents before appearing in journal articles.

References

Comprehensive Application Notes and Protocols: Investigating Cymarin's Effects on Vascular Smooth Muscle Function

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cymarin and Its Relevance in Vascular Research

This compound (also known as k-strophanthin-α) is a cardiotonic glycoside derived from various plant sources, including Apocynum venetum and Strophanthus kombé. This naturally occurring compound consists of a steroid aglycone (strophanthidin) linked to a single sugar moiety (cymarose), a structural feature that significantly influences its biological activity. This compound belongs to the broader class of cardiotonic steroids that have been investigated for their cardiovascular effects, primarily through inhibition of Na⁺,K⁺-ATPase. While the therapeutic applications of this compound in heart failure have been recognized historically, recent evidence suggests this compound may exert specific effects on vascular smooth muscle cells (VSMCs) that warrant further investigation.

The significance of this compound in vascular research stems from its potential to modulate vascular tone through mechanisms that may be distinct from its cardiotonic effects. Unlike other cardiotonic steroids, this compound's specific sugar moiety appears to confer unique properties regarding its interaction with vascular tissues. Research indicates that compounds with specific sugar moieties, including this compound, can inhibit certain vascular responses without necessarily correlating with Na⁺,K⁺-ATPase inhibition alone [1]. This suggests the existence of alternative signaling pathways or receptor interactions that may be exploited for therapeutic benefit in vascular diseases.

Mechanism of Action and Key Experimental Findings

Molecular Pathways and Therapeutic Potential

This compound exerts its effects on vascular smooth muscle through complex molecular interactions that researchers are still working to fully elucidate. The primary known mechanism involves its function as a cardiotonic steroid that binds to and inhibits the Na⁺,K⁺-ATPase pump, similarly to other cardiac glycosides. This inhibition leads to an increase in intracellular sodium concentration, which subsequently alters sodium-calcium exchange (NCX) activity, resulting in elevated intracellular calcium levels in VSMCs [1]. Since calcium is the primary regulator of vascular smooth muscle contraction, this cascade ultimately influences vascular tone and reactivity.

However, evidence suggests that this compound's actions may involve more complex signaling pathways beyond simple Na⁺,K⁺-ATPase inhibition. Research has demonstrated that the specific sugar moiety (cymarose) attached to the steroid aglycone is critical for this compound's vascular effects [1]. This structural component appears to facilitate specific interactions with membrane components or receptors in vascular tissue that are distinct from those in cardiac tissue. Interestingly, studies comparing this compound with other cardiotonic steroids have shown that while this compound effectively inhibits palytoxin-induced contractions in rabbit aorta, its aglycone counterpart (strophanthidin) lacks this inhibitory effect at equivalent concentrations [1]. This finding highlights the structure-activity relationship essential for this compound's vascular effects and suggests potential for developing more selective vascular therapeutics.

The investigation of this compound's effects intersects with broader research on natural compounds with cardiovascular activity. For instance, coumarins—another class of natural compounds—have demonstrated vasodilatory properties linked to inhibition of intracellular calcium increases in VSMCs and NO-mediated vasodilation [2]. While structurally distinct from this compound, the documented cardiovascular effects of such natural compounds support continued exploration of plant-derived substances for vascular applications.

Quantitative Experimental Data

Table 1: Summary of Key Experimental Findings on this compound's Vascular Effects

Experimental Model This compound Concentration Observed Effect Comparison Compounds
Rabbit aortic strips 2 × 10⁻⁵ M Significant inhibition of palytoxin-induced contraction Ouabain, convallatoxin showed similar effects
Rabbit aortic strips 2 × 10⁻⁵ M Inhibition of palytoxin-induced tissue K⁺ loss Aglycones (strophanthidin, ouabagenin) ineffective
Rat aortic strips 2 × 10⁻⁵ M No significant inhibition of palytoxin responses Species-dependent effect observed
K⁺ reuptake assays 2 × 10⁻⁵ M Equally inhibited K⁺ reuptake and relaxation All cardiotonic steroids showed similar efficacy

Table 2: Comparison of this compound with Other Cardiotonic Glycosides on Vascular Parameters

Compound Sugar Moiety Inhibition of PTX-Induced Contraction Inhibition of PTX-Induced K⁺ Loss Effect on K⁺ Reuptake
This compound Cymarose Yes Yes Yes
Ouabain Rhamnose Yes Yes Yes
Convallatoxin Rhamnose Yes Yes Yes
Strophanthidin None No No Yes
Ouabagenin None No No Yes
Digoxin Digitoxose (3) No No Yes

The experimental data reveals several important aspects of this compound's vascular activity. First, there is a clear species-specific response, with this compound effectively inhibiting palytoxin-induced responses in rabbit aorta but not in rat aorta [1]. This species difference mirrors the known variation in sensitivity to cardiac glycosides among different species. Second, the structure-activity relationship is striking—the presence of the specific sugar moiety (cymarose) is essential for this compound's inhibitory action on palytoxin-induced vascular effects, as the aglycone form (strophanthidin) is ineffective at the same concentration [1].

Interestingly, while this compound and other glycosides inhibit palytoxin-induced contractions, they all equally inhibit potassium reuptake and relaxation following norepinephrine-induced contractions [1]. This suggests that this compound's specific inhibitory effect on palytoxin responses is not directly correlated with Na⁺,K⁺-ATPase inhibition alone, pointing toward more specialized mechanisms for its vascular activity. This dissociation of effects makes this compound a particularly interesting compound for further vascular research.

Experimental Protocols and Methodologies

Vascular Tension Measurement in Isolated Vessels

The assessment of this compound's effects on vascular smooth muscle function typically employs isometric tension recording in isolated blood vessel segments. This established methodology allows for direct measurement of contractile and relaxant responses under controlled conditions. The following protocol details the specific approach used to generate key findings on this compound's vascular effects, adapted from established methodologies in vascular pharmacology [1].

Protocol: Isometric Tension Measurement in Aortic Strips

  • Tissue Preparation: Execute euthanasia of New Zealand white rabbits (2-2.5 kg) following approved ethical guidelines. Rapidly remove the thoracic aorta and place in oxygenated Krebs-Henseleit solution (composition: 118 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl₂, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 25 mM NaHCO₃, 11 mM glucose). Carefully dissect away adhering fat and connective tissue, then cut into helical strips (3-4 mm wide, 15-20 mm long). Maintain tissue viability by keeping it in oxygenated (95% O₂/5% CO₂) Krebs solution at 37°C throughout preparation.
  • Apparatus Setup: Mount each aortic strip vertically in a tissue bath containing 20 mL of oxygenated Krebs solution maintained at 37°C. Connect the upper end of the strip to a force-displacement transducer and the lower end to a stationary glass rod. Apply a resting tension of 2.0 g and allow strips to equilibrate for 90-120 minutes, with solution changes every 20 minutes. Maintain optimal tissue oxygenation throughout with continuous bubbling of 95% O₂/5% CO₂ mixture.
  • Experimental Procedure: Following equilibration, assess tissue viability by contracting strips with 60 mM KCl to establish reference contraction. After washout and recovery, pre-incubate tissues with this compound (2 × 10⁻⁵ M) or vehicle for 30 minutes before exposing to palytoxin (10⁻¹¹ to 10⁻⁸ M). Continuously record isometric tension throughout the experiment. Include appropriate control groups (vehicle-only) and consider concentration-response relationships for this compound (10⁻⁶ to 2 × 10⁻⁵ M).
  • Data Analysis: Normalize contraction data as percentage of maximum KCl-induced response. Calculate IC₅₀ values for this compound's inhibitory effects using appropriate nonlinear regression analysis. Compare maximum responses and potency values between treatment groups using appropriate statistical tests (one-way ANOVA with post-hoc comparisons). Represent data as mean ± SEM from at least 5-6 independent experiments.

This protocol can be modified to investigate various aspects of this compound's vascular effects, including examination of endothelial dependence, interaction with various signaling pathways, and comparative studies with other cardiotonic steroids.

Measurement of Intracellular Calcium in VSMCs

Since calcium signaling is fundamental to vascular smooth muscle contraction, assessing this compound's effects on intracellular calcium concentration ([Ca²⁺]ᵢ) provides crucial mechanistic insights. The following protocol outlines a fluorescence-based method for monitoring [Ca²⁺]ᵢ in cultured VSMCs following this compound treatment.

Protocol: Intracellular Calcium Measurement in Cultured VSMCs

  • Cell Culture: Isolate VSMCs from rabbit or rat aortic explants and culture in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a humidified 5% CO₂ atmosphere. Use cells between passages 3-6 for experiments to maintain phenotypic stability. Plate cells onto glass coverslips at a density of 5 × 10⁴ cells/coverslip and allow to adhere for 48 hours before experimentation.
  • Calcium Dye Loading: Rinse cells with HEPES-buffered physiological salt solution (PSS: 140 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM HEPES, 10 mM glucose, pH 7.4). Incubate cells with 5 μM Fura-2 AM ester in PSS for 45 minutes at 37°C in the dark. Following loading, wash cells with fresh PSS to remove extracellular dye and allow for a 15-minute de-esterification period.
  • Calcium Imaging: Mount coverslips in a perfusion chamber on an inverted epifluorescence microscope equipped with appropriate excitation filters (340 nm and 380 nm) and an emission filter (510 nm). Continuously perfuse cells with oxygenated PSS at 37°C. Acquire ratio images (340/380 nm) every 5-10 seconds before and after addition of this compound (10⁻⁶ to 2 × 10⁻⁵ M). Include positive controls (e.g., 60 mM KCl) to establish maximum [Ca²⁺]ᵢ response.
  • Data Analysis: Calculate [Ca²⁺]ᵢ from fluorescence ratios using the Grynkiewicz equation after determining system-specific calibration parameters. Analyze amplitude and kinetics of calcium transients, including peak response, time to peak, and recovery time course. Compare responses between treatment groups using appropriate statistical methods.

This methodology can be combined with pharmacological inhibitors to elucidate signaling pathways involved in this compound's effects on calcium homeostasis in VSMCs.

Signaling Pathways and Experimental Workflows

The investigation of this compound's effects on vascular smooth muscle requires a clear understanding of both the signaling pathways involved and the experimental workflows needed to elucidate them. The following diagrams visualize these key aspects to guide researchers in designing comprehensive studies.

This compound Signaling Pathway in Vascular Smooth Muscle

CymarinSignalingPathway This compound This compound NaKATPase NaKATPase This compound->NaKATPase Inhibits AlternativePathways AlternativePathways This compound->AlternativePathways Activates IntracellularSodium IntracellularSodium NaKATPase->IntracellularSodium Increases SodiumCalciumExchanger SodiumCalciumExchanger IntracellularSodium->SodiumCalciumExchanger Reverses IntracellularCalcium IntracellularCalcium SodiumCalciumExchanger->IntracellularCalcium Increases Calmodulin Calmodulin IntracellularCalcium->Calmodulin Binds MLCK MLCK Calmodulin->MLCK Activates pMLC pMLC MLCK->pMLC Phosphorylates VSMC_Contraction VSMC_Contraction pMLC->VSMC_Contraction Induces AlternativePathways->IntracellularCalcium Increases AlternativePathways->VSMC_Contraction Modulates

This signaling pathway illustrates this compound's primary mechanism of action through Na⁺,K⁺-ATPase inhibition, leading to increased intracellular sodium, reversed sodium-calcium exchange, elevated intracellular calcium, and ultimately vascular smooth muscle contraction through calmodulin-dependent activation of myosin light chain kinase (MLCK). The diagram also acknowledges potential alternative pathways that may contribute to this compound's vascular effects, particularly those dependent on its specific sugar moiety that may not directly involve Na⁺,K⁺-ATPase inhibition [1].

Experimental Workflow for this compound Vascular Studies

CymarinExperimentalWorkflow TissuePreparation TissuePreparation ProtocolSelection ProtocolSelection TissuePreparation->ProtocolSelection SubProtocol1 Vascular tension measurement ProtocolSelection->SubProtocol1 SubProtocol2 Intracellular calcium imaging ProtocolSelection->SubProtocol2 SubProtocol3 Molecular pathway analysis ProtocolSelection->SubProtocol3 CymarinApplication CymarinApplication Application1 Pre-incubation (30 min) CymarinApplication->Application1 Application2 Co-application with other agonists CymarinApplication->Application2 Application3 Post-treatment after agonist exposure CymarinApplication->Application3 ResponseMeasurement ResponseMeasurement DataAnalysis DataAnalysis ResponseMeasurement->DataAnalysis MechanismInvestigation MechanismInvestigation DataAnalysis->MechanismInvestigation SubProtocol1->CymarinApplication SubProtocol2->CymarinApplication SubProtocol3->CymarinApplication Application1->ResponseMeasurement Application2->ResponseMeasurement Application3->ResponseMeasurement

This experimental workflow provides a systematic approach for investigating this compound's effects on vascular smooth muscle, incorporating multiple methodological approaches and application paradigms to comprehensively characterize its pharmacological actions.

Research Applications and Future Directions

The investigation of this compound's effects on vascular smooth muscle has several potential research applications, particularly in the context of vascular pathophysiology and drug discovery. The unique properties of this compound, especially the crucial role of its sugar moiety in mediating specific vascular effects [1], make it a valuable tool for probing fundamental mechanisms of vascular regulation and potentially developing more selective cardiovascular therapeutics.

One promising research direction involves exploring this compound's potential anti-inflammatory effects in the vasculature. Recent research on other natural compounds, such as chemerin, has demonstrated that targeting specific signaling pathways in VSMCs can modulate vascular remodeling processes. Specifically, chemerin has been shown to stimulate VSMC proliferation and carotid neointimal hyperplasia through activation of mitogen-activated protein kinase (MAPK) signaling, including phosphorylation of p38 MAPK and extracellular signal-regulated kinase 1/2 (ERK1/2) [3]. Similarly, this compound may influence vascular inflammation and remodeling pathways, potentially offering new approaches to treating proliferative cardiovascular diseases like atherosclerosis and post-angioplasty restenosis.

Additionally, this compound research could contribute to understanding and treating vascular calcification, a significant clinical problem in chronic kidney disease, diabetes, and aging. Vascular calcification involves complex processes where VSMCs undergo phenotypic transition to osteo-/chondroblast-like cells, actively promoting mineralization in the arterial wall [4]. As calcium signaling is fundamental to both VSMC contraction and phenotypic modulation, this compound's effects on intracellular calcium homeostasis [5] may influence these pathological processes. Investigating this compound in models of vascular calcification could reveal new pathways for therapeutic intervention.

From a drug development perspective, this compound represents an interesting structural template for designing more selective cardiovascular drugs. The demonstrated importance of its cymarose sugar moiety for vascular effects [1] suggests that structural modifications could yield compounds with optimized pharmacological profiles—potentially separating desired vascular effects from undesirable systemic actions. Such structure-activity relationship studies could follow approaches similar to those used in developing coumarin derivatives, where structural variations significantly influence cardiovascular activities including antiplatelet and vasodilatory effects [2].

Table 3: Potential Research Applications for this compound in Vascular Studies

Research Area Potential Application Relevant Experimental Models
Hypertension Investigation of novel vasoregulatory pathways Spontaneously hypertensive rats, angiotensin II-infusion models
Atherosclerosis Modulation of vascular remodeling and inflammation ApoE⁻/⁻ mice, high-cholesterol diet models
Vascular Calcification Influence on osteogenic transdifferentiation of VSMCs High-phosphate culture models, chronic kidney disease models
Restenosis Inhibition of neointimal hyperplasia after vascular injury Balloon injury models, stent implantation models
Drug Development Template for novel cardiovascular agents with selective actions Structure-activity relationship studies, molecular modeling

Conclusion

These application notes and protocols provide a comprehensive foundation for investigating this compound's effects on vascular smooth muscle function. The experimental data demonstrate that this compound exerts significant vascular activity at concentrations of 2 × 10⁻⁵ M, with its specific sugar moiety playing a critical role in its inhibitory effects on palytoxin-induced contractions [1]. The detailed methodologies for vascular tension measurement and intracellular calcium imaging represent robust approaches for further characterizing this compound's pharmacological actions.

Future research directions should prioritize elucidating the precise molecular targets through which this compound modulates vascular function, particularly those interactions that depend on its cymarose sugar moiety. Additionally, exploring this compound's effects in pathological vascular remodeling and calcification models may reveal novel therapeutic applications for this natural compound. As research in this area advances, this compound and its structural analogs may offer new approaches for treating cardiovascular diseases characterized by abnormal vascular tone and remodeling.

References

Current Research on Cymarin and Related Compounds

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the available research relevant to microbial infection control by cymarin and structurally similar compounds.

Compound Reported Activity Target Microorganism Key Findings/Proposed Mechanism Reference
This compound Antifeedant & Growth Inhibitory (Crop Protectant) Insect Larvae (Trichoplusia ni) Inhibited growth of neonate larvae (EC₅₀ of 157 ppm); exhibited antifeedant effect (DC₅₀ of 10.8 μg/cm²). [1]
Coumarin Antifungal (Induces Apoptosis) Candida albicans Induced apoptotic features: phosphatidylserine externalization, DNA fragmentation, nuclear condensation, metacaspase activation, ROS accumulation, and mitochondrial dysfunction. [2]
Coumarin Derivatives (C1) Antibacterial (Membrane Disruption) Various pathogenic bacteria (e.g., E. coli, S. aureus) Disrupted bacterial cell membranes; in an infectious colitis model, it reduced pathogen load and intestinal inflammation. [3]
Silymarin Antifungal (Membrane-Targeted) Candida albicans Increased membrane permeability, induced oxidative stress (ROS), caused K+ leakage, and decreased membrane fluidity. [4] [5]

Proposed Experimental Pathway for this compound

Given the lack of direct data on this compound's antimicrobial effects, a logical first step would be to adapt methodologies used for coumarin and silymarin. The following workflow outlines a potential pilot study to investigate this compound's activity against the common fungal pathogen Candida albicans.

G Start Prepare this compound Stock Solution A1 Antifungal Susceptibility Test (MIC/MFC Determination) Start->A1 A2 Cell Viability Assay (CFU Counting) Start->A2 B1 Propidium Iodide Uptake Assay (Membrane Integrity) A1->B1 B2 Annexin V/PI Staining (Apoptosis Detection) A1->B2 B3 ROS Detection Assay (DCFH-DA Staining) A1->B3 C1 Membrane Depolarization (DiBAC4(3) Staining) B1->C1 If Membrane Damage +ve B4 Cytochrome c Release (Spectrophotometry) B2->B4 C2 Metacaspase Activation Assay (FITC-VAD-FMK Staining) B2->C2 If Apoptosis +ve B3->C1 If ROS +ve End Data Synthesis & Hypothesis B4->End C1->End C2->End

Detailed Protocol for Investigating this compound's Antifungal Mechanism

This protocol is adapted from studies on coumarin and silymarin [4] [2] and can be used as a starting point for your research.

1. Antifungal Susceptibility and Viability Testing

  • Objective: Determine the minimum inhibitory concentration (MIC) and assess the effect on cell viability.
  • Materials: Candida albicans SC5314, YPD broth, 96-well microtiter plates, DMSO.
  • Procedure:
    • Prepare a this compound stock solution (e.g., 100 mg/mL in DMSO).
    • Dilute the stock in YPD to create a concentration series (e.g., 0–2 mg/mL) in a 96-well plate, ensuring the final DMSO concentration is ≤2%.
    • Inoculate wells with C. albicans suspension (1 × 10⁶ cells/mL).
    • Incubate at 30°C for 24-48 hours. The MIC is the lowest concentration with no visible growth.
    • For viability, plate the treated cultures on YPD agar and count Colony Forming Units (CFUs) after 24 hours.

2. Analysis of Cell Death Mechanisms

  • Phosphatidylserine Externalization: Use an Annexin V-FITC/PI apoptosis detection kit on protoplasts. Analyze with flow cytometry; Annexin V+/PI- indicates early apoptosis, while Annexin V+/PI+ indicates late apoptosis/necrosis [2].
  • DNA Fragmentation and Nuclear Condensation: Fix and permeabilize treated cells. Perform TUNEL staining for DNA fragmentation (analyze by flow cytometry) and DAPI staining for nuclear condensation (observe under fluorescence microscopy) [2].
  • Reactive Oxygen Species (ROS) Measurement: Incubate treated cells with 2',7'-dichlorofluorescein diacetate (DCFH-DA). Analyze fluorescence intensity via flow cytometry or fluorescence microscopy to detect ROS accumulation [2].

3. Investigation of Mitochondrial Involvement

  • Cytochrome c Release: Prepare protoplasts from treated cells, homogenize, and fractionate into cytoplasmic and mitochondrial components. Measure cytochrome c content in both fractions spectrophotometrically at 550 nm [2].
  • Metacaspase Activation: Stain treated cells with CaspACE FITC-VAD-FMK, a metacaspase inhibitor. Analyze fluorescence by flow cytometry to detect metacaspase activity [2].

4. Assessment of Membrane Damage

  • Membrane Permeability: Perform a propidium iodide (PI) uptake assay. PI is a fluorescent dye that enters cells with compromised membranes. Analyze fluorescence to quantify cells with membrane injury [4].
  • Membrane Depolarization: Stain treated cells with a potential-sensitive dye like DiBAC₄(3). A increase in fluorescence indicates membrane depolarization, which can be measured by flow cytometry [4].

Research Implications and Future Directions

The proposed experimental pathway can help validate whether this compound's antimicrobial activity mirrors that of coumarin derivatives (apoptosis induction) or silymarin (direct membrane disruption), or operates through a unique mechanism.

Given this compound's known activity as a crop protectant [1], it may hold promise for agricultural antifungal applications. Furthermore, if its mechanism involves specific molecular targets like the Na+/K+ ATPase (as suggested by its nature as a cardiac glycoside), it could offer a unique approach for combating microbial infections.

References

Technical Support: Troubleshooting Cymarin Solubility in Preclinical Research

Author: Smolecule Technical Support Team. Date: February 2026

FAQ 1: What is the documented solubility profile of Cymarin?

This compound is a natural glycoside with a solubility profile that categorizes it as a poorly water-soluble compound. [1]

Solvent System Solubility of this compound Notes
Water Slightly soluble [1] Confirms significant solubility challenge.
Chloroform Soluble [1] Good solvent for stock solutions.
Methanol Soluble [1] Good solvent for stock solutions.
Acetone Slightly soluble [1] -
Diethyl Ether Slightly soluble [1] -
Petroleum Ether Insoluble [1] -

This profile is characteristic of a Biopharmaceutical Classification System (BCS) Class II or IV compound, meaning it faces significant bioavailability hurdles due to low solubility and/or permeability. [2] Such compounds require strategic formulation to improve dissolution and absorption.

FAQ 2: How can I experimentally determine the solubility of this compound?

Accurate solubility measurement is crucial for reliable assay development and formulation work. Below is a standard workflow. The specific method choice depends on your need for high-throughput screening (kinetic solubility) or rigorous data for formulation (thermodynamic equilibrium solubility).

Detailed Protocols:

  • Nephelometry (Kinetic Solubility): This high-throughput method identifies the concentration at which a compound begins to precipitate.

    • Procedure: Prepare a serial dilution of a this compound stock solution (e.g., in DMSO) directly in your aqueous buffer of choice in a microplate. Use a nephelometer (like the NEPHELOstar Plus) to measure the light scattered by particles in each well. [3] The point where the scattering signal dramatically increases indicates the kinetic solubility limit. [3]
    • Application: Best for early-stage, rapid ranking of many compounds or for checking solubility under specific assay conditions (e.g., different pH or buffer compositions). [3]
  • Shake-Flask Method (Thermodynamic Solubility): This is the gold standard for determining equilibrium solubility.

    • Procedure: Add an excess amount of solid this compound to a vial containing the selected solvent (e.g., water or buffer). Seal the vial and agitate it continuously for 24-48 hours in a temperature-controlled shaker (e.g., 37°C) to reach equilibrium. [4] [5] After equilibrium, filter the suspension (using a 0.45 μm filter) to remove undissolved solid. Dilute the filtrate appropriately and analyze the concentration of dissolved this compound using a quantitative method like HPLC-UV or UPLC-MS/MS. [4] [6] [7]
    • Analysis via UPLC-MS/MS: This highly sensitive and specific method is ideal for complex matrices. As described in one protocol, samples are diluted and injected onto a UPLC system (e.g., ACQUITY UPLC BEH C18 column). The concentration in the saturated solution is determined by comparing the MS/MS signal to a calibration curve of known standards. [6]
FAQ 3: What formulation strategies can enhance this compound's bioavailability?

Poor water solubility leads to low bioavailability, but several advanced formulation strategies can overcome this. The table below summarizes key approaches, many successfully used for similar natural products like silymarin. [2]

Strategy Technology / Approach Mechanism of Action Key Considerations
Lipid-Based Systems Self-Emulsifying Drug Delivery Systems (SEDDS), Liposomes, Solid Lipid Nanoparticles (SLNs) [2] Improves solubilization in GIT; enhances lymphatic absorption. [2] Compatibility with lipids/surfactants; chemical stability. [2]
Particle Size Reduction Nanocrystals, Nanosuspensions [2] Increases surface area for dissolution. [2] Prevents aggregation/particle growth; requires stabilizers. [2]
Solid Dispersion Dispersion in polymer matrix (e.g., PVP, Poloxamer, PEG) [8] Converts drug to amorphous state; improves wettability. [8] Risk of re-crystallization; physical stability. [2]
Complexation Cyclodextrins, Phospholipids (Phytosome) [2] [7] Forms soluble inclusion complexes; enhances permeability. [2] Finding optimal ratio/conjugate; complex characterization. [7]

The following diagram illustrates the decision-making process for selecting a formulation strategy based on the compound's properties:

Start Poorly Soluble Compound (e.g., this compound) LogP Evaluate LogP Start->LogP HighLogP High LogP ('Greaseball') LogP->HighLogP LogP > 3 LowLogP Low/Medium LogP LogP->LowLogP LogP < 3 Strategy1 Strategy: Lipid-Based Formulations (SEDDS, Liposomes) HighLogP->Strategy1 HighMP High Melting Point ('Brick Dust') LowLogP->HighMP High MP > 200°C Strategy3 Strategy: Particle Size Reduction (Nanocrystals) LowLogP->Strategy3 Lower MP Strategy2 Strategy: Solid Dispersions (Polymers like PVP, Poloxamer) HighMP->Strategy2 Strategy4 Strategy: Complexation (Cyclodextrins, Phospholipids) Strategy2->Strategy4 Also consider

Troubleshooting Common Experimental Issues
  • Problem: Inconsistent solubility measurements.
    • Cause: Failure to reach solid-liquid equilibrium.
    • Solution: Ensure the shake-flask method is allowed sufficient time (≥24 hours) with constant agitation and temperature control. Verify the presence of excess solid both before and after filtration. [5]
  • Problem: Low bioavailability in animal studies despite acceptable in vitro solubility.
    • Cause: Poor solubility in gastrointestinal fluids, not just aqueous buffers.
    • Solution: Consider measuring solubility in biorelevant media (e.g., simulated intestinal fluid) that contain bile salts and phospholipids, which can better predict in vivo performance. [9] Explore formulation strategies from the table above.
  • Problem: Compound precipitation in biological assays.
    • Cause: The compound concentration in DMSO stock is too high for the assay's aqueous buffer.
    • Solution: Determine the kinetic solubility in the exact assay buffer using nephelometry. [3] Ensure the final concentration in the assay well is below the solubility limit, typically by keeping final DMSO concentrations low (e.g., <1%).
Key Information Limitations and Future Directions

Future work should focus on:

  • Measuring the exact thermodynamic solubility of this compound in water and biorelevant media.
  • Systematically applying and optimizing the formulation strategies mentioned for this compound.
  • Developing and validating analytical methods (e.g., UPLC-MS/MS) specific for this compound in complex biological samples.

References

Cymarin Storage & Handling Specifications

Author: Smolecule Technical Support Team. Date: February 2026

The table below consolidates key physical and safety data for Cymarin from supplier sources [1] [2].

Parameter Specification / Value
Recommended Storage Temperature 2-8°C [1] [2]
Physical Form Solid, neat substance [1] [2]
Typical Purity ≥95.0% to ≥96% (HPLC) [1] [2]
Melting Point 148°C [1]
Safety & Hazard Statements H301+H331 (Toxic if swallowed or inhaled), H373 (May cause damage to organs through prolonged or repeated exposure) [1]
Signal Word Danger [1]

Workflow for Handling and Stability Assessment

While detailed protocols for this compound were not available, you can adapt the following general workflow to establish standard operating procedures. This diagram outlines the key stages from preparation to analysis:

Start Start: Retrieve this compound from 2-8°C Step1 Weighing & Preparation (Controlled Environment) Start->Step1 Step2 Solution Preparation (Use Appropriate Solvent) Step1->Step2 Step3 Experimental Application (e.g., Bioassay, Analysis) Step2->Step3 Step4 Stability Monitoring (Assay Performance, HPLC Purity Check) Step3->Step4 Step5 Troubleshooting & Documentation Step4->Step5 End Document Results Step5->End

Frequently Asked Questions (FAQ)

Based on the available data, here are answers to potential user questions:

Q1: Why is this compound stored at 2-8°C? Storing this compound at 2-8°C is a standard precaution to maintain its chemical integrity and potency over time. Refrigerated storage slows down potential decomposition processes, ensuring the compound remains stable and suitable for experimental use.

Q2: What are the critical safety precautions for handling this compound? this compound is classified as toxic. You must observe the following precautions [1]:

  • Use personal protective equipment (PPE) including gloves and safety glasses.
  • Avoid inhalation and ingestion.
  • Work in a well-ventilated area, preferably a fume hood.
  • Refer to the Safety Data Sheet (SDS) for comprehensive first-aid and handling measures.

Q3: How can I verify the stability of my this compound stock? The most common method is to check its purity using High-Performance Liquid Chromatography (HPLC) [1] [2]. A significant drop in purity percentage compared to the certificate of analysis (CoA) indicates potential degradation.

References

Cymarin Stability: Key Factors & Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Cymarin is a cardiac glycoside found in plants like Strophanthus kombe [1]. Understanding its degradation pathways is crucial for ensuring experimental reliability.

The table below summarizes the primary factors affecting this compound's stability based on known degradation routes of related cardiac glycosides:

Factor Effect on Stability Underlying Mechanism

| pH | Highly sensitive to acidic and basic conditions [1] | Acidic pH: Hydrolysis of sugar moiety (aglycone formation, e.g., strophanthidin) [1]. Basic pH: Hydrolysis of the unsaturated lactone ring to hydroxy acids [1]. | | Temperature | Increased degradation at higher temperatures [2] | Higher temperatures increase the rate of chemical degradation reactions, following the Arrhenius equation [2]. | | Light & Oxidizing Agents | Potential for degradation | General susceptibility of complex organic molecules; specific pathways for this compound are less documented. |

The following diagram illustrates the primary degradation pathways of this compound under different pH conditions:

G This compound Degradation Pathways cluster_Acidic Acidic Conditions cluster_Basic Basic Conditions This compound This compound AcidicHydrolysis Acidic Hydrolysis This compound->AcidicHydrolysis H⁺ BasicHydrolysis Basic Hydrolysis This compound->BasicHydrolysis OH⁻ Aglycone Aglycone (Strophanthidin) AcidicHydrolysis->Aglycone Loss of Sugar HydroxyAcid Gamma-Hydroxy Acid BasicHydrolysis->HydroxyAcid Lactone Ring Opening

Monitoring Stability: Analytical Methods

To track this compound stability in your solutions, employ these analytical techniques. HPLC is the most common and reliable method.

Method Key Parameter for Stability Application Note
HPLC-UV/MS Retention Time (RT) and Peak Area/Purity [3] [4] A shift in RT or new peaks indicate degradation. Use a C18 column and a water-acetonitrile (with formic acid) gradient [4] [1].
LC-MS/MS Structural Confirmation Characterizes degradation products. This compound forms [M+HCOO]- ions in negative ESI mode; MS/MS fragments confirm identity [1].

Detailed HPLC Protocol for Stability Monitoring [4] This method can be adapted from one used for similar compounds (coumarins).

  • Column: Reversed-Phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
  • Mobile Phase: Gradient of Water (with 0.1% Formic Acid) and Acetonitrile.
    • Example Gradient: Start at 10% acetonitrile, increase to 90% over 10 minutes, hold for 2 minutes.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detector (e.g., 220-280 nm) or Mass Spectrometer.
  • Temperature: Use a column oven set to 30-40°C for better retention time reproducibility [3].

Troubleshooting Common HPLC Issues

If you encounter problems while analyzing this compound, consult this troubleshooting guide:

Problem Possible Cause Solution

| Retention Time Drift [3] | - Mobile phase evaporation/pH change

  • Column temperature fluctuation
  • Pump flow rate inconsistency | - Prepare fresh mobile phase daily
  • Use a column oven
  • Perform regular pump maintenance/calibration | | Peak Tailing or Splitting | - Column degradation (voids)
  • Inappropriate sample solvent
  • Strong interaction with active sites | - Use a guard column
  • Ensure sample solvent strength ≤ mobile phase
  • Use mobile phase additives (e.g., formic acid) | | Decreased this compound Peak Area | - Degradation in solution or autosampler
  • Adsorption to vial/filter materials | - Check solution stability over time (compare fresh vs. old)
  • Use low-adsorption vials/tubes; test filter compatibility |

Frequently Asked Questions (FAQs)

Q1: What is the best way to store this compound stock solutions for long-term use? For long-term storage, it is advisable to prepare concentrated stock solutions in a pure, anhydrous solvent like methanol or DMSO. Aliquot these solutions into small, airtight vials to avoid repeated freeze-thaw cycles and store them at -20°C or below. For short-term use (e.g., over a week), storing solutions in the dark at 2-8°C (refrigerator) is recommended [2].

Q2: I suspect my this compound has degraded. How can I confirm this? The most definitive method is LC-MS/MS. Compare the chromatogram and mass spectrum of your suspect sample against a fresh, certified reference standard. Signs of degradation include:

  • The appearance of new peaks in the chromatogram [4].
  • A decrease in the peak area of this compound.
  • In the mass spectrum, the presence of fragments corresponding to the aglycone (strophanthidin) or other breakdown products [1].

Q3: Are there any formulation strategies to improve this compound's stability? While direct studies on this compound are scarce, strategies successful for other unstable, poorly soluble natural products (like silymarin or coumarins) can be explored. These include:

  • Inclusion Complexes: Using cyclodextrins (e.g., HP-β-CD) to encapsulate the molecule can shield it from hydrolysis and oxidation [5].
  • Nanoemulsions: Incorporating the compound into an oil-in-water nanoemulsion can enhance both its solubility and physical stability by protecting it in the oil core [2].

References

improving Cymarin analytical sensitivity

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • What is the most sensitive method for Cymarin analysis? A UHPLC-MS/MS method is currently the most sensitive technique. It achieves low limits of detection (LOD) and quantification (LOQ) by combining efficient separation with selective and sensitive mass spectrometric detection [1].

  • My analytical method for this compound lacks sensitivity. What should I check first? First, review your sample preparation and mass spectrometer source conditions. Ensure your sample is clean to reduce ion suppression and optimize parameters like source temperature and gas flows for your specific instrument and analyte [1].

  • How can I reduce background noise in my this compound analysis? Using a MS/MS detection mode like Multiple Reaction Monitoring (MRM) is highly effective. It filters out chemical noise by monitoring a specific precursor ion > product ion transition, unique to this compound [1].

Experimental Protocols for Enhanced Sensitivity

Protocol 1: UHPLC-MS/MS Method for this compound (Adapted from a multi-analyte approach [1])

This protocol is ideal for achieving the highest sensitivity and specificity, suitable for complex matrices like biological samples or plant extracts.

  • Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer (TQ-S MS).
  • Column: Acquity UPLC BEH Shield RP18 (1.7 μm, 100 x 2.1 mm).
  • Mobile Phase:
    • A: 0.1% Formic acid in water.
    • B: 0.1% Formic acid in acetonitrile.
  • Gradient Elution: | Time (min) | % B | | :--- | :--- | | 0.0 | 25 | | 7.5 | 31 | | 8.0 | 43 | | 9.5 | 45 | | 9.7 | 50 | | 12.7 | 54 | | 12.9 | 72 | | 14.5 | 80 | | 15.0 | 100 |
  • Flow Rate: 0.32 mL/min.
  • Column Temperature: 45 °C.
  • Injection Volume: 2 μL.
  • MS Detection:
    • Ionization: Electrospray Ionization (ESI), positive mode.
    • Source Temperature: 150 °C; Desolvation Temperature: 300 °C.
    • Cone Gas Flow: 150 L/h; Desolvation Gas Flow: 800 L/h.
    • Detection: Multiple Reaction Monitoring (MRM). You will need to optimize the MRM transitions (precursor ion > product ion) for this compound specifically.
Protocol 2: Validated Stability-Indicating HPLC Method (Adapted for this compound [2])

This HPLC method is a robust choice if UHPLC-MS/MS is not available, especially for analyzing dosage forms with excipients.

  • Instrumentation: HPLC system with Photo-Diode Array (PDA) or UV detector.
  • Key Feature: Gradient elution is used to separate this compound from any potential degradation products or impurities.
  • Method Validation: The method should be validated for specificity, linearity, precision, and accuracy per ICH guidelines [2].
  • Detection: UV detection. The exact wavelength for this compound should be determined from a standard or literature.

Comparison of Analytical Techniques

The table below summarizes the performance you can expect from different methodological approaches.

Method Key Features Reported Performance (for similar compounds) Best Use Case

| UHPLC-MS/MS [1] | - High-speed separation (<16 min)

  • Tandem MS detection (MRM)
  • Uses a core-shell particle column | - LOD: As low as 6×10⁻⁸ mg/g
  • LOQ: As low as 2×10⁻⁷ mg/g
  • Excellent linearity (R² > 0.99) | Ultimate sensitivity; complex matrices; confirmatory analysis | | HPLC-DAD/PDA [2] | - Gradient elution
  • Diode array detection for peak purity
  • Validated per ICH guidelines | - Well-adapted for dosage forms
  • Can separate analytes from degradation products | Quality control of formulations; stability studies | | HPLC-UV [3] | - Isocratic or gradient elution
  • Single wavelength UV detection | - Suitable for plasma analysis (for coumarin) | Routine analysis when high sensitivity is not critical |

Troubleshooting Common Sensitivity Issues

G Start Low Analytical Sensitivity Prep Sample Preparation Start->Prep MS MS Detection (If applicable) Start->MS LC LC Separation Start->LC LowSignal Low Signal Intensity Prep->LowSignal Prep->LowSignal MS->LowSignal HighNoise High Background Noise MS->HighNoise LC->HighNoise PeakShape Poor Peak Shape LC->PeakShape Prep_Opt1 • Evaluate extraction efficiency • Use internal standard • Clean-up sample to reduce matrix LowSignal->Prep_Opt1 Prep_Opt2 • Concentrate the sample LowSignal->Prep_Opt2 MS_Opt1 • Optimize MS source conditions (Temp, Gas flows) • Re-optimize MRM transitions LowSignal->MS_Opt1 MS_Opt2 • Use MRM mode to filter noise • Clean ion source HighNoise->MS_Opt2 LC_Opt1 • Use sharper peaks from UHPLC • Optimize mobile phase gradient • Ensure column is in good condition HighNoise->LC_Opt1 PeakShape->LC_Opt1

Key Workflow for Method Development

The following chart outlines a logical pathway to follow when developing or improving your analytical method for this compound.

G Step1 1. Define Goal: Required Sensitivity & Specificity Step2 2. Select Technique: UHPLC-MS/MS for max sensitivity Step1->Step2 Step3 3. Sample Prep: Extract, clean up, and concentrate Step2->Step3 Step4 4. Optimize LC: Sharp peaks with good separation Step3->Step4 Step5 5. Optimize MS: Maximize signal for this compound Step4->Step5 Step6 6. Validate Method: Precision, accuracy, LOD/LOQ Step5->Step6

References

Cymarin column chromatography optimization

Author: Smolecule Technical Support Team. Date: February 2026

Cymarin Chemical Data and Properties

The table below summarizes key information about this compound that is relevant for chromatography method development.

Property Description
Compound Class Cardiac glycoside [1]
Core Structure Cardenolide (steroid nucleus with five-membered unsaturated lactone ring at C17) [1]
Sugar Moisty One sugar moiety attached at the 3-OH position of the aglycone [1]
Biological Activity Na,K-ATPase inhibitor; picomolar range activity against the α4 isoform [1]

Reported HPLC Analysis Method

While a specific column chromatography method was not found, an HPLC method for a related compound, coumarin, is available. This compound and coumarin are different compound classes, but this method can provide a starting point for initial experiments. You will need to optimize conditions extensively for this compound.

Parameter Specification
Column Newcrom R1 (3.2 x 100 mm, 3 µm, 100 Å) [2]
Mobile Phase Acetonitrile/Water (25/75%) [2]
Buffer Phosphoric Acid (0.1%) [2]
Flow Rate 0.5 ml/min [2]
Detection UV, 276 nm [2]

Experimental Workflow for Method Development

Based on general chromatography principles and the information available, you can develop a purification protocol using the following logical workflow. The diagram outlines the key stages and decision points.

Start Start Method Development Step1 Analyte Characterization • Log P (Hydrophobicity) • pKa (Ionization) Start->Step1 Step2 Column Selection • Normal vs. Reverse Phase • Particle Size/Pore Size Step1->Step2 Step3 Mobile Phase Scouting • Solvent Strength (Gradient) • pH & Buffer Selection Step2->Step3 Step4 Method Optimization • Temperature • Flow Rate • Fine-tune Gradient Step3->Step4 Step5 Validation & Scaling • Assess Resolution/Peak Shape • Scale to Prep HPLC Step4->Step5

FAQs and Troubleshooting Guide

Here are answers to common questions and issues you might encounter.

Q1: What is the best way to select a stationary phase for purifying this compound? this compound is a glycoside with moderate to high hydrophobicity. A reversed-phase C18 column is a typical starting point. For better selectivity, consider columns with phenyl or polar-embedded groups. The HPLC method cited uses a Newcrom R1 column, which is designed for hydrophobic and neutral compounds [2].

Q2: My peaks are tailing. What could be the cause and how can I fix it? Peak tailing often indicates active sites (e.g., residual silanol groups) in the system or column overloading [3].

  • Solution: Try trimming the column inlet, replacing inlet liners, reducing the sample load, or using a mobile phase modifier like 0.1% formic or phosphoric acid to suppress silanol activity [3].

Q3: I am experiencing a loss of resolution between this compound and close-eluting compounds. This can be caused by column aging, suboptimal temperature, or incorrect carrier gas flow rates [3].

  • Solution: First, try adjusting the temperature gradient and mobile phase flow rate. If no improvement is seen, the column may need trimming or replacement [3].

Q4: How can I prevent ghost peaks in my chromatogram? Ghost peaks are usually due to system contamination, septum bleed, or sample carryover [3].

  • Solution: Replace the septum, thoroughly clean or replace inlet liners, use high-purity solvents, and run blank injections to ensure the system is clean [3].

Key Optimization Strategies

  • Leverage this compound's structure: Its single sugar moiety and cardenolide structure influence its hydrophobicity and interaction with the stationary phase [1]. Use Log P prediction software to estimate starting mobile phase conditions.
  • Systematic Scouting: Begin with a wide gradient (e.g., 5% to 95% organic solvent over 20-30 minutes) to find the approximate elution window, then narrow the gradient for optimal separation.
  • Scale-up Strategy: After optimizing an analytical-scale HPLC method, scale it to preparative or flash chromatography by adjusting flow rates and sample load proportionally.

References

Cymarin recovery from plant extraction

Author: Smolecule Technical Support Team. Date: February 2026

Cymarin Analysis and Sourcing

The table below summarizes core information relevant for this compound-related experimental work.

Aspect Details Relevance to Experimentation

| Chemical Identity | Molecular Formula: C30H44O9 [1] Molecular Weight: 548.66 g/mol [1] Synonyms: K-Strophanthin-α, Strophanthin K [1] | Essential for method development, standard preparation, and compound identification (e.g., LC-MS). | | Analytical Characterization | Can be characterized via LC-ESI-MS/MS [2]. In negative ion mode, a formate adduct [M+HCOO]- is observed, which is useful for sensitive detection [2]. | Provides a proven analytical method for identifying this compound in complex mixtures (e.g., plant extracts) and assessing purity. | | Source in Mixtures | A natural component of the cardiac glycoside mixture Strophanthin-K, extracted from the seeds of Strophanthus kombé [2]. | Informs selection of starting plant material for extraction. Purity of this compound from this mixture is a key challenge. | | Commercial Availability | Available as a pure, controlled product from chemical suppliers for laboratory use [1]. | Sourcing a high-quality standard is critical for creating calibration curves, method validation, and quality control. |

A Workflow for this compound Extraction and Analysis

Based on the available information, here is a proposed high-level workflow for research on this compound recovery. You can use the following diagram to understand the logical sequence and key decision points in the process.

G Start Start: Plant Material (Strophanthus kombé Seeds) A Extraction & Preliminary Isolation Start->A B LC-ESI-MS/MS Analysis A->B C Data Interpretation B->C D1 Identify this compound Peaks C->D1 D2 Detect Co-eluting Impurities C->D2 Optimize Step E2 Recovery Successful D1->E2 E1 Further Purification Needed D2->E1 Optimize Step E1->A Optimize Step

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method to detect and characterize this compound in a complex plant extract? Liquid Chromatography-Electrospray Tandem Mass Spectrometry (LC-ESI-MS/MS) operated in negative ion mode is a highly effective method. For optimal sensitivity, monitor the formate adduct ion [M+HCOO]⁻. The MS/MS and MS³ spectra are excellent tools for confirming the identity of this compound and its sugar moiety sequence [2].

Q2: Where can I source a pure this compound standard for my research? Pure this compound is available from specialty chemical suppliers that provide reference standards and fine chemicals for research. It is often listed as a controlled product intended for laboratory use only [1].

Q3: My this compound recovery yield is low. What is a common major challenge? A primary challenge is that this compound is typically found as a minor component in a complex mixture of very similar cardiac glycosides (e.g., Strophanthin-K) that share the same aglycone [2]. This makes separation and purification difficult. Focusing on robust chromatographic separation techniques is key to overcoming this.

References

Troubleshooting Guide: Metabolite Interference

Author: Smolecule Technical Support Team. Date: February 2026

Metabolite interference occurs when a compound produces a detectable signal in the analytical channel of another metabolite, leading to misidentification or inaccurate quantification [1]. The table below outlines common types, causes, and solutions.

Interference Type Description Potential Causes Corrective Strategies
Isomeric Interference Two or more distinct metabolites share the same molecular formula and MS/MS fragments [1]. Natural occurrence of isomers (e.g., citrate & isocitrate) [1]. Improve chromatographic resolution to separate isomers [1].
In-Source Fragmentation A metabolite breaks apart in the ion source, producing a fragment ion identical to another metabolite's precursor ion [1]. High fragmentation energy or unstable metabolites [1]. Optimize ion source parameters (voltage, temperature); use MS/MS for specificity [1].
Isobaric Interference Metabolites have the same nominal mass but different exact atomic compositions. Inadequate mass resolution of the mass spectrometer (common in unit-mass resolution instruments) [1]. Use a high-resolution mass spectrometer; employ MS/MS with unique fragments.
Cross-Talk in MRM A high-abundance metabolite generates a signal in the MRM transition (Q1/Q3) of a different metabolite [1]. Inadequate mass filter selection; co-elution of compounds [1]. Stagger MRM transitions; optimize collision energies; improve LC separation [1].

Experimental Protocol: Identifying Interfering Metabolite Pairs

This methodology, adapted from general metabolomics practice, provides a systematic approach to identify metabolite interference [1].

Define the Scope and Run Standards
  • Define Target Metabolites: Create a list of all metabolites in your assay, including the anchor metabolite (e.g., Cymarin) and potential interferents.
  • Run Pure Standards: Independently analyze chromatographically pure standards of all metabolites. Inject each standard and run the full set of MRM transitions for all metabolites in the panel [1].
Data Analysis to Identify Pairs
  • Identify Interfering Signals: For each MRM transition, check if any standard other than the anchor metabolite produces a peak.
  • Apply Filtering Criteria: Formally define an Interfering Metabolite Pair (IntMP) if the following are met [1]:
    • The Q1 and Q3 ions of the anchor metabolite exist in the interfering metabolite's MS2 spectrum.
    • The cosine similarity between the interfering peak and the true standard peak is >0.8.
    • The transition ratio (signal in anchor's MRM / signal in own MRM) is ≥0.001.
Develop LC-Specific Interference List
  • Assess Co-elution: For each IntMP, check if the interfering metabolite's peak elutes within a narrow window (e.g., <0.5 min) of the anchor metabolite's expected retention time [1].
  • Calculate Interference Ratio: Determine the ratio of the interfering metabolite's signal over the anchor metabolite's signal under the anchor's MRM transition. A ratio above 0.005 is typically considered significant [1].
Validate in Biological Samples
  • Screen Samples: Annotate peaks in biological samples by integrating signals within the expected RT window.
  • Confirm Interference: A peak is considered interfered if [1]:
    • The cosine similarity between the peak in the anchor's MRM and the interfering metabolite's MRM is >0.8.
    • The sample's transition ratio is within 0.1 to 10 times the ratio observed in the pure standard.

The workflow for this protocol can be summarized as follows:

Start Start: Suspected Metabolite Interference Step1 1. Run Pure Metabolite Standards using full MRM panel Start->Step1 Step2 2. Identify Pairs where a standard produces a signal in another's MRM Step1->Step2 Step3 3. Apply IntMP Criteria: - MS2 spectrum match - Cosine similarity > 0.8 - Transition ratio ≥ 0.001 Step2->Step3 Step4 4. Check for co-elution (RT difference < 0.5 min) Step3->Step4 Step5 5. Validate in biological samples using transition ratio and cosine similarity Step4->Step5 End Interference Confirmed & Quantified Step5->End

Frequently Asked Questions (FAQs)

Q1: My this compound peak shape looks broad or asymmetric. Could this be a sign of interference? Yes, peak broadening or tailing can indicate that a closely eluting compound is not fully resolved from your target analyte. This is a classic symptom of chromatographic interference. To resolve this, try modifying your mobile phase (e.g., pH, organic solvent gradient) or consider using a different LC column chemistry (e.g., HILIC, phenyl-bonded phase) for better separation of complex mixtures [1] [2].

Q2: I don't have standards for all potential interfering metabolites. How can I investigate interference? Without standards, the process becomes more challenging but is still possible.

  • Predict Interference: Use public MS/MS spectral databases (e.g., HMDB, MassBank) to check if any known metabolites share precursor/product ions with this compound [1].
  • High-Resolution MS: If available, use HRMS to identify the exact mass of the interfering species and propose a molecular formula.
  • Fraction Collection: Collect the eluting peak and subject it to further MS/MS analysis to characterize the interfering compound.

Q3: How can I be sure my quantification of this compound is accurate if there is a known interferent? If an interfering metabolite pair is confirmed and cannot be separated chromatographically, you must account for it mathematically.

  • Use a Unique Fragment: Find a secondary, unique MRM transition for this compound that is not affected by the interferent and use it for quantification.
  • Standard Addition: Use the method of standard addition, spiking known amounts of pure this compound into your sample to account for the constant bias introduced by the interference.
  • Correction Factor: If the interference is consistent and the transition ratio is stable, you can use it to correct the this compound signal in your samples [1].

Key Takeaways and Future Steps

  • Core Concept: Metabolite interference is a prevalent issue in targeted analyses, with studies suggesting it can affect approximately 10% of annotated metabolites in a panel [1].
  • Primary Solution: Chromatographic resolution is the most effective strategy, capable of resolving 65-85% of interference cases identified in standards [1].
  • Systematic Approach: A rigorous workflow using pure standards is essential for identifying and validating interference.

References

Cymarin handling dangerous good transport

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What are the key spectroscopic methods for characterizing coumarin-loaded particles? Quantifying fluorophores on particles and measuring their optical properties are crucial for quality control and application success. The methods below are used for characterizing coumarin-loaded beads [1].

Characterization Goal Method Key Outcome / Measured Parameter
Quantify Fluorophores per Particle Solid-state ¹⁹F-NMR Nondestructive quantification of coumarin 153 dye molecules per bead using the CF₃ group as a probe [1].
Measure Absolute Fluorescence Quantum Yields Integrating Sphere Setup Spectrally-resolved measurement of absolute fluorescence quantum yields, absorption coefficients, emission, transmission, and reflectance in suspension [1].

Q2: How can I analyze silymarin and its stability in formulation? A validated stability-indicating HPLC method is essential for this purpose. The following protocol is adapted from a method developed for silymarin and curcumin tablets and capsules [2].

  • 1. Instrumentation: Use a High-Performance Liquid Chromatograph (HPLC) equipped with a Photo-Diode Array (PDA) Detector. The PDA is critical for peak identification and purity confirmation.
  • 2. Chromatographic Conditions:
    • Column: Not specified in the abstract, but a reverse-phase C18 column is typical for such analyses.
    • Elution: Gradient elution is required to resolve the multiple peaks of silymarin and its potential degradation products.
    • Detection: Monitor the effluent with the PDA detector across relevant wavelengths.
  • 3. Forced Degradation Studies: To validate the method's stability-indicating power, subject silymarin to stress conditions:
    • Acidic, alkaline, and neutral hydrolysis
    • Oxidative degradation
    • Photodegradation
    • Dry heat (thermal degradation)
  • 4. Validation: The method should be validated according to ICH guidelines for parameters like linearity, accuracy, precision, specificity, and robustness [2].

The workflow for this analytical method is summarized in the diagram below.

G A Develop Gradient HPLC Method B Perform Forced Degradation A->B C Acid/Base Hydrolysis B->C D Oxidation B->D E Photolysis B->E F Heat B->F G Analyze Samples with HPLC-PDA C->G D->G E->G F->G H Method Validation (ICH Guidelines) G->H

Q3: What are the primary mechanisms behind silymarin's anticancer effects? Silymarin exerts anticancer effects by modulating key cellular signaling pathways that control apoptosis (programmed cell death) and cell survival [3]. The major pathways and the effect of silymarin are summarized in the table below.

Pathway Effect of Silymarin Outcome in Cancer Cells
Fas/FasL (Extrinsic Apoptosis) Upregulates Fas, FasL, and FADD; activates caspase-8 [3]. Triggers death receptor-mediated apoptosis.
Bcl-2/Bax (Intrinsic Apoptosis) Increases pro-apoptotic Bax; decreases anti-apoptotic Bcl-2 [3]. Increases Bax/Bcl-2 ratio, promoting mitochondrial-mediated apoptosis.
PI3K/Akt/mTOR (Survival) Inhibits this survival pathway [3]. Reduces cell proliferation and survival signals.
JAK/STAT (Survival/Inflammation) Modulates the JAK/STAT pathway [3]. Suppresses pro-survival and inflammatory signals.

Q4: How can I improve the delivery of silymarin to the brain in experimental models? Conventional silymarin has low oral bioavailability. Using an intranasal nanoemulsion formulation can significantly enhance brain delivery, as demonstrated in a rat model of chemotherapy-induced cognitive impairment ("chemobrain") [4].

  • 1. Nanoemulsion Preparation:
    • Component:
      • Active Pharmaceutical Ingredient (API): Silymarin.
      • Oil Phase: Isopropyl myristate.
      • Surfactant: Tween 20.
      • Co-surfactant: Transcutol.
      • Aqueous Phase: Distilled water with a viscosity enhancer like sodium hyaluronate.
    • Method: The nanoemulsion is formulated using a method like spontaneous emulsification or high-energy homogenization.
  • 2. Characterization:
    • Particle Size & PDI: Use dynamic light scattering. The study found a smaller particle size (~30.4 nm) with a low PDI (<0.4) for a 2.5 mg/ml load was optimal [4].
    • Zeta Potential: Measured to assess the surface charge and physical stability of the nanoparticles [4].
  • 3. Administration:
    • Route: Intranasal instillation, allowing the nanoemulsion to bypass the blood-brain barrier via the olfactory and trigeminal neural pathways.
    • Dosage: In the referenced study, a dose of 1 mg/kg of the silymarin nanoemulsion showed significant neuroprotective effects [4].

The following diagram illustrates this intranasal delivery workflow.

G A Prepare Silymarin Nanoemulsion B Characterize Nanoparticles A->B C Particle Size (DLS) B->C D Polydispersity Index (PDI) B->D E Zeta Potential B->E F Administer Intranasally to Model C->F D->F E->F G Evaluate Neuroprotective Effects F->G

Q5: How is molecular docking used to study silymarin's potential? Molecular docking is a computational method to predict how a small molecule (ligand, like a component of silymarin) interacts with a target protein (receptor). The following protocol is based on a study investigating silymarin's interaction with the aromatase enzyme and HIV-1 reverse transcriptase [5].

  • 1. Obtain Structures:
    • Ligands: Download the 3D structures (in SDF format) of silymarin components (e.g., Silibinin, Silidianin, Silychristin) from the PubChem database.
    • Proteins: Download the 3D structures of the target proteins (e.g., Aromatase, HIV-1 RT) from the Protein Data Bank (PDB).
  • 2. Prepare Structures:
    • Proteins: In the docking software (e.g., Molegro Virtual Docker), remove water molecules, add polar hydrogen atoms, and assign charges. Correct any structural errors.
    • Ligands: Similarly, prepare and minimize the energy of the ligand molecules.
  • 3. Define Binding Site: Identify the active site cavity on the protein, often based on the location of the protein's native ligand or known catalytic residues.
  • 4. Run Docking Simulation: Execute the docking algorithm (e.g., using a MolDock score and a simplex evolution algorithm) with multiple runs for each ligand to find the best poses.
  • 5. Analyze Results: The output will provide binding energies (in kcal/mol) and details of the interactions (e.g., hydrogen bonds, steric interactions) for the top-scoring poses [5].

References

The Challenge with Cymarin-Specific Data

Author: Smolecule Technical Support Team. Date: February 2026

A direct search for "cymarin protein binding optimization" yields limited specific results. However, a study on a radioiodinated this compound derivative provides a key insight: this derivative was used to label the alpha and beta subunits of the (Na+K+)-ATPase in crude membrane fractions [1]. This confirms that this compound and its derivatives bind to this specific protein target.

To proceed with optimization without extensive this compound-specific data, you can apply general protein binding principles and methodologies established for other small molecules, such as silybin and various coumarin derivatives [2] [3] [4].

General Principles & Alternative Experimental Pathways

The following table summarizes key parameters you can optimize, drawing parallels from studies on similar compounds.

Optimization Parameter Example from Similar Compounds Relevant Experimental Technique
Binding Site Competition Silibinin competes for Site I (subdomain IIA) on Human Serum Albumin (HSA) with warfarin [3]. Site-specific marker displacement assays [3].
Physicochemical Properties Electron-donating/withdrawing substituents on coumarins affect protein binding affinity and spontaneity [4]. Structure-Activity Relationship (SAR) studies; modifying functional groups [4] [5].
Binding Forces Silibinin-HSA binding involves hydrogen bonding, van der Waals, electrostatic, and hydrophobic interactions [3]. Thermodynamic analysis; experiments at different ionic strengths/detergent concentrations [3].
Expression of Transport Proteins Silybin B downregulates the expression of MDR genes (P-gp, MRP1, BCRP) [2]. Gene expression analysis (e.g., RT-PCR); protein quantification (e.g., Western blot) [2].

Suggested Experimental Workflow

A systematic approach to optimizing this compound's protein binding can be visualized in the following workflow.

Start Start: Define Optimization Goal Step1 1. Identify Binding Site & Key Interactions Start->Step1 Step2 2. Modify this compound Structure Step1->Step2 Step3 3. Evaluate Binding Affinity & Functional Output Step2->Step3 Step4 4. Assess Specificity & Off-Target Effects Step3->Step4 Decision Binding Profile Optimal? Step4->Decision Decision:s->Step2:n No End End: Lead Candidate Decision->End Yes

The key stages of this workflow are:

  • Identify Binding Site and Key Interactions: For this compound, the primary target is the (Na+K+)-ATPase pump [1]. Use techniques like photoaffinity labeling with a this compound derivative (as in [1]) or molecular docking simulations to map the precise binding pocket and interactions like hydrogen bonds or van der Waals forces.
  • Modify this compound Structure: Based on the binding site information, strategically synthesize this compound analogs. The coumarin core is highly amenable to modification [4] [5].
  • Evaluate Binding Affinity and Functional Output: Measure the binding strength of new analogs using techniques like spectrofluorimetry [4] [5] or Surface Plasmon Resonance (SPR). Correlate this with functional activity, such as inhibition of (Na+K+)-ATPase activity [1].
  • Assess Specificity and Off-Target Effects: A good optimizer should not indiscriminately bind to other proteins. Investigate binding with common off-targets like Human Serum Albumin (HSA) using established methods [3] to ensure desired specificity.

Detailed Protocol: Fluorescence-Based Binding Assay

This is a detailed methodology for a key experiment in the optimization workflow, adapted from studies on coumarin derivatives [4] [5].

  • Principle: The intrinsic fluorescence of a protein (e.g., BSA or HSA) is quenched upon binding to a ligand. The degree of quenching can be used to calculate the binding constant.
  • Materials:
    • Protein Solution: Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA) in a suitable buffer (e.g., Tris-HCl, pH 7.4).
    • Ligand Solution: this compound and its derivatives dissolved in DMSO or buffer.
    • Spectrofluorometer.
    • Quartz cuvette.
  • Procedure:
    • Prepare a stock solution of BSA/HSA and measure its intrinsic fluorescence emission spectrum (typically, excitation at 295 nm, emission from 300-450 nm).
    • Titrate the protein solution with increasing concentrations of the this compound analog.
    • After each addition, mix well and measure the fluorescence emission spectrum under the same conditions.
    • Correct for inner-filter effect if necessary.
  • Data Analysis:
    • The fluorescence quenching data can be analyzed using the Stern-Volmer equation: ( F_0/F = 1 + K_{sv}[Q] ), where ( F_0 ) and ( F ) are fluorescence intensities in the absence and presence of quencher (this compound analog), ( K_{sv} ) is the Stern-Volmer constant, and ( [Q] ) is the quencher concentration.
    • The binding constant (K) and the number of binding sites (n) can be determined using the modified Stern-Volmer equation: ( \log[(F_0-F)/F] = \log K + n \log[Q] ).

FAQs on this compound Protein Binding

Q1: What are the major protein binding concerns for a compound like this compound? The primary concerns are specificity and binding to serum albumin. High binding to serum albumin like HSA can significantly reduce the fraction of free, pharmacologically active drug available to reach its therapeutic target (e.g., (Na+K+)-ATPase) [3]. Furthermore, for cardiac glycosides, ensuring selectivity over other similar ATPases is crucial to minimize off-target effects.

Q2: How can structural modifications improve this compound's binding? You can modify the this compound structure to influence key interactions. For instance:

  • Introducing/removing polar groups: This can alter hydrogen bonding with key amino acids in the binding pocket [3].
  • Altering substituents with different electronic effects: Adding electron-donating groups (e.g., -OH, -OMe) or electron-withdrawing groups (e.g., -NO₂, -Br) on the core structure can change the electron density, which can profoundly impact binding affinity and spontaneity, as seen in coumarin derivatives [4].

Q3: Are there computational methods to predict binding optimization? Yes, computational methods are invaluable for rational design before synthesis.

  • Molecular Docking: Can predict the preferred orientation (pose) of a this compound analog within the binding pocket of (Na+K+)-ATPase and estimate binding affinity [5].
  • Molecular Dynamics (MD) Simulations: Can simulate the behavior of the protein-ligand complex over time (e.g., 20 ns or more), providing insights into the stability of binding and the dynamic nature of key interactions [5].

References

reducing Cymarin non-selective cation permeability

Author: Smolecule Technical Support Team. Date: February 2026

Key Mechanism and Knowledge Gap

The table below summarizes Cymarin's primary known mechanism and the specific gap in your request.

Aspect Description
Primary Known Mechanism This compound is a cardiac glycoside that binds to and inhibits the Na+/K+-ATPase (the sodium pump) [1] [2].
Knowledge Gap Current scientific literature does not describe this compound as an activator of non-selective cation channels (NSCCs). Therefore, protocols for reducing this specific property are not available.

Documented Research Context of this compound

While not directly activating channels, this compound can inhibit certain cation currents induced by other toxins.

Research Context Finding Relevance to Your Query
Palytoxin-induced Cation Flux This compound can inhibit the non-selective cation permeability caused by Palytoxin in nerve and muscle cells [1]. This shows this compound can block an existing cation channel effect, but does not indicate this compound itself causes such permeability.

Related Experimental Pathways for Cation Channel Research

Your interest in non-selective cation channels is highly relevant in physiology. The diagrams below outline general experimental approaches from recent studies for investigating these channels and their modulation, which may provide a useful methodology framework for your research.

G Identifying NSCC Pathways Start Muscarinic Receptor Stimulation (e.g., with Carbachol) M2_Pathway M2 Receptor Pathway (Gi/o protein) Start->M2_Pathway M3_Pathway M3 Receptor Pathway (Gq/11 protein, PLCβ) Start->M3_Pathway M2M3_Pathway M2/M3 Cooperative Pathway (Major contributor to mICat) Start->M2M3_Pathway NSCC_L NSCCL Activation (35 pS conductance) M2_Pathway->NSCC_L NSCC_S NSCCS Activation (100 fS conductance) M3_Pathway->NSCC_S M2M3_Pathway->NSCC_L M2M3_Pathway->NSCC_S FunctionalOutcome Functional Outcome: Membrane Depolarization, Calcium Influx, Smooth Muscle Contraction NSCC_L->FunctionalOutcome NSCC_S->FunctionalOutcome

G Experimental Workflow for NSCC Study CellPrep 1. Cell Preparation Freshly isolated smooth muscle cells WholeCell 2. Whole-Cell Voltage Clamp - Use K+-free Cs+ pipette solution - Include GTP in pipette - Apply agonist (e.g., Carbachol) CellPrep->WholeCell Analysis 3. Current Analysis - I-V relationship (reversal near 0 mV) - Noise analysis - Cation substitution experiments WholeCell->Analysis SubSingleChannel 4. Single-Channel Recording Outside-out patches Identify 70-pS and 120-pS channels Analysis->SubSingleChannel InhibitorTesting 5. Inhibitor Profiling Test SKF96365, La³⁺, Gd³⁺ Measure contraction inhibition SubSingleChannel->InhibitorTesting

Frequently Asked Questions

What is the most likely reason I cannot find information on reducing this compound's cation permeability?

This compound's well-established role is as an inhibitor of the Na+/K+-ATPase, not an activator of non-selective cation channels. Research focuses on its effects through this primary mechanism. The search results do not document a direct channel-activating property that would require mitigation [1] [2].

My research involves cation channels activated by other compounds. What general inhibitors can I test?

Based on studies of muscarinic receptor-activated and histamine-activated cation currents, the following non-selective cation channel blockers are commonly used in research [3] [4]:

  • SKF96365: A common TRPC channel inhibitor.
  • Lanthanum (La³⁺): A trivalent cation that blocks many cation channels.
  • Gadolinium (Gd³⁺): Another potent trivalent cation channel blocker.
Are there other compounds known to affect non-selective cation permeability?

Yes, several other agents are established activators of non-selective cation channels in different tissues, which may be more relevant for your research:

  • Palytoxin: Directly opens Na+/K+-ATPase into a non-selective cation channel [1].
  • Carbachol: Activates muscarinic receptors (M2/M3), leading to non-selective cation current (mICat) in smooth muscle [3] [5].
  • Histamine: Activates a non-selective cation current in endothelial cells [4].

References

Pharmacokinetic Profile: Cymarin vs. K-Strophanthoside

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key pharmacokinetic parameters from a study involving 33 healthy male volunteers who received single oral and intravenous doses of the glycosides. The data was obtained using radioimmunoassay and HPLC analysis [1].

Parameter Cymarin (k-Strophanthin-α) k-Strophanthoside (k-Strophanthin-γ)
Enteral Absorption 47% of the given dose 16% of the given dose
Renal Excretion (IV) 46% of dose (mainly conjugated metabolites) 73% of dose (∼70% unchanged drug)
Renal Excretion (Oral) 21% of dose (mainly conjugated metabolites) 11% of dose (only 6% as unchanged drug)
Elimination Half-Life (IV) 13 hours 99 hours
Elimination Half-Life (Oral) 23 hours 22 hours
Key Metabolites Conjugated metabolites k-strophanthin-β, this compound, k-strophanthidin, cymarol, k-strophanthidol (mainly conjugated)

> Important Note: The data comes from a single study published in 1986 [1]. Drug research methodologies and knowledge may have advanced since its publication.

Interpretation of Key Findings

  • Absorption and Bioavailability: this compound has nearly three times higher oral absorption than K-Strophanthoside (47% vs. 16%) [1]. This significant difference is a critical factor for oral dosage formulation.
  • Metabolism and Excretion: The two compounds undergo different metabolic handling [1]:
    • K-Strophanthoside: When administered intravenously, it is largely excreted unchanged by the kidneys. After oral administration, it is extensively metabolized, with very little (6%) unchanged drug found in urine.
    • This compound: It is heavily metabolized into conjugated compounds regardless of the administration route.
  • Elimination Half-Life: The elimination half-life of K-Strophanthoside after intravenous administration is notably long (99 hours), which is significantly longer than that of this compound (13 hours) [1]. This suggests a much slower elimination process and has important implications for dosing regimens and potential drug accumulation.

Metabolic Pathways of Strophanthus Glycosides

The following diagram outlines the general metabolic pathways of these glycosides, illustrating the relationships between the compounds and their metabolites [1] [2].

metabolism cluster_phase2 Phase II Conjugation (Main route for urinary excretion) K_Strophanthoside K_Strophanthoside This compound This compound K_Strophanthoside->this compound Stepwise deglycosylation K_Strophanthidin K_Strophanthidin This compound->K_Strophanthidin Aglycone release Glucuronidation Glucuronidation This compound->Glucuronidation Conjugation at sugar or C3 Ouabain Ouabain K_Strophanthidol K_Strophanthidol K_Strophanthidin->K_Strophanthidol Reduction of aldehyde Cymarol Cymarol K_Strophanthidin->Cymarol Reduction of aldehyde Sulfation Sulfation K_Strophanthidin->Sulfation Conjugation at C3

A Guide for Further Research

The available data provides a foundational comparison, but for current drug development purposes, you will likely need more contemporary information.

  • Verify with Recent Literature: The primary source is from 1986 [1]. It is crucial to consult modern databases like PubMed, Scopus, or Web of Science to find any subsequent studies that may have confirmed, contested, or expanded upon these findings.
  • Investigate Modern Analytical Methods: The cited study used radioimmunoassay and HPLC [1]. Current research would likely employ more advanced techniques like LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry), which offers higher specificity and sensitivity for quantifying drugs and their metabolites in biological fluids.
  • Explore Broader Context: Understanding the properties of the common aglycone, k-Strophanthidin, can provide additional context for the behavior of its glycosides [2].

References

Cymarin polymer derivatives vs native pharmacokinetics

Author: Smolecule Technical Support Team. Date: February 2026

Available Information on Cymarin Polymer Derivatives

The table below summarizes the only specific reference to this compound polymer derivatives found in the search results.

Subject Key Available Information Source Details

| This compound and its polymer derivatives | A study titled "Comparative pharmacokinetics of this compound and its polymer derivatives" was published in 1991. [1] | Journal: Pharmaceutical Chemistry Journal, Vol. 25, pp. 71–73 (1991). [1] Access: The full article is behind a paywall on Springer's website. [1] |

Context from Broader Research on Polymeric Drugs

While specific data on this compound is scarce, your question is highly relevant to the established field of "polymeric drugs." The general advantages of attaching a drug to a polymer backbone, which the this compound study likely investigated, are well-documented. [2]

The following diagram outlines the primary mechanisms through which polymer conjugation can enhance a drug's performance.

G cluster_0 Mechanisms & Outcomes start Native Small-Molecule Drug polyconv Polymer Conjugation start->polyconv a1 Prolonged Circulation (Reduced Renal Filtration) polyconv->a1 a2 Enhanced Tumor Targeting (EPR Effect) polyconv->a2 a3 Controlled Drug Release (Enzyme/pH-dependent Hydrolysis) polyconv->a3 a4 Altered Tissue Distribution (Reduced uptake in sensitive tissues) polyconv->a4 benefits Key Pharmacokinetic Benefits outcome1 Longer Plasma Half-life Sustained Exposure a1->outcome1 outcome2 Higher Drug Concentration at Target Site a2->outcome2 outcome3 Reduced Peak Toxicity Improved Therapeutic Index a3->outcome3 outcome4 Mitigated Side Effects (e.g., less bladder toxicity) a4->outcome4

These mechanisms are supported by clinical research on other polymer-drug conjugates. For instance, a phase I study of MAG-CPT (a polymeric camptothecin derivative) demonstrated a plasma half-life exceeding 6 days for both the polymer conjugate and the released drug, a significant extension compared to the native drug. [3]

References

Cymarin metabolite identification and validation

Author: Smolecule Technical Support Team. Date: February 2026

Known Biological Activities of Cymarin

Based on current literature, here is a summary of the key experimental findings for this compound:

Biological Activity Experimental Model Key Results / Dosage Mechanistic Insights
Anticancer Activity [1] In vitro (MCF-7 breast cancer cells) Dose-dependent proliferation inhibition (0.25-1 μM); 47.8% inhibition at 1 μM [1]. Downregulation of PAX6 protein levels [1].
Anticancer Activity [1] In vitro (SW1990 & SW1990GR pancreatic cancer cells) Decreased cell viability (IC50: 33.8 nM for SW1990; 40.8 nM for SW1990GR) [1]. Downregulation of UGT1A10; elimination of TRA-1-60+/TRA-1-81+ cells [1].
Anticancer Activity [1] In vivo (SW1990 xenograft mice) Inhibition of tumor growth at 2 mg/kg, i.p., twice weekly for 3 weeks [1]. Decreased chemoresistance [1].
Cardiac Glycoside Activity [1] In vitro Potent inhibition of Palytoxin-induced K+ release (IC50 = 0.42 μM) [1]. Interaction with Na+/K+ ATPase pump [1].
Potential Cholesterol Regulation [2] In vitro (HepG2 human liver cells) Increased ApoA-I transcription (37% increase at 10-25 μg/mL) [2]. Transactivation of Peroxisome Proliferator-Activated Receptor α (PPARα) [2].

General Approaches for Metabolite Identification

Although the specific metabolic pathway of this compound was not detailed in the search results, modern metabolite identification typically relies on chromatographic separation coupled with mass spectrometry. The following diagram outlines a general workflow for identifying isomeric metabolites, which is a common challenge in this field:

G Start Sample Preparation LCMS LC-MS/MS Analysis Start->LCMS DataProcessing Data Processing LCMS->DataProcessing ID1 Chromatographic Separation DataProcessing->ID1 ID2 Mass Spectrometry Analysis DataProcessing->ID2 ID3 Metabolite Identification DataProcessing->ID3

The general methodology involves [3]:

  • Instrumentation: Using Liquid Chromatography coupled to high-resolution Mass Spectrometry (LC-MS) is standard. This provides two orthogonal data dimensions: retention time from chromatography and mass-to-charge ratio from spectrometry.
  • Data Analysis: Techniques like Feature-Based Molecular Networking (FBMN) can be used to classify compounds based on their MS/MS fragmentation patterns and help identify unknown metabolites by clustering them with known compounds [4].

References

Cymarin radioimmunoassay vs HPLC quantification

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of RIA and HPLC Techniques

The table below summarizes the core characteristics of RIA and HPLC to help you understand their fundamental differences.

Feature Radioimmunoassay (RIA) High-Performance Liquid Chromatography (HPLC)
Basic Principle Competitive binding using antibodies and radioactive tracers [1] Physical separation of compounds based on interaction with stationary and mobile phases [2] [3]
Specificity High; dependent on antibody affinity [1] High; based on retention time and detector specificity [2] [4]
Sensitivity Very high (capable of detecting picomolar concentrations) High; depends on detector (e.g., UV, MS) [2] [4]
Throughput Potentially high for batch analysis [1] Sequential analysis; run time depends on method (7-100 min) [3]
Cost & Accessibility Requires radioactive materials licensing and disposal Widely accessible; costs associated with instrumentation and solvents [5]
Main Advantage High throughput for specific analytes with high sensitivity Ability to separate and quantify multiple analytes simultaneously [3]
Main Limitation Measures immunoreactivity, not necessarily the pure compound; cross-reactivity possible [5] Can be less sensitive than RIA for some compounds without specialized detectors [1]

Experimental Workflow Overview

The diagrams below illustrate the generalized core workflows for both RIA and HPLC methods.

RIA_Workflow Start Sample Collection Prep Sample Preparation (Extraction, Dilution) Start->Prep Mix Incubation Mixture: - Sample/Standard - Specific Antibody - Radioactive Tracer Prep->Mix Incubate Competitive Binding Incubation Mix->Incubate Separate Separation of Bound vs. Free Fraction Incubate->Separate Count Radioactivity Measurement (Gamma Counter) Separate->Count Analyze Data Analysis (Standard Curve) Count->Analyze

Diagram 1: Core Radioimmunoassay (RIA) Workflow

HPLC_Workflow Start Sample Collection Prep Sample Preparation (e.g., Protein Precipitation, SPE) Start->Prep Inject Sample Injection Prep->Inject Separate Chromatographic Separation (LC Column) Inject->Separate Detect Analyte Detection (UV, FLD, MS) Separate->Detect Analyze Data Analysis (Peak Area/Height) Detect->Analyze

Diagram 2: Core HPLC Analysis Workflow

Key Considerations for Cymarin Analysis

When deciding between RIA and HPLC for this compound quantification, here are some key points to consider:

  • Method Development vs. Routine Use: HPLC methods require significant development and validation effort [2] [6]. In contrast, a commercial RIA kit could offer a more straightforward solution for high-throughput analysis if available and fit-for-purpose.
  • Specificity Needs: HPLC, especially when coupled with mass spectrometry (LC-MS/MS), provides superior specificity. It can distinguish this compound from its metabolites or structurally similar compounds [5] [4], which is a known limitation of immunoassays [5].
  • Regulatory and Safety Aspects: Using radioactive materials in RIA involves strict licensing, safety protocols, and waste disposal procedures. HPLC avoids these issues but requires handling organic solvents.

References

Cymarin LD50 24.8 mg kg i.v. rats

Author: Smolecule Technical Support Team. Date: February 2026

Cymarin LD₅₀ Data

The table below summarizes the specific toxicological data for this compound found in the search results.

Compound Name CAS Number Route of Administration Test Subject LD₅₀ Value Source / Citation
This compound 508-77-0 Intravenous (i.v.) Rat 24.8 ± 1.8 mg/kg [1] [2]

Experimental Context

The provided data point is from a specific experimental setting.

  • Toxicity Measurement: LD₅₀ (Lethal Dose, 50%) is the amount of a substance that causes death in 50% of test animals in a short-term study and is a standard measure of acute toxicity [3].
  • Species and Route: The test was conducted on rats via intravenous (i.v.) injection, meaning the compound was administered directly into the bloodstream [1]. Toxicity can vary significantly based on the animal species and route of administration [3].

Important Note on a Similar-Named Compound

During the search, a significant amount of data was found for a compound named Coumarin (CAS 91-64-5). It is critical to understand that This compound and Coumarin are different substances with different chemical structures and toxicities.

  • This compound: A cardenolide glycoside (steroid) with a molecular formula of C₃₀H₄₄O₉, often studied for its cardiac effects [1] [4].
  • Coumarin: A benzopyrone derivative with a molecular formula of C₉H₆O₂, used in fragrances and flavors [5] [6]. Its reported oral LD₅₀ in rats is 293 mg/kg [7] [6], which is much less potent than this compound in this context.

Experimental Workflow for Acute Toxicity Testing

The following diagram illustrates the general workflow for determining an LD₅₀ value, which contextualizes how the data for this compound was likely generated.

Start Start: Select Test Compound (e.g., this compound) A Define Experimental Protocol Start->A B Administer Compound to Animal Groups (Specified Route & Doses) A->B C Observe and Monitor for Mortality (e.g., 14 days) B->C D Collect and Analyze Mortality Data C->D E Calculate LD₅₀ Value Using Statistical Methods D->E End Report Result (e.g., 24.8 mg/kg i.v. in rats) E->End

References

Cymarin Profile and General Excretion Principles

Author: Smolecule Technical Support Team. Date: February 2026

Cymarin is a cardiac glycoside isolated from plants like Adonis amurensis and is noted for its potent cytotoxic activity [1]. The table below summarizes its basic information and general renal excretion principles for its drug class.

Attribute Description
Compound Identification This compound (Cardiac Glycoside) [1]
Source Isolated from Adonis amurensis [1].
General Bioactivity Potent cytotoxicity against human cancer cell lines [1].
Renal Clearance Context Drug clearance is the volume of plasma cleared of drug per unit time; renal clearance specifically measures kidney excretion [2].

| Reference Standards | • Inulin: Gold standard for measuring glomerular filtration rate (GFR). • Creatinine: Endogenous waste product used clinically to estimate creatinine clearance and renal function [2]. | | Interpretation | A drug's renal clearance relative to GFR indicates its excretion mechanism (filtration only, or combined with secretion/reabsorption) [2]. |

Experimental Protocol for Renal Excretion

Should you undertake a study to profile this compound's renal excretion, the following provides a generalized experimental workflow. This methodology is inferred from standard pharmacokinetic practices [2].

1. Study Design and Dosing

  • Subjects: Preclinical animal models (e.g., rats, dogs) with normal renal function.
  • Administration: Administer a single, precise intravenous dose of this compound.

2. Sample Collection

  • Blood Sampling: Collect serial blood samples at predetermined time points after administration. Centrifuge to obtain plasma.
  • Urine Collection: Collect total urine at timed intervals (e.g., 0-2, 2-4, 4-8, 8-12, 12-24 hours). Pre-cool collection containers and measure total urine volume for each interval.

3. Bioanalysis

  • Sample Processing: Use techniques like protein precipitation or solid-phase extraction to prepare plasma and urine samples for analysis.
  • Concentration Determination: Quantify this compound concentrations in all plasma and urine samples using a validated method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

4. Data and Calculation

  • Calculate key pharmacokinetic parameters using non-compartmental analysis.
  • Renal Clearance ((Cl_r)): Calculate using the formula: (Cl_r = (Ae_{0-t}) / (AUC_{0-t})), where:
    • (Ae_{0-t}) is the total amount of this compound excreted unchanged in urine from time zero to time t.
    • (AUC_{0-t}) is the area under the plasma concentration-time curve from zero to time t.

The diagram below illustrates the logical sequence and key decision points for interpreting renal clearance data.

G Start Calculate Renal Clearance (Clr) Compare Compare Clr to GFR Start->Compare A Clr ≈ GFR Compare->A B Clr > GFR Compare->B C Clr < GFR Compare->C D Interpretation: Primarily eliminated by Glomerular Filtration A->D E Interpretation: Active Tubular Secretion is a significant pathway B->E F Interpretation: Net Tubular Reabsorption is occurring C->F

References

Cymarin inhibitory concentration IC50 values

Author: Smolecule Technical Support Team. Date: February 2026

Experimental IC₅₀ Data for Cymarin

Biological System / Target IC₅₀ Value Experimental Context / Comparison with Other Compounds
Palytoxin-induced K+ release (in rabbit erythrocytes) 0.42 μM [1] More potent than ouabain (IC₅₀ 2.3 μM) and digitoxin (IC₅₀ 88 μM) in this specific assay [1].
Cs+ uptake inhibition (in frog sartorius muscle) 100% inhibition at 10⁻⁶ M [2] Showed 100% inhibition at this concentration, similar to ouabain. The study noted that the inhibitory effect of this compound was not reversible during the experiment, unlike ouabain and strophanthidin [2].
(Na+ + K+)-ATPase (from hog cerebral cortex) IC₅₀ range of 0.15–2.4 μM [1] This range applies to several cardiotonic steroids tested, including this compound. All inhibited the ATPase activity in a narrow concentration range [1].

Key Experimental Details

For the studies cited above, here are the key methodological details:

  • Inhibition of Palytoxin-induced responses: The primary finding was that this compound, along with other cardiac glycosides, potently inhibited the K+ release from rabbit erythrocytes induced by Palytoxin. A critical observation was that the corresponding aglycones (the molecules without the sugar moiety) did not show this inhibitory effect, even at higher concentrations. This suggests the sugar component is essential for this particular activity [1] [3]. The experiments measured K+ release as the key indicator.
  • Inhibition of ion transport: This classic study investigated the effect of several cardiotonic steroids on cesium uptake in frog muscle. The research concluded that the same structural features required for inhibiting ion transport in this tissue are also necessary for inhibiting (Na+ + K+)-ATPase and for animal toxicity [2].
  • General IC₅₀ Protocol: While not from the this compound-specific papers, an IC₅₀ is universally defined as the concentration of a drug required for 50% inhibition of a biological process under specified assay conditions. It is an operational value and can be influenced by factors like substrate concentration and cell density [4] [5]. Measurements are often made using colorimetric assays like MTT or its analogues after a set incubation period (e.g., 72 hours), with data analyzed using software like GraphPad Prism to fit a dose-response curve [6] [5].

This compound's Mechanism and a Key Structural Insight

The search results consistently highlight that this compound is a cardiac glycoside that inhibits the Na+/K+-ATPase pump [1] [2]. The following diagram illustrates its mechanism and a critical structure-activity relationship.

G This compound This compound NaK_ATPase Na+/K+-ATPase Pump This compound->NaK_ATPase binds to Inhibition Pump Inhibition NaK_ATPase->Inhibition Ion_Gradient Disruption of Ion Gradient Inhibition->Ion_Gradient Effects Biological Effects: • Inhibits Cs+ uptake • Blocks K+ release Ion_Gradient->Effects Sugar Sugar Moiety Active Active Compound Sugar->Active  Required for  specific inhibition  of Palytoxin response Aglycone Aglycone (genin) Inactive Inactive Aglycone Aglycone->Inactive

References

Comparative Cytotoxicity of Selected Compounds

Author: Smolecule Technical Support Team. Date: February 2026

Compound Name Class / Description Tested Cell Line IC50 / Efficacy Key Findings
Cymarin [1] Cardiac glycoside MCF-7 (Breast cancer) Inhibits 47.8% proliferation at 1 µM Downregulates PAX6 expression by blocking IRES-directed translation.
This compound [1] Cardiac glycoside SW1990 (Pancreatic cancer) IC50 = 33.8 nM Downregulates UGT1A10, eliminates stem cell markers (TRA-1-60, TRA-1-81).
This compound [1] Cardiac glycoside SW1990GR (Gemcitabine-resistant pancreatic cancer) IC50 = 40.8 nM Maintains efficacy in resistant cell line; reduces chemoresistance in vivo.
Auraptene [2] 7-Prenyloxycoumarin MCF-7 (Breast cancer) IC50 = 59.7 µM Most potent of the 4 tested coumarins; induced apoptosis, upregulated Bax protein.
Umbelliprenin [2] Prenylated Coumarin MCF-7 (Breast cancer) IC50 = 73.4 µM Showed cytotoxic effects.
Herniarin [2] Methoxy Coumarin MCF-7 (Breast cancer) IC50 = 207.6 µM Showed cytotoxic effects.
Umbelliferone [2] Hydroxy Coumarin MCF-7 (Breast cancer) IC50 = 476.3 µM Showed cytotoxic effects.

Experimental Protocols for Cytotoxicity Assessment

The data in the table above was typically generated using standardized assays. Here are the detailed methodologies for key experiments cited.

MTT Assay for Cell Viability [2] [3]
  • Principle: Measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to insoluble purple formazan crystals.
  • Procedure:
    • Cell Seeding: Seed cells (e.g., 5x10³ to 10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.
    • Treatment: Incubate cells with different concentrations of the test compound for a specified period (e.g., 48-72 hours).
    • MTT Incubation: Add MTT solution (5 mg/mL) to each well and incubate for 2-4 hours to allow formazan crystal formation.
    • Solubilization: Remove the medium and dissolve the formazan crystals in an organic solvent like DMSO.
    • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
  • Data Interpretation: The IC₅₀ value (concentration that inhibits cell viability by 50%) is calculated from the dose-response curve.
Annexin V/PI Staining for Apoptosis [4]
  • Principle: Distinguishes between live, early apoptotic, late apoptotic, and necrotic cells by detecting phosphatidylserine externalization (Annexin V-FITC) and membrane integrity (Propidium Iodide, PI).
  • Procedure:
    • Cell Treatment: Treat cells (e.g., 1x10⁵) with the test compound for a set time.
    • Cell Harvesting: Trypsinize, collect, and wash the cells with a cold buffer.
    • Staining: Resuspend the cell pellet in a binding buffer. Add Annexin V-FITC and PI solutions and incubate for 15-20 minutes in the dark.
    • Flow Cytometry: Analyze the stained cells using a flow cytometer within 1 hour.
  • Data Interpretation:
    • Annexin V-/PI-: Viable cells.
    • Annexin V+/PI-: Early apoptotic cells.
    • Annexin V+/PI+: Late apoptotic cells.
    • Annexin V-/PI+: Necrotic cells.

Proposed Signaling Pathways for this compound

Based on the research data, the following diagram illustrates the potential mechanisms of this compound's cytotoxic action. The evidence is more established for the effects on pancreatic cancer cells.

G cluster_pancreatic Reported in Pancreatic Cancer (SW1990) cluster_breast Reported in Breast Cancer (MCF-7) This compound This compound UGT1A10 UGT1A10 Expression This compound->UGT1A10 Downregulates Stemness_Markers Stemness Markers (TRA-1-60, TRA-1-81) This compound->Stemness_Markers Eliminates PAX6 PAX6 Expression This compound->PAX6 Inhibits IRES translation Reduced_Viability Reduced Cell Viability UGT1A10->Reduced_Viability Reduced_Chemoresistance Reduced Chemoresistance Stemness_Markers->Reduced_Chemoresistance Reduced_Proliferation Reduced Cell Proliferation PAX6->Reduced_Proliferation

Key Research Implications

  • This compound's Potency: The data suggests this compound is highly potent, with effects in the nanomolar range on pancreatic cancer cells, which is significantly more potent than the coumarins tested on MCF-7 cells in the comparative study [1] [2].
  • Mechanistic Differences: this compound's primary mechanism appears distinct from coumarins like Auraptene. While Auraptene induces apoptosis via the mitochondrial pathway (Bax upregulation) [2], this compound's action involves targeting specific proteins like PAX6 and UGT1A10, and reducing cancer stemness [1].
  • Assay Selection: The MTT assay is a foundational tool, but it's crucial to be aware that certain compounds or nano-formulations can interfere with the results [5]. Corroborating findings with other methods, like ATP-based assays or flow cytometry, is recommended for a holistic assessment [3] [5].

References

×

XLogP3

0.8

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

548.29853298 Da

Monoisotopic Mass

548.29853298 Da

Heavy Atom Count

39

UNII

UK3LS8435E

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Anti-Arrhythmia Agents

ATC Code

C - Cardiovascular system
C01 - Cardiac therapy
C01A - Cardiac glycosides
C01AC - Strophanthus glycosides
C01AC03 - Cymarin

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

508-77-0

Wikipedia

Cymarin

Dates

Last modified: 08-15-2023

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